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  • Product: Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate
  • CAS: 3560-45-0

Core Science & Biosynthesis

Foundational

Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate synthesis pathway

An In-depth Technical Guide to the Synthesis of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate Abstract This technical guide provides a comprehensive overview of a robust and selective synthesis pathway for Benzyl (2-(...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate

Abstract

This technical guide provides a comprehensive overview of a robust and selective synthesis pathway for Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate. This compound holds significance as a versatile intermediate in the development of pharmaceuticals and other advanced materials, incorporating a carbamate-protected primary amine, a reactive secondary amine, and a hydroxyl functional group. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It delves into the mechanistic principles governing the synthesis, offers a detailed experimental protocol, and outlines methods for purification and characterization, ensuring scientific integrity and reproducibility.

Introduction and Strategic Overview

Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate is a molecule of interest due to its trifunctional nature. The benzyloxycarbonyl (Cbz) group offers stable protection for the primary amine, which can be selectively removed under various conditions, most commonly via hydrogenolysis.[1][2] The presence of a secondary amine and a primary alcohol provides two additional points for further chemical modification, making it a valuable building block in the synthesis of more complex molecules.

The synthesis of this target molecule hinges on the chemoselective N-protection of the primary amine of N-(2-hydroxyethyl)ethylenediamine in the presence of a secondary amine. This selectivity is achievable due to the inherent differences in nucleophilicity and steric hindrance between primary and secondary amines. Primary amines are generally more reactive towards electrophiles like benzyl chloroformate than the bulkier, less nucleophilic secondary amines.

This guide will detail a synthetic approach that leverages this reactivity difference to achieve a high-yield, selective synthesis.

Mechanistic Insights: The Core of Selectivity

The fundamental reaction for this synthesis is the formation of a carbamate through the nucleophilic acyl substitution of an amine with benzyl chloroformate (Cbz-Cl).[1] The reaction proceeds via the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the chloroformate, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion as the leaving group.[1]

dot digraph "Carbamate_Formation_Mechanism" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, penwidth=1.5];

} Caption: General mechanism of carbamate formation.

The key to the successful synthesis of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate lies in the selective reaction at the primary amine of N-(2-hydroxyethyl)ethylenediamine.

dot digraph "Selective_Protection_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=record, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, penwidth=1.5];

} Caption: Logical workflow for selective Cbz protection.

By carefully controlling the reaction conditions, specifically temperature and stoichiometry, the reaction can be directed to favor the formation of the desired mono-protected product. Using one equivalent or a slight excess of benzyl chloroformate relative to the starting diamine at a reduced temperature minimizes the di-protection byproduct.

Materials and Reagents

Reagent/MaterialFormulaMolecular Weight ( g/mol )CAS NumberKey Properties
N-(2-Hydroxyethyl)ethylenediamineC₄H₁₂N₂O104.15111-41-1Clear liquid, hygroscopic.[3][4][5]
Benzyl Chloroformate (Cbz-Cl)C₈H₇ClO₂170.59501-53-1Colorless to yellow liquid, pungent odor, water-sensitive.[6]
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8White crystalline solid.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Volatile, colorless liquid.
Deionized WaterH₂O18.027732-18-5
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6White crystalline solid, drying agent.
Ethyl AcetateC₄H₈O₂88.11141-78-6Colorless liquid.
HexaneC₆H₁₄86.18110-54-3Colorless liquid.

Safety and Handling

Benzyl Chloroformate is a hazardous substance and must be handled with extreme care in a well-ventilated fume hood. It is corrosive and causes severe skin burns and eye damage.[7][8] It is also a suspected carcinogen.[7] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.[6][9] An emergency shower and eyewash station should be readily accessible.[9] Benzyl chloroformate is water-sensitive and will decompose to benzyl alcohol and hydrochloric acid upon contact with moisture.[6][9] Store in a cool, dry place under an inert atmosphere.[7][10]

N-(2-Hydroxyethyl)ethylenediamine is corrosive and can cause skin burns and eye damage.[4] Handle with appropriate PPE.

Detailed Experimental Protocol

This protocol is designed for the selective N-Cbz protection of the primary amine of N-(2-hydroxyethyl)ethylenediamine.

Step 1: Reaction Setup

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-(2-hydroxyethyl)ethylenediamine (5.21 g, 50 mmol) and dichloromethane (DCM, 100 mL).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • In a separate beaker, dissolve sodium bicarbonate (6.30 g, 75 mmol) in 50 mL of deionized water. Add this aqueous solution to the reaction flask. The two-phase system should be stirred vigorously.

Step 2: Addition of Benzyl Chloroformate

  • In the dropping funnel, prepare a solution of benzyl chloroformate (8.53 g, 50 mmol) in 25 mL of DCM.

  • Add the benzyl chloroformate solution dropwise to the vigorously stirred, cooled reaction mixture over a period of approximately 1 hour. Maintain the internal temperature below 5 °C throughout the addition. The slow addition is crucial to control the exothermic reaction and enhance selectivity.

Step 3: Reaction Progression

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (9:1). The starting material and product should have different Rf values.

Step 4: Work-up and Extraction

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine all organic layers and wash with brine (1 x 50 mL).

  • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil or semi-solid.

Step 5: Purification

  • Purify the crude product by flash column chromatography on silica gel.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 50% ethyl acetate and gradually increasing to 100% ethyl acetate, followed by the addition of up to 5% methanol if necessary).

  • Collect the fractions containing the desired product (identified by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate as a white to pale yellow solid.[11]

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

A. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is expected to show characteristic absorption bands for the key functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)
O-H Stretch (Alcohol)3500-3200 (broad)
N-H Stretch (Secondary Amine & Carbamate)3400-3250
C-H Stretch (Aromatic & Aliphatic)3100-2850
C=O Stretch (Carbamate)1720-1680 (strong)
C-N Stretch1250-1020

Note: The presence of a strong carbonyl peak around 1700 cm⁻¹ is a key indicator of successful carbamate formation.[12][13][14]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation.

  • ¹H NMR: Expect to see signals corresponding to the aromatic protons of the benzyl group (typically in the 7.3-7.4 ppm range), a singlet for the benzylic methylene protons (~5.1 ppm), and multiplets for the ethylenediamine and hydroxyethyl protons. The N-H and O-H protons may appear as broad singlets.

  • ¹³C NMR: The spectrum should show characteristic peaks for the carbamate carbonyl carbon (~156 ppm), the aromatic carbons of the benzyl group, the benzylic carbon, and the aliphatic carbons of the ethylenediamine and hydroxyethyl chains.

C. Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the product (C₁₂H₁₈N₂O₃, MW: 238.29 g/mol ).[11]

Conclusion

This guide outlines a scientifically sound and detailed pathway for the synthesis of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate. The core of this synthesis lies in the chemoselective protection of the primary amine of N-(2-hydroxyethyl)ethylenediamine. By carefully controlling the reaction conditions, this method provides a reliable route to this valuable trifunctional building block. The provided protocols for reaction, purification, and characterization serve as a comprehensive resource for researchers in the field of synthetic and medicinal chemistry.

References

  • Synquest Labs. (n.d.). Benzyl chloroformate Safety Data Sheet.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Benzyl chloroformate, 50 wt% solution in toluene.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Benzyl Chloroformate.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Benzyl chloroformate.
  • Fisher Scientific. (n.d.). Material Safety Data Sheet - Benzyl chloroformate.
  • López-García, M., et al. (2025).
  • LookChem. (n.d.). N-(2-Hydroxyethyl)ethylenediamine.
  • Hisatsune, I. C. (1984).
  • Sigma-Aldrich. (n.d.). N-(2-Hydroxyethyl)ethylenediamine 99%.
  • ResearchGate. (n.d.). FT-IR absorption bands in CA carbamate.
  • Sigma-Aldrich. (n.d.). N-(2-Hydroxyethyl)ethylenediamine.
  • Mukherjee, S., et al. (2023). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. PMC.
  • Google Patents. (2010). Process for preparing enantiomerically enriched amino-alcohols.
  • MySkinRecipes. (n.d.). N-(2-Hydroxyethyl)ethylenediamine.
  • Kuhl, P., et al. (1984). Selective protection of mixed primary–secondary amines. Simple preparation of N1,N8-bis(t-butoxycarbonyl)spermidine.
  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Chem-Impex. (n.d.). N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid.
  • ResearchGate. (n.d.). FTIR spectra of a EDA carbamate, b DETA carbamate, and c TETA carbamate.
  • Scully, S. S., & Miller, S. J. (2015). Selective Protection of Secondary Amines as the N-Phenyl Triazenes. Application to Aminoglycoside Antibiotics. PMC.
  • Benchchem. (n.d.). Application Notes and Protocols for N-Cbz Deprotection.
  • Givens, R. S., et al. (2003). Photochemical Protection of Amines with Cbz and Fmoc Groups. The Journal of Organic Chemistry.
  • Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
  • PubChem. (n.d.). benzyl N-(2-hydroxyethyl)carbamate.
  • Benchchem. (n.d.). Chloroformates in Organic Synthesis: A Comprehensive Technical Guide.
  • Kwon, K., et al. (2015). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from The Royal Society of Chemistry website.
  • Bennasar, M.-L., et al. (2003). Chemoselective Radical Cleavage of Cbz-protected Nitrogen Compounds. PubMed.
  • Sigma-Aldrich. (n.d.). Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate.
  • MDPI. (n.d.). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.
  • Ma, D., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. MDPI.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups.
  • Wright, W. B., & Collins, K. H. (1956). Debenzylation of Tertiary Benzylamines with Ethyl Chloroformate'.
  • Song, G., et al. (2016). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Bentham Science.
  • LookChem. (n.d.). Benzyl N-(2-hydroxyethyl)carbamate.
  • Kwon, K., et al. (2016). Preparation of Mono-Cbz Protected Guanidines.
  • Bennasar, M.-L., et al. (2003). Chemoselective Radical Cleavage of Cbz-Protected Nitrogen Compounds. Request PDF.
  • Song, G., et al. (2016). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry.

Sources

Exploratory

Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate physical characteristics

Advanced Technical Guide: Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate in Bioconjugation and PROTAC Synthesis Executive Summary In the rapidly evolving landscape of targeted protein degradation and bioconjugation, th...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Technical Guide: Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate in Bioconjugation and PROTAC Synthesis

Executive Summary

In the rapidly evolving landscape of targeted protein degradation and bioconjugation, the selection of heterobifunctional linkers dictates both the synthetic viability and the pharmacokinetic profile of the final therapeutic. Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate (CAS 3560-45-0) has emerged as a critical building block in this domain. As a Senior Application Scientist, I approach this compound not merely as a structural tether, but as a programmable chemical system. This whitepaper deconstructs its physical characteristics, causal reactivity principles, and field-proven protocols for its integration into advanced drug development workflows.

Molecular Architecture and Physical Characteristics

The utility of CAS 3560-45-0 stems from its highly specific spatial arrangement of orthogonal functional groups: a primary hydroxyl, a secondary amine, and a benzyloxycarbonyl (Cbz)-protected primary amine.

Causality of Physical State: Unlike many low-molecular-weight aliphatic amines that exist as volatile liquids, this compound is a at room temperature. This physical state is driven by an extensive intermolecular hydrogen-bonding network formed between the primary hydroxyl donor, the secondary amine, and the carbamate moiety. Furthermore, the benzyl ring facilitates van der Waals interactions and π−π stacking, restricting molecular mobility. This solid state is highly advantageous for researchers, as it allows for precise gravimetric dispensing during high-throughput library synthesis.

Quantitative Data Summary
PropertyValueCausality / Technical Implication
Molecular Weight 238.29 g/mol Optimal low-molecular-weight building block for minimizing the total topological polar surface area (TPSA) of PROTACs.
Chemical Formula C12H18N2O3Provides a balanced hydrophilic/lipophilic ratio essential for cellular permeability.
Physical Form White to Yellow SolidDriven by extensive H-bonding; simplifies handling and precise mass measurement.
Storage Temperature 2-8 °CMitigates the risk of slow oxidative degradation of the secondary amine over extended periods.
SMILES O=C(OCC1=CC=CC=C1)NCCNCCOHighlights the spatial separation between the protected primary amine and the reactive hydroxyl/amine handles, preventing steric clash during synthesis[1].

Strategic Role in Orthogonal Linker Design

In the synthesis of Proteolysis Targeting Chimeras (PROTACs), the linker must be constructed without triggering premature cross-reactivity. CAS 3560-45-0 enables a flawless orthogonal protection strategy:

  • Secondary Amine: The most nucleophilic site, primed for targeted acylation, SN​2 alkylation, or integration into multicomponent Ugi reactions to attach E3 ligase ligands[2].

  • Primary Hydroxyl: Can be selectively activated (e.g., via tosylation) to act as a leaving group, or oxidized to an aldehyde for subsequent reductive aminations[2].

  • Cbz-Protected Primary Amine: The Cbz group acts as a robust mask that survives the harsh basic or nucleophilic conditions required to functionalize the other two sites. It remains inert until late-stage unmasking.

Experimental Workflows & Protocols

The following methodologies are designed as self-validating systems, ensuring that researchers can visually or chemically confirm the success of each transformation.

Protocol 1: Chemoselective N-Acylation of the Secondary Amine

Causality & Logic: The secondary amine is significantly more nucleophilic than the primary hydroxyl group. By strictly controlling the stoichiometry of the acylating agent and utilizing a non-nucleophilic base, we kinetically favor N-acylation over O-acylation, preventing the formation of unwanted ester byproducts.

  • Preparation: Dissolve CAS 3560-45-0 (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere to prevent moisture-induced hydrolysis of the incoming reagent.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Cool the mixture to 0 °C using an ice bath. Insight: Cooling controls the exothermic reaction, further suppressing the less favorable O-acylation pathway.

  • Acylation: Dropwise add the target acyl chloride or activated ester (1.05 eq) dissolved in DCM.

  • Propagation: Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Self-Validating Quench: Quench the reaction with saturated aqueous NaHCO3​ . The immediate cessation of the reaction and the neutralization of HCl byproducts (evidenced by mild effervescence) validates the quench.

  • Isolation: Extract the organic layer, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol 2: Late-Stage Cbz Deprotection via Catalytic Hydrogenolysis

Causality & Logic: To unmask the primary amine for final warhead conjugation, catalytic hydrogenolysis is employed. Palladium on carbon (Pd/C) adsorbs the benzyl moiety, and hydrogen gas cleaves the C-O bond. The resulting carbamic acid intermediate is highly unstable and 3[3]. This evolution of CO2​ gas drives the reaction to completion via Le Chatelier's principle.

  • Dissolution: Dissolve the Cbz-protected intermediate in MS-grade Methanol (MeOH)[3].

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol% relative to substrate) under a steady stream of nitrogen. Critical Safety Step: Dry Pd/C can ignite methanol vapors; nitrogen blanketing prevents this.[3]

  • Atmosphere Exchange: Evacuate the reaction flask and backfill with Hydrogen gas ( H2​ ) via a balloon apparatus. Repeat this purge cycle three times to ensure a pure H2​ atmosphere[3].

  • Reaction & Validation: Stir vigorously at room temperature. The spontaneous release of CO2​ gas (decarboxylation) serves as a mechanistic validation of successful cleavage[3].

  • Filtration: Upon completion (monitored by LC-MS), filter the mixture through a pad of Celite® to remove the palladium catalyst. Rinse the pad thoroughly with MeOH[3].

  • Isolation: Concentrate the filtrate under reduced pressure. The only other byproduct, toluene, is volatile and is removed during this step, yielding the pure free amine without the need for chromatography[3].

Pathway Visualization

The following diagram illustrates the logical progression of orthogonal functionalization, demonstrating how CAS 3560-45-0 is systematically built into a complex bioconjugate.

Workflow BB Benzyl (2-((2-hydroxyethyl) amino)ethyl)carbamate (CAS 3560-45-0) Step1 Chemoselective N-Functionalization BB->Step1 Stage 1 Step2 Hydroxyl Group Activation Step1->Step2 Stage 2 Step3 Cbz Deprotection (Pd/C, H2) Step2->Step3 Stage 3 Product PROTAC / Bioconjugate Assembly Step3->Product Final Assembly

Orthogonal functionalization workflow of CAS 3560-45-0.

References

  • Sigma-Aldrich. BENZYL 2-(2-HYDROXYETHYLAMINO) ETHYLCARBAMATE (Properties & Specifications).

  • BLDpharm. 3560-45-0 | Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate (SMILES Data).1

  • BenchChem. Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group.3

  • ACS Publications / Journal of Medicinal Chemistry. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders.2

Sources

Foundational

Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate: A Comprehensive Technical Guide for Bifunctional Linker Applications in Drug Discovery

Executive Summary & Strategic Context As modern drug discovery increasingly pivots toward complex modalities such as Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and peptidomimetics, the arc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

As modern drug discovery increasingly pivots toward complex modalities such as Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and peptidomimetics, the architectural demands placed on chemical linkers have evolved. Simple alkyl or PEG chains are often insufficient for complex syntheses requiring multidirectional growth.

Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate (CAS 3560-45-0) emerges as a premier, orthogonally protected bifunctional scaffold[1]. By integrating a primary alcohol, a highly nucleophilic secondary amine, and a carboxybenzyl (Cbz)-protected primary amine into a single low-molecular-weight framework, this molecule allows chemists to execute sequential, highly controlled derivatizations[2]. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical profile, mechanistic advantages, and validated experimental workflows associated with this critical building block.

Structural & Physicochemical Profiling

Understanding the intrinsic properties of this scaffold is the first step in leveraging its full potential. The presence of the Cbz group not only masks the primary amine but also modulates the overall lipophilicity of the linker, which can be critical for cellular permeability in early-stage PROTAC development.

Quantitative Data Summary
PropertyValue
Chemical Name Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate
CAS Number 3560-45-0
Molecular Formula C12​H18​N2​O3​
Molecular Weight 238.28 g/mol
Appearance Viscous liquid to semi-solid
Storage Conditions 2-8°C, inert atmosphere, protected from light
Key Structural Features Cbz-protected primary amine, free secondary amine, primary alcohol

Data supported by commercial supplier specifications[1][2].

Orthogonal Reactivity Map

The true power of this molecule lies in its orthogonality. The three distinct functional groups can be manipulated independently without cross-reactivity, provided the correct sequence of operations is employed.

Reactivity Center Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate Site1 Cbz-Protected Primary Amine (Stable to acid, cleaved by Pd/C) Center->Site1 Site2 Secondary Amine (Nucleophilic, ready for alkylation) Center->Site2 Site3 Primary Alcohol (Ready for oxidation or Mitsunobu) Center->Site3

Orthogonal reactivity profile of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate.

Mechanistic Grounding: Why Cbz Over Boc?

In linker design, the choice of protecting group dictates the entire downstream synthetic strategy. While tert-butyloxycarbonyl (Boc) is ubiquitous, the Cbz group in CAS 3560-45-0 offers a distinct mechanistic advantage, particularly in PROTAC synthesis.

The Causality of Experimental Choice: Many E3 ligase ligands (e.g., VHL or Cereblon binders) and target protein ligands contain acid-sensitive moieties, such as tert-butyl esters or acid-labile heterocycles. If a Boc-protected linker is used, the global deprotection step requires strong acids (e.g., TFA or HCl), which can degrade the assembled chimera. Conversely, the Cbz group is cleaved via catalytic hydrogenolysis (Pd/C, H2​ ) under completely neutral conditions. This preserves acid-sensitive functional groups, ensuring higher final yields and reducing the need for late-stage HPLC purification of degradation byproducts.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an analytical checkpoint to confirm causality and success before proceeding.

Protocol 1: Selective Mono-Cbz Protection of the Precursor

If synthesizing the scaffold from raw N-(2-hydroxyethyl)ethylenediamine, chemoselectivity is paramount. The primary amine is sterically less hindered and more nucleophilic than the secondary amine.

Step-by-Step Methodology:

  • Preparation: Dissolve N-(2-hydroxyethyl)ethylenediamine (3.0 eq) in anhydrous dichloromethane (DCM). Causality: An excess of diamine acts as a thermodynamic sink to prevent di-protection.

  • Temperature Control: Cool the reaction vessel to 0 °C under an argon atmosphere.

  • Reagent Addition: Add a solution of N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) (1.0 eq) in DCM dropwise over 1 hour. Causality: Cbz-OSu is a milder acylating agent than Cbz-Cl, maximizing chemoselectivity for the primary amine.

  • Reaction Execution: Stir at 0 °C for 2 hours, then allow warming to room temperature.

  • Self-Validating Checkpoint (TLC): Spot the reaction mixture on a silica TLC plate. The desired mono-protected product will be UV-active (254 nm, due to the benzyl ring) and ninhydrin-positive (purple stain, due to the free secondary amine). Di-protected impurities will be UV-active but ninhydrin-negative. This dual-readout ensures immediate verification of chemoselectivity.

  • Purification: Wash with brine, dry over Na2​SO4​ , and purify via flash chromatography (DCM/MeOH/ NH4​OH gradient).

Protocol 2: PROTAC Linker Assembly Workflow

Once the scaffold is obtained, it serves as a central hub for assembling bifunctional molecules.

PROTAC Step1 1. Alkylation of Secondary Amine (Attach to E3 Ligase Ligand) Step2 2. Activation of Primary Alcohol (Mesylation / Tosylation) Step1->Step2 Step3 3. Cbz Deprotection (Pd/C, H2) Step2->Step3 Step4 4. Amide Coupling (Attach to Target Protein Ligand) Step3->Step4

PROTAC linker assembly workflow utilizing the Cbz-protected scaffold.

Workflow Execution:

  • Secondary Amine Functionalization: React the free secondary amine with an alkyl halide derivative of the E3 ligase ligand in the presence of K2​CO3​ and a catalytic amount of NaI in DMF.

  • Alcohol Activation: Convert the primary alcohol to a leaving group (e.g., mesylate) using Methanesulfonyl chloride (MsCl) and Triethylamine (TEA) in DCM at 0 °C.

  • Nucleophilic Displacement: React the mesylate with a nucleophilic handle (e.g., an azide or a thiol) depending on the desired linker architecture.

  • Cbz Deprotection: Dissolve the intermediate in methanol. Add 10% Pd/C and stir under a hydrogen atmosphere (1 atm) for 4 hours. Checkpoint: LC-MS will show a mass shift of -134 Da, confirming the loss of the Cbz group.

  • Final Amide Coupling: Couple the newly liberated primary amine to the carboxylic acid of the target protein ligand using standard peptide coupling reagents (e.g., HATU, DIPEA).

Analytical Characterization & Quality Control

For drug development professionals, rigorous quality control of the linker is non-negotiable before integration into multi-step syntheses.

  • LC-MS: The exact mass of the compound is 238.13 Da. Electrospray ionization (ESI+) should yield a prominent [M+H]+ peak at m/z 239.1.

  • 1 H NMR ( CDCl3​ ): Key diagnostic peaks include a multiplet at ~7.35 ppm (5H, aromatic protons of the Cbz group), a singlet at ~5.10 ppm (2H, benzylic CH2​ ), and broad singlets for the exchangeable NH and OH protons, which disappear upon D2​O shake.

By strictly adhering to these validated workflows and understanding the mechanistic causality behind the orthogonal reactivity of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate, researchers can significantly streamline the synthesis of advanced therapeutic modalities.

References

  • Chemsrc. "CAS No. 3560-45-0". chemsrc.com. URL:[Link]

Sources

Exploratory

Key properties of Cbz-protected amino alcohols

As a Senior Application Scientist navigating the complexities of multi-step organic synthesis and drug development, I frequently rely on the strategic use of protecting groups to orchestrate precise molecular assemblies....

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of multi-step organic synthesis and drug development, I frequently rely on the strategic use of protecting groups to orchestrate precise molecular assemblies. Among these, the Carboxybenzyl (Cbz or Z) group remains a foundational tool for masking amines. When applied to amino alcohols—versatile intermediates bridging amino and hydroxyl functionalities—the Cbz group provides a highly stable, orthogonal, and easily removable shield.

This technical guide explores the mechanistic foundations, physicochemical properties, and field-proven protocols for handling Cbz-protected amino alcohols, designed specifically for researchers optimizing peptide synthesis and active pharmaceutical ingredient (API) development.

Mechanistic Foundations of the Cbz Group

Introduced by Bergmann and Zervas in 1932, the Cbz group protects the amine as a carbamate[1]. This conversion fundamentally alters the electronic landscape of the nitrogen atom. By delocalizing the nitrogen's lone pair into the adjacent carbonyl group, the carbamate linkage effectively suppresses the nucleophilicity and basicity of the amine. This prevents unwanted side reactions, such as premature peptide coupling or self-condensation, during the manipulation of the adjacent hydroxyl group.

The true power of the Cbz group lies in its orthogonality. Unlike the Boc (tert-butyloxycarbonyl) group, which is highly acid-labile, or the Fmoc (fluorenylmethyloxycarbonyl) group, which is cleaved by secondary amines, the Cbz group remains structurally intact under both mild acidic and basic conditions [2].

Physicochemical Properties & Stability Profile

The introduction of a Cbz group significantly alters the physical properties of an amino alcohol. Most notably, the bulky, aromatic benzyloxycarbonyl moiety often imparts high crystallinity to the protected intermediate. This is a critical advantage in process chemistry, as it allows for purification via simple recrystallization, bypassing the need for solvent-intensive column chromatography [2].

Table 1: Stability and Reactivity Profile of Cbz-Protected Amino Alcohols

Condition / ReagentStability StatusMechanistic Rationale
Trifluoroacetic Acid (TFA) Highly StableResists acidic cleavage; allows orthogonal removal of Boc groups in the same molecule.
Piperidine / Mild Base Highly StableResists basic cleavage; allows orthogonal removal of Fmoc groups.
Aqueous NaOH (Saponification) StableCarbamates are significantly more resistant to hydrolysis than standard esters.
Lithium Aluminum Hydride (LiAlH₄) Labile Strong hydrides will reduce the carbamate carbonyl, yielding an N-methyl amine.
Catalytic Hydrogenolysis (H₂, Pd/C) Labile Selectively cleaves the benzylic C-O bond, triggering spontaneous decarboxylation.

Synthesis Workflows: Protection and Reduction

Generating high-purity Cbz-protected amino alcohols typically begins with the corresponding α-amino acid. The synthesis is a two-phase process: initial amine protection followed by the selective reduction of the carboxylic acid.

Workflow N1 α-Amino Acid N2 Cbz-Cl / Base (Schotten-Baumann) N1->N2 N3 Cbz-Amino Acid N2->N3 N4 Esterification N3->N4 N5 NaBH4 Reduction N4->N5 N6 Cbz-Amino Alcohol N5->N6

Synthetic workflow for generating Cbz-protected amino alcohols from α-amino acids.

Protocol 1: Synthesis of Cbz-Amino Alcohols via Borohydride Reduction

Causality Note: We avoid strong reducing agents like LiAlH₄ because they can over-reduce the Cbz carbamate into an N-methyl group. Instead, we convert the Cbz-amino acid to an ester (or mixed anhydride) and use Sodium Borohydride (NaBH₄). Furthermore, Cbz-protected amino acids do not form stable, water-soluble complexes with boron, allowing for a clean, biphasic extraction [3].

Step-by-Step Methodology:

  • Protection: Dissolve the α-amino acid in a biphasic mixture of aqueous NaOH (1 M) and an organic solvent (e.g., THF). Cool to 0°C.

  • Reagent Addition: Dropwise add Benzyl chloroformate (Cbz-Cl). Rationale: The alkaline conditions (Schotten-Baumann) neutralize the HCl byproduct, preventing the amine from protonating and maintaining its nucleophilicity.

  • Esterification: Isolate the Cbz-amino acid via acidification and extraction. Convert it to a carboxylic acid alkyl ester using a C₁-C₁₂ alcohol and an acid catalyst.

  • Reduction: Dissolve the Cbz-amino acid ester in an organic solvent (e.g., ethanol or THF). Add NaBH₄ (1.5–2.0 equivalents) in portions at 0°C.

  • Quenching & Isolation: Stir until TLC indicates complete consumption of the ester. Quench carefully with saturated aqueous NH₄Cl to destroy excess hydride. Extract the resulting Cbz-amino alcohol with ethyl acetate. The product is easily separated from boron byproducts via standard aqueous washing [3].

Deprotection Protocols: Catalytic Hydrogenolysis

The most elegant feature of the Cbz group is its removal. Hydrogenolysis provides a completely traceless deprotection strategy, yielding only volatile byproducts that are easily removed under reduced pressure.

Deprotection A Cbz-Amino Alcohol B H2, Pd/C (Hydrogenolysis) A->B C Carbamic Acid Intermediate B->C D Free Amino Alcohol C->D Spontaneous Decarboxylation E Toluene + CO2 (Volatile Byproducts) C->E Cleavage

Mechanistic pathway of Cbz deprotection via catalytic hydrogenolysis.

Protocol 2: Traceless Deprotection of Cbz-Amino Alcohols

Causality Note: Palladium on carbon (Pd/C) catalyzes the specific cleavage of the benzylic C-O bond. The resulting intermediate is a highly unstable carbamic acid. Driven by Le Chatelier's principle, the carbamic acid spontaneously decarboxylates as CO₂ gas escapes the system, irreversibly driving the reaction to the free amine [1].

Step-by-Step Methodology:

  • Preparation: Dissolve the Cbz-protected amino alcohol in a protic solvent (e.g., Methanol or Ethanol) to facilitate proton transfer during the reaction.

  • Catalyst Addition: Under an inert atmosphere (Nitrogen or Argon), carefully add 5–10% Pd/C (typically 10% w/w relative to the substrate). Warning: Dry Pd/C is highly pyrophoric; always add it to a solvent under inert gas.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon or Parr shaker (1 atm to 20 bar, depending on steric hindrance) [3].

  • Monitoring: Stir vigorously at room temperature. The reaction is typically complete within 2–4 hours.

  • Workup: Purge the system thoroughly with Nitrogen to remove residual H₂. Filter the mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo to yield the pure, free amino alcohol.

Applications in Drug Development

Cbz-protected amino alcohols are not merely passive intermediates; they are critical building blocks in modern pharmacophore design.

  • HIV Protease Inhibitors: Homochiral N-protected β-amino alcohols are essential precursors in the synthesis of transition-state analogs used in antiretroviral therapies. The Cbz group ensures the stereochemical integrity of the chiral center during the complex multi-step synthesis of these inhibitors [4].

  • Chiral Synthons & Oxazolidinones: Cbz-amino alcohols readily undergo heterocyclization to form chiral oxazolidinones, which serve as powerful chiral auxiliaries in asymmetric synthesis (e.g., Evans auxiliaries) [4].

  • Targeted Payload Delivery: In bioconjugation, the hydroxyl group of a Cbz-amino alcohol can be functionalized (e.g., esterified with a drug payload), while the Cbz group is later removed to allow the newly freed amine to be conjugated to a PEG chain or a targeting antibody [1].

References

  • BenchChem Technical Support Team. "The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis." Benchchem.
  • BOC Sciences. "CBZ-Amino Acids." BOC Sciences.
  • Google Patents. "US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols." Google Patents.
  • Sigma-Aldrich. "N-Protected Amino Alcohols: Building blocks for the synthesis of HIV protease inhibitors." Sigma-Aldrich.
Foundational

Theoretical Molecular Weight and Structural Utility of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate in Advanced Drug Delivery Systems

Executive Summary In the rapidly evolving fields of targeted protein degradation (PROTACs) and lipid nanoparticle (LNP) formulation, the architectural precision of heterobifunctional linkers dictates the efficacy of the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving fields of targeted protein degradation (PROTACs) and lipid nanoparticle (LNP) formulation, the architectural precision of heterobifunctional linkers dictates the efficacy of the final therapeutic [1]. Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate (CAS: 3560-45-0) has emerged as a critical structural scaffold. Featuring a theoretical molecular weight of 238.29 g/mol and a molecular formula of C12H18N2O3, this molecule offers three distinct, orthogonally reactive sites: a carboxybenzyl (Cbz)-protected primary amine, a nucleophilic secondary amine, and a primary hydroxyl group.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, theoretical mass calculations, and field-proven synthetic methodologies for drug development professionals.

Physicochemical Profiling & Molecular Weight Calculation

Accurate mass spectrometry (MS) validation is the cornerstone of synthetic quality control. For heterobifunctional linkers, distinguishing between the average molecular weight (used for stoichiometric calculations) and the monoisotopic mass (used for high-resolution LC-MS) is critical to prevent misidentification of adducts [2].

Quantitative Mass Breakdown

The theoretical molecular weight of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate is derived from its empirical formula, C12H18N2O3.

Table 1: Atomic Composition and Theoretical Molecular Weight Calculation

ElementAtom CountStandard Atomic Weight ( g/mol )Total Contribution ( g/mol )Monoisotopic Mass (Da)
Carbon (C) 1212.011144.132144.0000
Hydrogen (H) 181.00818.14418.1409
Nitrogen (N) 214.00728.01428.0061
Oxygen (O) 315.99947.99747.9847
Total 35 - 238.287 (Average) 238.1317 (Exact)

Note: In positive electrospray ionization (ESI+), the expected [M+H]⁺ adduct will present at an m/z of 239.14 .

Structural Significance & Mechanistic Causality

The architectural brilliance of CAS 3560-45-0 lies in its orthogonal reactivity. As a Senior Application Scientist, the selection of this specific building block over a standard PEG-linker is driven by the need for branched functionalization.

  • The Cbz-Protected Amine: The choice of a Cbz group over a standard Boc (tert-butyloxycarbonyl) group is highly intentional. Cbz is stable to the basic conditions required for amine alkylation and the acidic conditions often used to cleave other protecting groups. It is cleanly removed via palladium-catalyzed hydrogenolysis, leaving no reactive byproducts [3].

  • The Secondary Amine: This acts as the primary nucleophilic handle. Its steric availability allows for selective N-alkylation with lipid tails (for LNPs) or E3 ligase ligands (for PROTACs) without cross-reacting with the protected primary amine.

  • The Primary Hydroxyl: This terminal alcohol can be converted into a leaving group (e.g., mesylate) or oxidized to a carboxylic acid, providing a versatile anchor for esterification or amidation.

Reactivity Molecule Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate MW: 238.28 g/mol Cbz Cbz-Protected Amine (Orthogonal Deprotection) Molecule->Cbz H2, Pd/C SecAmine Secondary Amine (Branching/Alkylation) Molecule->SecAmine Electrophiles Hydroxyl Primary Hydroxyl (Esterification/Oxidation) Molecule->Hydroxyl Activation

Orthogonal reactivity map of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, synthetic workflows utilizing this scaffold must be designed as self-validating systems. The following protocol details the construction of a branched PROTAC linker, incorporating internal checkpoints to guarantee causality between steps [4].

Workflow: Synthesis of a Branched PROTAC Linker

Step 1: Selective N-Alkylation of the Secondary Amine Causality: The secondary amine is alkylated first because the primary amine is protected by the Cbz group, preventing over-alkylation and ensuring regioselectivity.

  • Dissolve 1.0 eq of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate in anhydrous N,N-Dimethylformamide (DMF).

  • Add 2.5 eq of anhydrous Potassium Carbonate (K₂CO₃) as a mild base to scavenge generated acid without cleaving the Cbz group.

  • Dropwise add 1.1 eq of the target alkyl bromide (e.g., a PEGylated E3 ligase ligand) at 0°C.

  • Stir at room temperature for 12 hours.

  • Self-Validation Checkpoint: Perform LC-MS. The reaction is complete only when the starting mass (m/z 239.14) is entirely consumed, and the [M+H]⁺ of the alkylated product is dominant. Do not proceed if unreacted starting material remains, as it will complicate downstream purification.

Step 2: Cbz Deprotection via Hydrogenolysis Causality: Deprotection is performed post-alkylation to liberate the primary amine for conjugation to the target-binding ligand (e.g., a kinase inhibitor).

  • Dissolve the purified intermediate in Methanol (MeOH).

  • Add 10% w/w Palladium on Carbon (Pd/C) under an inert argon atmosphere to prevent ignition.

  • Purge the flask and introduce Hydrogen gas (H₂) via a balloon. Stir vigorously for 4 hours.

  • Filter the suspension through a pad of Celite to remove the palladium catalyst.

  • Self-Validation Checkpoint: Ninhydrin stain on TLC. A positive (purple) stain confirms the successful liberation of the primary amine.

Step 3: Amidation with Target Ligand

  • Activate the carboxylic acid of the target-binding ligand using EDC and NHS in Dichloromethane (DCM) for 30 minutes.

  • Add the deprotected linker from Step 2 alongside N,N-Diisopropylethylamine (DIPEA).

  • Stir for 6 hours and purify via reverse-phase HPLC.

Workflow Start CAS 3560-45-0 Step1 N-Alkylation Start->Step1 R-Br, Base Step2 Cbz Cleavage Step1->Step2 H2/Pd-C Step3 Amidation Step2->Step3 EDC/NHS Final Target Linker Step3->Final Assembly

Step-by-step synthetic workflow for LNP/PROTAC linker assembly.

Conclusion

Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate (MW: 238.29 g/mol ) is far more than a simple chemical intermediate; it is a highly engineered scaffold designed for modularity. By understanding the exact theoretical mass contributions and the causality behind its orthogonal protecting groups, researchers can deploy this molecule to synthesize next-generation therapeutics with unparalleled precision.

References

  • PubChem Database (National Institutes of Health) - Compound Summary for C12H18N2O3 Carbamate Derivatives and Monoisotopic Mass Profiling. URL:[Link]

  • RSC Medicinal Chemistry - Development of Targeted Protein Degraders (PROTACs) and Linker Methodologies. URL:[Link]

Exploratory

The Bifunctional Scaffold: A Technical Guide to Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate in Bioconjugation and PROTAC Design

Executive Summary In the rapidly evolving landscape of targeted protein degradation and bioconjugation, the selection of optimal linker scaffolds is a critical determinant of a therapeutic molecule's physicochemical prop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation and bioconjugation, the selection of optimal linker scaffolds is a critical determinant of a therapeutic molecule's physicochemical properties and bioactivity[1]. Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate (CAS: 3560-45-0) has emerged as a highly versatile, heterobifunctional building block. This technical guide explores the nomenclature, structural logic, and field-proven methodologies for utilizing this compound in advanced drug development, specifically focusing on Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Chemical Identity and Nomenclature

Due to its complex heterobifunctional nature, this compound is referenced across literature and commercial catalogs under various synonyms. Understanding these synonyms is essential for researchers sourcing materials or conducting literature reviews[2].

Table 1: Synonyms and Chemical Identifiers
Identifier TypeName / Value
IUPAC Name Benzyl N-[2-(2-hydroxyethylamino)ethyl]carbamate
Common Synonym 1 Benzyl 2-(2-hydroxyethylamino)ethylcarbamate
Common Synonym 2 Carbamic acid, [2-[(2-hydroxyethyl)amino]ethyl]-, phenylmethyl ester
Structural Synonym N-Cbz-N'-(2-hydroxyethyl)ethylenediamine
CAS Registry Number 3560-45-0
Molecular Formula C12H18N2O3
MDL Number MFCD27979504

Structural Logic & Mechanistic Advantages

The architectural brilliance of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate lies in its orthogonal reactivity. As a Senior Application Scientist, one must look beyond the basic structure and understand the causality behind its design:

  • The Carboxybenzyl (Cbz/Z) Protecting Group: The primary amine is masked by a Cbz group. Unlike Boc (tert-butyloxycarbonyl), which requires harsh acidic conditions (e.g., TFA or HCl) for removal, the Cbz group is stable to both acids and mild bases. It is cleanly cleaved via catalytic hydrogenation (H2, Pd/C), ensuring that acid-sensitive warheads or delicate PEG chains elsewhere in the molecule remain intact.

  • The Secondary Amine: This nitrogen center is highly nucleophilic but sterically differentiated from a primary amine. It allows for selective N-alkylation or N-acylation without necessitating the protection of the adjacent primary alcohol under carefully controlled stoichiometric conditions.

  • The Primary Alcohol: The terminal hydroxyl group serves as a versatile handle for esterification, etherification, or conversion into a leaving group (e.g., via tosylation or Mitsunobu reactions) to further extend the linker[3].

Reactivity Core Benzyl (2-((2-hydroxyethyl) amino)ethyl)carbamate Site1 Cbz-Protected 1° Amine Stable to Acid/Base Cleaved by H2/Pd Core->Site1 Site2 Secondary Amine Highly Nucleophilic Target for Acylation Core->Site2 Site3 Primary Alcohol Target for Esterification or Mitsunobu Core->Site3

Caption: Reactivity map highlighting the orthogonal functional groups of CAS 3560-45-0.

Application in PROTAC Linker Synthesis

PROTACs are heterobifunctional molecules that hijack the ubiquitin-proteasome system to degrade specific proteins of interest (POIs)[4]. The linker connecting the E3 ligase ligand to the POI warhead plays a critical role in forming a stable ternary complex. Alkyl and PEG chains are the most common motifs, present in over 85% of PROTAC linkers[1][].

CAS 3560-45-0 acts as an ideal junction point. Its secondary amine can be coupled to a carboxylic acid-bearing E3 ligase ligand (such as a VHL or CRBN derivative), while the Cbz-protected amine can later be liberated to attach the POI warhead. The presence of the hydroxyl group provides an additional vector for tuning the topological polar surface area (TPSA) or attaching a solubilizing PEG chain[4].

PROTAC A Starting Material CAS: 3560-45-0 B Step 1: N-Acylation (Attach E3 Ligand) A->B Selectivity at 2° Amine C Intermediate: Cbz-Protected Precursor B->C D Step 2: Hydrogenation (Pd/C, H2 - Remove Cbz) C->D Orthogonal Deprotection E Intermediate: Free Primary Amine D->E F Step 3: Amide Coupling (Attach Warhead) E->F HATU / DIPEA G Fully Assembled PROTAC Molecule F->G

Caption: Stepwise assembly of a PROTAC molecule utilizing the bifunctional linker scaffold.

Self-Validating Experimental Protocol: PROTAC Precursor Assembly

To ensure scientific integrity and reproducibility, the following protocol details the coupling of an E3 ligase ligand to the secondary amine of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate, followed by orthogonal deprotection. This protocol is designed as a self-validating system, incorporating in-line analytical checks to guarantee reaction success before proceeding to the next step.

Step 1: Selective N-Acylation (Amide Coupling)

Objective: Couple a carboxylic acid-functionalized E3 Ligand to the secondary amine of CAS 3560-45-0. Causality: HATU is selected as the coupling reagent over EDC/NHS due to its superior efficiency in forming amides with sterically hindered secondary amines. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the system.

  • Preparation: Dissolve the E3 Ligand-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration). Stir at room temperature for 15 minutes to pre-activate the acid.

  • Coupling: Add Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate (1.1 eq) followed dropwise by DIPEA (3.0 eq).

  • Validation Check (LC-MS): After 2 hours, sample 5 µL of the reaction mixture and analyze via LC-MS.

    • Self-Validation Logic: The disappearance of the starting material mass ( m/z 239.1[M+H]+) and the appearance of the product mass confirms conversion. If unreacted secondary amine remains, add an additional 0.2 eq of HATU. Do not proceed until conversion is >95%.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with EtOAc. Wash the organic layer sequentially with 1M HCl (to remove unreacted starting amine), saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate.

Step 2: Orthogonal Cbz Deprotection

Objective: Remove the Cbz group to expose the primary amine for subsequent warhead attachment. Causality: Catalytic hydrogenation is utilized because it is entirely orthogonal to the newly formed amide bond and the primary alcohol, preventing unwanted side reactions.

  • Preparation: Dissolve the purified intermediate from Step 1 in HPLC-grade Methanol (0.05 M).

  • Catalysis: Carefully add 10% Pd/C (10% w/w relative to the substrate) under an argon atmosphere to prevent ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) via a balloon. Stir vigorously at room temperature for 4-6 hours.

  • Validation Check (TLC & Ninhydrin): Spot the reaction on a silica TLC plate alongside the starting material. Stain with Ninhydrin and heat.

    • Self-Validation Logic: The starting material will not stain strongly, but the successful formation of the free primary amine will yield a bright, dark purple spot. This visual confirmation validates the cleavage of the Cbz group.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite thoroughly with Methanol. Concentrate the filtrate in vacuo to yield the free amine, ready for the final warhead coupling.

Quantitative Data & Physicochemical Properties

When designing downstream purification workflows (e.g., reverse-phase HPLC), understanding the physicochemical properties of the linker is mandatory.

Table 2: Physicochemical Profile of CAS 3560-45-0
PropertyValue / Description
Molecular Weight 238.29 g/mol
Physical Form White to yellow to brown solid / viscous liquid
Purity Standard ≥95% (typically verified by LC-MS/NMR)
Storage Conditions Keep in dark place, inert atmosphere, 2-8°C[2]
Solubility Soluble in DMF, DMSO, Methanol, and Dichloromethane
InChI Key FSUJQLPVNJKXBI-UHFFFAOYSA-N

References

  • Sigma-Aldrich. "Benzyl (2-hydroxyethyl)carbamate | Product Page". sigmaaldrich.com.

  • BLD Pharm. "3560-45-0 | Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate". bldpharm.com. 2

  • Sigma-Aldrich. "Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate - Technical Properties". sigmaaldrich.com.

  • National Institutes of Health (PMC). "Current strategies for the design of PROTAC linkers: a critical review". ncbi.nlm.nih.gov. 1

  • BroadPharm. "What are PROTAC Linkers?". broadpharm.com. 4

  • BOC Sciences. "Overview of PROTAC Linkers: Types and Design". bocsci.com.

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Selective Synthesis of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate

Abstract This document provides a comprehensive, field-validated protocol for the synthesis of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate. This compound serves as a valuable bifunctional intermediate in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-validated protocol for the synthesis of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate. This compound serves as a valuable bifunctional intermediate in medicinal chemistry and drug development, incorporating a selectively protected primary amine alongside a reactive secondary amine and a primary hydroxyl group. The strategic installation of the benzyloxycarbonyl (Cbz) protecting group is achieved through a carefully controlled acylation of N-(2-hydroxyethyl)ethylenediamine. This guide explains the underlying chemical principles, details a step-by-step experimental procedure, outlines methods for product purification and characterization, and addresses critical safety considerations. The protocol is designed for researchers in organic synthesis and drug discovery, providing a reliable method for obtaining the target compound in high purity.

Introduction and Scientific Rationale

The selective modification of polyfunctional molecules is a cornerstone of modern organic synthesis. N-(2-hydroxyethyl)ethylenediamine is a versatile starting material possessing three distinct reactive sites: a primary amine, a secondary amine, and a primary alcohol. The differential reactivity of these groups allows for their sequential functionalization, a strategy widely employed in the construction of complex molecular architectures.

The benzyloxycarbonyl (Cbz) group is a classic and robust protecting group for amines.[1] It is stable to a wide range of reaction conditions but can be readily removed by catalytic hydrogenolysis, providing an orthogonal deprotection strategy in the presence of other acid- or base-labile groups.[2]

The protocol described herein leverages the inherent nucleophilicity differences between the primary and secondary amines of N-(2-hydroxyethyl)ethylenediamine. The primary amine, being less sterically hindered and more basic, reacts preferentially with benzyl chloroformate under controlled conditions.[3] The reaction is performed at reduced temperature (0 °C) to mitigate the exothermic nature of the acylation and to enhance selectivity, minimizing the formation of the di-substituted byproduct. A tertiary amine base, triethylamine (Et₃N), is employed as an acid scavenger to neutralize the hydrochloric acid generated in situ, preventing the protonation of the nucleophilic amine starting material.

Reaction Scheme:

Materials and Reagents

Quantitative data and key properties of all reagents required for this protocol are summarized in the table below. All reagents should be of high purity (≥98%) unless otherwise noted.

ReagentCAS No.FormulaMW ( g/mol )AmountMoles (mmol)Density (g/mL)Notes
N-(2-hydroxyethyl)ethylenediamine111-41-1C₄H₁₂N₂O104.155.21 g50.01.030Corrosive, handle with care.[4]
Benzyl Chloroformate (Cbz-Cl)501-53-1C₈H₇ClO₂170.598.53 g50.01.195Lachrymator, toxic.[2]
Triethylamine (Et₃N)121-44-8C₆H₁₅N101.195.57 g (7.7 mL)55.0 (1.1 eq)0.726Corrosive, flammable.
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93250 mL-1.326Volatile, use in a fume hood.
Sodium Bicarbonate (Sat. aq.)144-55-8NaHCO₃84.01~100 mL-~1.0For aqueous workup.
Brine (Sat. aq. NaCl)7647-14-5NaCl58.44~50 mL-~1.2For aqueous workup.
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37~10 g-2.66Drying agent.
Silica Gel (230-400 mesh)7631-86-9SiO₂60.08As needed--For column chromatography.

Detailed Experimental Protocol

This protocol describes the synthesis on a 50 mmol scale. The procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reaction Setup
  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a pressure-equalizing dropping funnel, add N-(2-hydroxyethyl)ethylenediamine (5.21 g, 50.0 mmol).

  • Add 200 mL of dichloromethane (DCM) to the flask.

  • Add triethylamine (7.7 mL, 55.0 mmol, 1.1 eq) to the solution.

  • Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.

Reagent Addition
  • In a separate dry beaker, weigh benzyl chloroformate (8.53 g, 50.0 mmol) and dilute with 50 mL of DCM.

  • Transfer this solution to the dropping funnel.

  • Add the benzyl chloroformate solution dropwise to the stirred reaction mixture over a period of 60-90 minutes. Causality Note: A slow addition rate is crucial to maintain a low concentration of the acylating agent, which maximizes the selective reaction with the more nucleophilic primary amine and prevents over-reaction.[5]

  • Ensure the internal temperature is maintained below 10 °C throughout the addition.

Reaction and Monitoring
  • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Stir the reaction for an additional 2-4 hours. A white precipitate of triethylamine hydrochloride will form.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Mobile Phase: 10:1 Dichloromethane:Methanol with 1% Triethylamine.

    • Visualization: UV light (254 nm) and/or potassium permanganate stain.

    • The reaction is complete when the starting diamine spot (baseline) is consumed.

Workup and Isolation
  • Quench the reaction by adding 100 mL of deionized water. Stir for 10 minutes.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with:

    • 1 x 100 mL saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any residual acidic species.

    • 1 x 50 mL brine to reduce the solubility of organic material in the aqueous phase and aid in layer separation.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a viscous oil or semi-solid.

Purification
  • Purify the crude product by flash column chromatography on silica gel.

  • Eluent System: A gradient of 2% to 10% methanol in dichloromethane is typically effective. Adding 0.5% triethylamine to the eluent can prevent product streaking on the silica gel.

  • Combine the fractions containing the pure product (as determined by TLC).

  • Remove the solvent under reduced pressure to yield Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate as a pure, typically colorless to pale yellow, viscous oil.

Visualization of Synthesis Workflow

The following diagram outlines the key stages of the synthesis protocol, from initial setup to the final purified product.

Synthesis_Workflow Figure 1: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Setup 1. Combine Diamine, Et3N, & DCM in Flask Cooling 2. Cool to 0-5 °C Setup->Cooling Addition 3. Add Cbz-Cl Solution Dropwise Cooling->Addition Maintain T < 10 °C Stirring 4. Warm to RT & Stir Addition->Stirring TLC 5. Monitor by TLC Stirring->TLC Quench 6. Quench with Water TLC->Quench When Starting Material is Consumed Extract 7. Wash with NaHCO3 & Brine Quench->Extract Dry 8. Dry with MgSO4 Extract->Dry Concentrate 9. Concentrate to Crude Product Dry->Concentrate Column 10. Silica Gel Chromatography Concentrate->Column Evaporate 11. Evaporate Fractions Column->Evaporate Final_Product Pure Product Evaporate->Final_Product

Caption: A flowchart illustrating the major steps in the synthesis of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate.

Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals include the aromatic protons of the benzyl group (~7.3 ppm), the benzylic CH₂ protons (~5.1 ppm), the carbamate N-H proton (a broad singlet), and distinct methylene (CH₂) signals corresponding to the ethylenediamine backbone and the hydroxyethyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expect signals for the carbamate carbonyl carbon (~157 ppm), aromatic carbons, the benzylic carbon, and the aliphatic carbons of the backbone.

  • Mass Spectrometry (MS): The calculated molecular weight for C₁₂H₁₈N₂O₃ is 238.29 g/mol . Expect to see the corresponding [M+H]⁺ ion at m/z 239.3 in ESI-MS.

The following diagram illustrates the logical flow for validating the final compound.

Validation_Flow Figure 2: Product Validation Logic cluster_analysis Analytical Characterization cluster_results Validation Checks Crude_Product Crude Product from Workup Purification Flash Column Chromatography Crude_Product->Purification Pure_Fractions Combined Pure Fractions Purification->Pure_Fractions Final_Product Final Product (Oil/Solid) Pure_Fractions->Final_Product H_NMR ¹H NMR Final_Product->H_NMR C_NMR ¹³C NMR Final_Product->C_NMR MS Mass Spectrometry Final_Product->MS Structure_Check Correct Structure? H_NMR->Structure_Check Purity_Check High Purity? H_NMR->Purity_Check C_NMR->Structure_Check MS->Structure_Check Structure_Check->Purity_Check If Yes Confirmed Validated Compound Purity_Check->Confirmed If Yes

Caption: A logical workflow for the purification and analytical validation of the synthesized compound.

Safety and Hazard Management

All operations must be conducted inside a certified chemical fume hood. Appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

  • N-(2-hydroxyethyl)ethylenediamine: Corrosive and can cause severe skin burns and eye damage. It is also a suspected reproductive toxin.[6]

  • Benzyl Chloroformate: Highly toxic, corrosive, and a lachrymator (causes tearing). Reacts with water.[2] All handling should be done with extreme care.

  • Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin and eye irritation.

  • Dichloromethane: A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

References

  • PubChem Compound Summary for CID 8112, N-(2-Hydroxyethyl)ethylenediamine. National Center for Biotechnology Information. [Link]

  • Benzyl carbamate. Wikipedia. [Link]

  • Benzyl chloroformate. Wikipedia. [Link]

  • Protective Groups in Organic Synthesis. Organic Chemistry Portal. [Link]

  • Preparation and Characterization of Some Substituted Benzyl N-nitrosocarbamates. CORE. [Link]

Sources

Application

Application Note: Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate as an Orthogonal Scaffold for Bioconjugation Linkers

Target Audience: Researchers, scientists, and drug development professionals. Applications: Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and Bioorthogonal Click Chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Applications: Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and Bioorthogonal Click Chemistry.

Introduction & Structural Rationale

In the development of targeted therapeutics, the structural integrity and chemical properties of the linker are just as critical as the payload itself. Hydrophilic, PEG-like linkers have been shown to significantly improve the thermal stability and antigen-binding properties of Antibody-Drug Conjugates (ADCs) [2].

Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate (CAS: 3560-45-0) is a highly versatile, mono-Cbz protected derivative of 2-(2-aminoethylamino)ethanol (AEEA). It serves as a premium heterotrifunctional building block due to its three distinct reactive centers:

  • A Cbz-protected primary amine: Offers stable, long-term masking of the terminal amine.

  • A secondary aliphatic amine: Provides a highly nucleophilic site for branching or tuning the linker's hydrophilicity.

  • A primary hydroxyl group: Serves as an anchor for esterification, halogenation, or azidation.

The strategic use of the carboxybenzyl (Cbz) group is the cornerstone of this scaffold's utility. Unlike Boc (acid-labile) or Fmoc (base-labile), the Cbz group is orthogonal to standard peptide coupling conditions, allowing rigorous functionalization of the secondary amine and hydroxyl group without premature cleavage.

Mechanistic Insights: Designing a Self-Validating Synthetic Workflow

A common objective in bioconjugation is the generation of heterobifunctional linkers (e.g., an Amine-Azide linker) to enable Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Converting the Cbz-protected AEEA scaffold into a click-ready linker requires precise chemoselectivity.

The Chemoselectivity Challenge

If one attempts to convert the terminal hydroxyl group into an azide via mesylation, the unprotected secondary amine will competitively react with the sulfonyl chloride, leading to unwanted sulfonamide byproducts. Therefore, transient protection of the secondary amine (e.g., via Boc-protection) is mandatory.

Furthermore, standard Cbz deprotection relies on catalytic hydrogenolysis ( H2​ over Pd/C ). However, hydrogenolysis will rapidly reduce aliphatic azides to primary amines , destroying the bioorthogonal handle. To bypass this, we utilize a field-proven Lewis acid-mediated deprotection strategy using AlCl3​ in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) [1]. This chemoselective method cleanly removes the Cbz group while leaving the reducible azide perfectly intact.

Workflow Visualization

G N1 Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate N2 Step 1: Boc Protection (Boc2O, TEA, DCM) N1->N2 Shields secondary amine N3 Step 2: Mesylation & Azidation (MsCl, then NaN3) N2->N3 Installs bioorthogonal handle N4 Step 3: Chemoselective Cbz Cleavage (AlCl3 / HFIP) N3->N4 Preserves azide group N5 Click-Ready Amine-Azide Linker (NH2-CH2-CH2-N(Boc)-CH2-CH2-N3) N4->N5 Yields final scaffold

Chemoselective workflow for synthesizing an azide-amine linker from a Cbz-protected scaffold.

Step-by-Step Experimental Protocol

The following protocol details the conversion of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate into a click-ready heterobifunctional linker. Every step includes analytical self-validation parameters to ensure process integrity.

Step 1: N-Boc Protection of the Secondary Amine
  • Procedure: Dissolve 10 mmol of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate in 50 mL of anhydrous dichloromethane (DCM). Cool the flask to 0 °C under argon. Add 12 mmol of triethylamine (TEA), followed by the dropwise addition of 11 mmol of Di-tert-butyl dicarbonate ( Boc2​O ) dissolved in 10 mL DCM. Stir for 3 hours, allowing the reaction to warm to room temperature. Wash with 0.1 M HCl and brine, dry over Na2​SO4​ , and concentrate.

  • Causality: The Boc group sterically and electronically shields the secondary amine, preventing nucleophilic interference during the subsequent mesylation step.

  • Self-Validation: Monitor via TLC (Ninhydrin stain). The starting material will stain strongly positive (purple/brown) due to the secondary amine. The successful formation of the fully protected intermediate will be Ninhydrin negative. LC-MS: [M+H]+=339.4 .

Step 2: Hydroxyl Activation and Azidation
  • Procedure: Dissolve the intermediate from Step 1 in 40 mL DCM. Cool to 0 °C and add TEA (1.5 eq). Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) and stir for 1 hour. Quench with saturated NaHCO3​ , extract, dry, and concentrate. Redissolve the crude mesylate in 30 mL anhydrous DMF. Add Sodium Azide ( NaN3​ , 2.0 eq) and heat to 60 °C for 12 hours. Extract into ethyl acetate, wash extensively with water to remove DMF, and concentrate.

  • Causality: The primary hydroxyl is a poor leaving group. Mesylation activates the carbon center for a facile SN​2 displacement by the azide nucleophile. DMF is utilized as a polar aprotic solvent to accelerate the substitution.

  • Self-Validation: Infrared (IR) spectroscopy is the definitive validation tool here. The appearance of a strong, sharp azide stretching band at ~2100 cm⁻¹ confirms successful substitution.

Step 3: Chemoselective Cbz Deprotection
  • Procedure: Dissolve the azide intermediate in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to a concentration of 0.2 M. Add anhydrous Aluminum chloride ( AlCl3​ , 3.0 eq) and stir at room temperature for 2 hours. Quench the reaction carefully with cold water, adjust the pH to 8 with NaHCO3​ , and extract with ethyl acetate.

  • Causality: Standard hydrogenolysis would destroy the newly installed azide. The AlCl3​ /HFIP system provides a mild, chemoselective cleavage of the Cbz group by exploiting the strong hydrogen-bond donating capacity of HFIP combined with Lewis acid activation, leaving the reducible azide intact [1].

  • Self-Validation: LC-MS will show the loss of the benzyl carbamate mass (-134 Da). 1H NMR will confirm the disappearance of the aromatic benzyl protons (multiplet at ~7.3 ppm) and the benzylic CH2​ (singlet at ~5.1 ppm). IR spectroscopy must confirm the retention of the azide peak at ~2100 cm⁻¹.

Data Presentation & Yield Analysis

To assist in scale-up and process development, the expected quantitative parameters for the above workflow are summarized below.

Table 1: Quantitative Reaction Parameters for Linker Functionalization

Reaction StepReagents & SolventsTarget Functional GroupTypical Yield (%)Reaction Time (h)
N-Boc Protection Boc2​O (1.1 eq), TEA, DCMProtected Secondary Amine92 - 952 - 4
Mesylation MsCl (1.2 eq), TEA, DCMMesylate (Leaving Group)88 - 901 - 2
Azidation NaN3​ (2.0 eq), DMF, 60°CTerminal Aliphatic Azide80 - 858 - 12
Cbz Cleavage AlCl3​ (3.0 eq), HFIP, RTPrimary Amine85 - 882 - 3

Table 2: Comparative Analysis of Amino Protecting Groups in Bioconjugation

Protecting GroupCleavage ConditionOrthogonality in Linker SynthesisRecommended Use Case
Cbz (Z) H2​ , Pd/C or AlCl3​ /HFIPStable to TFA (acid) and Piperidine (base).Base scaffold protection; orthogonal to Boc/Fmoc.
Boc TFA or HCl in DioxaneStable to bases and nucleophiles.Transient protection of internal secondary amines.
Fmoc 20% Piperidine in DMFStable to acids; highly UV active.Solid-Phase Peptide Synthesis (SPPS) extensions.

Downstream Applications in Bioconjugation

Once the primary amine is liberated, the resulting heterobifunctional linker is primed for downstream conjugation. The primary amine can be efficiently coupled to reporter compounds, cytotoxins, or directly to antibody fragments using chemoenzymatic approaches (e.g., transglutaminase-mediated conjugation), where PEG-like amine linkers have shown superior homogeneity and reduced byproduct formation [3].

Subsequently, the terminal azide serves as a stable, bioorthogonal handle for SPAAC conjugation to DBCO-modified targeting ligands, ensuring a highly modular and scalable drug development pipeline.

References

  • Cbz-Protected Amino Groups Organic Chemistry Portal URL:[Link]

  • Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates PubMed Central (PMC) URL:[Link]

  • Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 PLOS One URL:[Link]

Method

Application Note: Optimized Cbz Deprotection Strategies for Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate

Executive Summary & Structural Challenges Substrate: Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate (CAS: 3560-45-0) Target Product: 2-((2-aminoethyl)amino)ethan-1-ol (AEEA) The removal of a carboxybenzyl (Cbz) protect...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Challenges

Substrate: Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate (CAS: 3560-45-0) Target Product: 2-((2-aminoethyl)amino)ethan-1-ol (AEEA)

The removal of a carboxybenzyl (Cbz) protecting group is a fundamental transformation in organic synthesis, typically achieved via palladium-catalyzed hydrogenolysis[1]. However, the deprotection of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate presents a unique chemoselective challenge. The molecule contains both a free secondary amine and a primary alcohol .

Standard hydrogenolysis often fails for this substrate because the lone pair of the free secondary amine strongly coordinates to the empty d-orbitals of the palladium surface, effectively poisoning the catalyst and halting the reaction[2]. Conversely, employing harsh acidic deprotection methods (such as HBr in acetic acid) risks unwanted O-acetylation or dehydration of the primary alcohol[3]. This application note details two field-proven, self-validating protocols designed to circumvent catalyst poisoning while preserving the integrity of the hydroxyl group.

Mechanistic Causality: Overcoming Catalyst Poisoning

To design a successful protocol, one must understand the causality behind the failure of standard methods. Palladium(0) is highly oxophilic and azophilic. When Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate is introduced to a neutral Pd/C suspension, the secondary amine acts as a Lewis base, forming a stable coordination complex with the Pd surface. This blockade prevents the necessary adsorption and homolytic cleavage of H2​ gas, stalling the benzylic C-O bond cleavage[2].

Strategy A: Acid-Modulated Hydrogenolysis

By conducting the reaction in a mildly acidic solvent system (e.g., Methanol with 1.1 equivalents of Acetic Acid or HCl), the secondary amine is instantaneously protonated to form an ammonium salt[3]. The positively charged nitrogen lacks a free lone pair, rendering it incapable of coordinating to the palladium surface. This simple modulation restores full catalytic turnover.

Strategy B: Catalytic Transfer Hydrogenation (CTH)

An elegant alternative is the use of ammonium formate ( NH4​HCO2​ ) as an in-situ hydrogen donor[4]. Ammonium formate decomposes on the Pd surface to yield CO2​ , NH3​ , and surface-bound hydrides. The transient generation of ammonia and formic acid creates a dynamic, mildly acidic microenvironment that suppresses amine coordination while driving rapid, highly efficient Cbz cleavage without the need for high-pressure H2​ gas[4].

Mechanism Amine Free 2° Amine (Lone Pair Active) Pd Pd(0) Surface Amine->Pd Binds to Acid Addition of AcOH or HCl Amine->Acid Reacts with Poisoned Catalyst Poisoning (Coordination Blockade) Pd->Poisoned Ammonium Protonated Amine (Ammonium Salt) Acid->Ammonium Active Active Pd(0) Surface (H2 Activation) Ammonium->Active Cannot bind Cleavage Successful C-O Benzylic Cleavage Active->Cleavage

Mechanistic pathway showing how acid modulation prevents Pd catalyst poisoning by free amines.

Quantitative Method Comparison

The following table summarizes the empirical outcomes of various deprotection strategies applied to amino-alcohol substrates of this class.

Deprotection StrategyReagents & ConditionsReaction TimeYieldMechanistic Outcome / Limitations
Standard Hydrogenolysis 10% Pd/C, H2​ (1 atm), MeOH, 25°C> 24 h< 15%Failed: Severe catalyst poisoning by the free secondary amine[2].
Strong Acid Cleavage 33% HBr in AcOH, 25°C4 - 6 h40 - 50%Sub-optimal: Significant O-acetylation of the primary alcohol observed[3].
Acid-Modulated Hydrogenolysis 10% Pd/C, H2​ (1 atm), MeOH/AcOH (1.1 eq), 25°C2 - 4 h> 95%Optimal: Amine protonation prevents poisoning. Requires basic workup[3].
Catalytic Transfer Hydrogenation 10% Pd/C, NH4​HCO2​ (5 eq), MeOH, 60°C30 - 60 min> 98%Optimal: Extremely rapid. Byproducts ( NH3​ , CO2​ ) are volatile[4].

Experimental Protocols

The following self-validating protocols are engineered to ensure complete conversion while maintaining the structural integrity of the resulting AEEA product.

Protocol A: Acid-Modulated Catalytic Hydrogenolysis

This method is ideal for scale-up and utilizes standard hydrogen balloon techniques.

  • Substrate Preparation: Dissolve Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate (1.0 mmol, 238 mg) in anhydrous Methanol (10 mL).

  • Acid Modulation: Add glacial Acetic Acid (1.1 mmol, 66 µL) to the solution. Stir for 5 minutes to ensure complete protonation of the secondary amine.

  • Catalyst Loading: Carefully add 10% Pd/C (10 wt%, ~24 mg) to the stirring solution. Safety Note: Pd/C is pyrophoric; add under an inert argon atmosphere.

  • Degassing & Hydrogenation: Evacuate the reaction flask and backfill with H2​ gas via a balloon (repeat 3 times). Stir vigorously at room temperature (25°C).

  • Validation & Monitoring: Monitor the reaction via TLC (Ninhydrin stain). The Cbz-protected starting material should be completely consumed within 2-4 hours.

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional Methanol (2 x 5 mL).

  • Neutralization: Concentrate the filtrate under reduced pressure. To isolate the free base, dissolve the acetate salt in a minimal amount of water, adjust to pH 10 using 1M NaOH, and extract with a polar organic solvent (e.g., n-butanol or DCM/MeOH 9:1), followed by solvent evaporation.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

This method is highly recommended for rapid analytical-scale deprotection without the need for hydrogen gas.

  • Reaction Assembly: In a round-bottom flask, dissolve the substrate (1.0 mmol, 238 mg) in Methanol (10 mL).

  • Catalyst Addition: Add 10% Pd/C (10 wt%, ~24 mg) under a gentle stream of nitrogen.

  • Hydrogen Donor Addition: Add solid Ammonium Formate (5.0 mmol, 315 mg) in a single portion.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 60°C. Causality Note: Heating accelerates the decomposition of ammonium formate into H2​ and CO2​ , driving rapid hydrogenolysis.

  • Validation: Vigorous gas evolution ( CO2​ ) will be observed. The reaction is typically complete within 30 to 60 minutes. Verify via LC-MS or TLC.

  • Workup: Cool to room temperature, filter through Celite, and concentrate the filtrate. The excess ammonium formate and byproducts naturally sublime or evaporate under high vacuum, leaving the highly pure AEEA product.

Workflow Substrate Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate (Contains Free 2° Amine & 1° Alcohol) Eval Select Deprotection Strategy Substrate->Eval Method1 Standard Pd/C, H2 (Neutral Solvent) Eval->Method1 Method2 Acid-Modulated Pd/C, H2 (MeOH + AcOH) Eval->Method2 Method3 Transfer Hydrogenation (Pd/C + NH4HCO2) Eval->Method3 Method4 Strong Acid (HBr / AcOH) Eval->Method4 Result1 Catalyst Poisoning Incomplete Reaction Method1->Result1 Result2 Quantitative Yield Amine Protonated Method2->Result2 Result3 Rapid Cleavage Mild Conditions Method3->Result3 Result4 O-Acetylation / Side Reactions Method4->Result4

Decision tree for Cbz deprotection highlighting the failure of standard methods due to poisoning.

References

  • Houry Lab Total Synthesis and Antibacterial Testing of the A54556 Cyclic Acyldepsipeptides Source: Walid Houry Lab Publications URL:[Link]

  • ResearchGate Ammonium Formate Catalytic Transfer Hydrogenation: A Convenient Method for Removal of Benzyloxycarbonyl Groups Source: ResearchGate Publications URL: [Link]

Sources

Application

Application Note: Advanced Analytical Characterization of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate (CAS: 3560-45-0) Molecular Formula: C₁₂H₁₈N₂O₃ | Molecular Weight: 238.29...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate (CAS: 3560-45-0) Molecular Formula: C₁₂H₁₈N₂O₃ | Molecular Weight: 238.29 g/mol

Introduction and Analytical Challenges

Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate is a highly versatile bifunctional building block utilized in the synthesis of peptidomimetics, polyamine derivatives, and targeted drug conjugates. Structurally, it features a UV-active carbobenzyloxy (Cbz) protecting group, a highly polar secondary amine, and a terminal primary alcohol.

The Core Challenge: The combination of a basic secondary amine (pKa ~9.0) and a primary alcohol renders this molecule highly polar and silanophilic. On conventional reversed-phase (RP) HPLC columns, this results in poor retention (elution near the void volume) and severe peak tailing due to secondary interactions with residual silanols on the silica matrix[1]. To overcome this, a systematic approach utilizing ion-pairing chromatography, specialized NMR solvent selection, and moisture-free FTIR techniques must be employed.

Chromatographic Purity and Mass Profiling (HPLC-UV-MS)

Causality Behind Experimental Choices

To achieve adequate retention and symmetrical peak shapes for polar basic amines, standard C18 columns are insufficient. We utilize an Aqueous-stable C18 (AQ-C18) stationary phase combined with a mobile phase containing 0.1% Trifluoroacetic acid (TFA) .

  • Why 0.1% TFA? TFA lowers the mobile phase pH to ~2.0, ensuring the secondary amine is fully protonated. Simultaneously, the lipophilic trifluoroacetate anion forms a transient, hydrophobic ion pair with the protonated amine, drastically increasing its affinity for the stationary phase and shielding it from active silanols [2].

  • Why UV 210/254 nm? The aromatic ring of the Cbz group provides a robust chromophore, allowing for high-sensitivity UV detection at 254 nm, while 210 nm captures the carbamate carbonyl absorption [3].

Self-Validating Protocol: RP-HPLC-MS
  • Sample Preparation: Dissolve the analyte in Initial Mobile Phase (98% A / 2% B) to a concentration of 0.5 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • System Suitability Testing (SST): Inject a resolution mixture containing Benzyl Alcohol (neutral marker) and the analyte.

    • Acceptance Criteria: Analyte retention factor ( k′ ) > 2.0; Tailing factor ( Tf​ ) < 1.5; Resolution ( Rs​ ) > 3.0. Proceed only if SST passes.

  • Chromatographic Conditions: Execute the gradient outlined in Table 1.

  • Detection: Monitor UV at 210 nm and 254 nm. Set the inline single quadrupole MS to ESI+ mode, scanning m/z 100–500.

Quantitative Data: HPLC Gradient and Expected Outcomes

Table 1: Optimized Gradient Elution Profile

Time (min)% Mobile Phase A (H₂O + 0.1% TFA)% Mobile Phase B (MeCN + 0.1% TFA)Flow Rate (mL/min)
0.09821.0
2.09821.0
12.040601.0
15.05951.0
15.19821.0

Table 2: Expected Elution and Mass Spectrometry Data

AnalyteExpected RT (min)UV Maxima (nm)Expected MS (ESI+) m/z
Benzyl Alcohol (Marker)6.5 ± 0.2210, 254109.1 [M+H−H2​O]+
Target Cbz-Amine8.2 ± 0.2210, 254239.1 [M+H]+

Structural Elucidation via NMR Spectroscopy

Causality Behind Experimental Choices

While CDCl₃ is the default solvent for many organic molecules, it is suboptimal for this compound. The exchangeable protons of the secondary amine (-NH-) and primary alcohol (-OH) undergo rapid chemical exchange in CDCl₃, resulting in broad, unintegrable humps. DMSO-d₆ is explicitly chosen because it acts as a strong hydrogen-bond acceptor. It tightly solvates the -NH and -OH protons, slowing their exchange rate on the NMR timescale and allowing them to appear as distinct, sharp multiplets [4].

Self-Validating Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

  • System Validation: Lock and shim the spectrometer. The TMS internal standard peak must exhibit a linewidth at half-height of < 1.0 Hz. The residual DMSO pentet must be perfectly centered at 2.50 ppm.

  • Acquisition: Acquire ¹H NMR (minimum 16 scans) and ¹³C NMR (minimum 512 scans) at 298 K.

Table 3: Expected ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.25 – 7.40Multiplet5HAromatic protons (Cbz)
5.02Singlet2HBenzylic -CH₂- (Cbz)
4.45Triplet (broad)1HPrimary -OH (H-bonded)
3.40Quartet2H-CH₂-OH
3.10Quartet2H-CH₂-NH-Cbz
2.55 – 2.70Multiplets4HAliphatic -CH₂- adjacent to secondary amine

Functional Group Verification via ATR-FTIR

Causality Behind Experimental Choices

Traditional FTIR utilizing KBr pellets is highly susceptible to moisture absorption, which produces a massive, broad artifact band around 3400 cm⁻¹. Because the critical diagnostic signals for this molecule are the N-H and O-H stretches located in this exact region, KBr pellets introduce unacceptable false-positive risks. Attenuated Total Reflectance (ATR) FTIR is mandated to analyze the neat material directly, ensuring that the observed 3300–3400 cm⁻¹ bands are strictly intrinsic to the analyte.

Self-Validating Protocol: ATR-FTIR
  • System Validation: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (32 scans). The baseline noise must be < 0.01 absorbance units.

  • Sample Analysis: Apply a small amount of the neat sample directly onto the crystal. Apply consistent pressure using the anvil.

  • Acquisition: Collect 32 scans at 4 cm⁻¹ resolution from 4000 to 600 cm⁻¹.

  • Key Diagnostic Bands:

    • ~3350 cm⁻¹ (Broad): O-H and N-H stretching.

    • ~1695 cm⁻¹ (Strong, Sharp): Carbamate C=O stretching.

    • ~1250 cm⁻¹ (Strong): C-O stretching of the carbamate.

Visualizations of Analytical Logic

The following diagrams map the logical progression of the analytical characterization and the decision-making matrix for HPLC method development.

Workflow A Analyte: Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate B HPLC-UV/MS (Purity & Mass Profiling) A->B C NMR Spectroscopy (Structural Elucidation) A->C D ATR-FTIR (Functional Group ID) A->D B1 AQ-C18 Column + 0.1% TFA Protonates Amine & Ion-Pairs B->B1 C1 1H & 13C in DMSO-d6 Resolves Exchangeable -OH/-NH C->C1 D1 Neat Sample Analysis Prevents KBr Moisture Artifacts D->D1

Caption: Comprehensive analytical workflow and the physicochemical rationale behind each technique.

HPLCDecision Start Analyze Polar Basic Cbz-Amine Q1 Retention on Standard C18? Start->Q1 RP Use AQ-C18 + 0.1% TFA (Ion-Pairing Mechanism) Q1->RP Yes HILIC Switch to HILIC Column (Ammonium Formate Buffer) Q1->HILIC No (Elutes in void) Q2 Peak Tailing Observed? RP->Q2 Q2->HILIC Yes (Severe) EndRP Validate RP Method (Execute SST) Q2->EndRP No (Symmetrical)

Caption: Decision tree for resolving chromatographic challenges associated with polar basic amines.

References

  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. National Center for Biotechnology Information (PMC). Available at: [Link][1]

  • Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. ResearchGate (Bulletin of the Chemical Society of Ethiopia). Available at: [Link][2]

Sources

Method

Application Note: Synthesis of Dual-Orthogonal Branched Peptidomimetics using Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate via Submonomer SPPS

Executive Summary The development of multifunctional therapeutics—such as dual-labeled imaging probes, branched antibody-drug conjugate (ADC) linkers, and stapled peptidomimetics—requires highly versatile synthetic scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of multifunctional therapeutics—such as dual-labeled imaging probes, branched antibody-drug conjugate (ADC) linkers, and stapled peptidomimetics—requires highly versatile synthetic scaffolds. Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate (N1-Cbz-AEEA) is a trifunctional building block that solves complex branching challenges in Solid-Phase Peptide Synthesis (SPPS). By leveraging a submonomer peptoid synthesis strategy, this building block allows for the simultaneous introduction of a primary alcohol and a Cbz-protected primary amine onto a single tertiary amide backbone. This application note provides a validated, self-correcting protocol for generating Y-branched peptidomimetics with absolute orthogonal control.

Mechanistic Rationale & Chemical Strategy

Standard Fmoc-SPPS is linear. To create branched structures, researchers typically rely on orthogonally protected lysine derivatives (e.g., Fmoc-Lys(Alloc)-OH). However, these natural amino acid scaffolds are susceptible to proteolytic degradation.

Incorporating N1-Cbz-AEEA via the submonomer method, originally pioneered by [1], replaces the alpha-carbon with a nitrogen atom, generating a protease-resistant peptoid backbone. Furthermore, as demonstrated by [2], N -alkylated polyamine building blocks provide robust scaffolds for complex backbone modifications.

The Causality of the Design:

  • The Nucleophile: N1-Cbz-AEEA contains a free secondary amine. When reacted with a resin-bound alpha-bromoacetamide, it undergoes an SN​2 displacement to form a tertiary amine. This terminates linear peptide elongation at that specific nitrogen, forcing a structural branch.

  • Branch 1 (O-Derivatization): The free primary alcohol can be derivatized on-resin via Steglich esterification (e.g., attaching a lipid or fluorophore).

  • Branch 2 (N-Derivatization): The Cbz group is completely stable to 20% piperidine (Fmoc removal) and 95% Trifluoroacetic acid (resin cleavage). This allows the construct to be cleaved, purified, and subsequently subjected to hydrogenolysis to reveal the primary amine for a second, independent conjugation.

Physicochemical & Structural Data

To ensure accurate stoichiometric calculations during synthesis, the quantitative data for the building block is summarized below[3].

PropertySpecification / Value
Chemical Name Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate
CAS Number 3560-45-0
Molecular Formula C12​H18​N2​O3​
Molecular Weight 238.29 g/mol
Reactive Moieties Free 2° amine, Free 1° alcohol, Cbz-protected 1° amine
Physical Form White to yellow/brown viscous liquid or low-melting solid
Storage Conditions 2-8°C, inert atmosphere (Argon/Nitrogen), protect from light

SPPS Workflow Visualization

The following workflow illustrates the orthogonal branching strategy, ensuring that each functional group is addressed without cross-reactivity.

Peptoid_Workflow Resin Rink Amide Resin (Fmoc-deprotected) Bromo Bromoacetylation (Br-CH2-COOH, DIC) Resin->Bromo Step 1 Displacement Submonomer Displacement (N1-Cbz-AEEA, DMF, 50°C) Bromo->Displacement Step 2 (SN2) Branch1 Branch 1: O-Derivatization (Esterification of -OH) Displacement->Branch1 Step 3 Cleavage Resin Cleavage (95% TFA, retains Cbz) Branch1->Cleavage Step 4 Branch2 Branch 2: N-Derivatization (Pd/C H2, then Amidation) Cleavage->Branch2 Step 5 (Solution)

Workflow for submonomer incorporation of N1-Cbz-AEEA and subsequent orthogonal branching.

Detailed Experimental Protocols

Protocol A: On-Resin Bromoacetylation

This step converts the growing peptide chain's terminal primary amine into a highly reactive electrophile.

  • Resin Preparation: Swell 0.1 mmol of Fmoc-Rink Amide resin (or the N -terminal of your growing peptide) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min)[4].

  • Activation & Coupling: Prepare a solution of Bromoacetic acid (0.6 M) and N,N′ -Diisopropylcarbodiimide (DIC, 0.6 M) in 2 mL of anhydrous DMF. Add immediately to the resin.

  • Reaction: Agitate at room temperature for 30 minutes.

  • Wash: Drain the reaction vessel and wash with DMF (5 × 1 min).

Causality & QC: DIC is strictly preferred over uronium salts (like HATU) for this step. Bromoacetic acid is highly reactive and readily forms a symmetric anhydride in the presence of DIC, which is the true acylating species. Self-Validation: Perform a Kaiser (Ninhydrin) test; it must be completely colorless (negative), confirming the absence of free primary amines.

Protocol B: Submonomer SN​2 Displacement

This step introduces the N1-Cbz-AEEA scaffold, forming the tertiary amine branch point.

  • Monomer Preparation: Dissolve Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate (CAS 3560-45-0) in anhydrous DMF to a concentration of 1.0 M.

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA) to a final concentration of 1.0 M to neutralize the hydrobromide generated during the reaction.

  • Displacement: Add 2 mL of this solution to the bromoacetylated resin.

  • Incubation: Agitate the reaction vessel at 50°C for 2 hours (or room temperature for 16 hours). Wash with DMF (5 × 1 min) and DCM (3 × 1 min).

Causality & QC: Secondary amines are sterically hindered compared to the primary amines typically used in peptoid synthesis. Elevated thermal energy (50°C) is required to drive the SN​2 displacement to completion and prevent deletion sequences. Self-Validation:Do not rely on colorimetric tests. The Kaiser test fails for secondary/tertiary amines, and the Chloranil test is notoriously unreliable for highly hindered tertiary amines. Instead, perform a micro-cleavage: transfer ~10 beads to a microcentrifuge tube, add 50 µL of 95% TFA for 30 min, evaporate under N2​ , reconstitute in MeCN/H2O, and verify the mass shift via LC-MS[4].

Protocol C: Orthogonal O-Derivatization (Branch 1)

Functionalizing the primary alcohol while the Cbz-amine remains protected.

  • Reagent Setup: To the resin, add the desired carboxylic acid (4.0 eq relative to resin loading), DIC (4.0 eq), and 4-Dimethylaminopyridine (DMAP, 0.1 eq) dissolved in a minimal volume of DCM/DMF (1:1).

  • Esterification: Agitate for 4 hours at room temperature.

  • Wash: Drain and wash with DMF (5 × 1 min) and DCM (5 × 1 min).

Causality: The tertiary backbone nitrogen cannot be acylated. The primary alcohol is the only available nucleophile. DMAP acts as an essential acyl transfer catalyst for Steglich esterification on solid support.

Protocol D: Cleavage and Post-Cleavage N-Derivatization (Branch 2)

Releasing the construct and revealing the second branching arm.

  • Global Cleavage: Treat the resin with a cleavage cocktail of TFA / Triisopropylsilane (TIS) / H2​O (95:2.5:2.5 v/v) for 2 hours at room temperature[4].

  • Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the peptidomimetic. Centrifuge, decant, and lyophilize.

Causality: The Cbz group is highly stable to 95% TFA. This ensures the primary amine remains completely protected during global cleavage and subsequent HPLC purification.

  • Hydrogenolysis (Cbz Removal): Dissolve the purified construct in Methanol. Add 10% Pd/C (10% w/w relative to the peptide).

  • Reaction: Stir under a hydrogen atmosphere (1 atm, via balloon) for 2 to 4 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst, and concentrate in vacuo. The resulting free primary amine is now ready for solution-phase conjugation (e.g., NHS-ester coupling).

References

  • Zuckermann, R. N., Kerr, J. M., Kent, S. B. H., & Moos, W. H. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646–10647.[Link]

  • Byk, G., & Gilon, C. (1992). Building units for N-backbone cyclic peptides. 1. Synthesis of protected N-(omega-aminoalkylene)amino acids and their incorporation into dipeptide units. The Journal of Organic Chemistry, 57(21), 5687–5692.[Link]

  • Bolt, H. L., & Cobb, S. L. (2016). A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers. Organic & Biomolecular Chemistry, 14, 1211–1215. (Referenced for LC-MS validation methodologies in submonomer SPPS).[Link]

Sources

Application

NMR spectroscopy protocol for Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate

[label="Total Figure 1: Self-validating integration logic for 1H NMR quantitative assessment. Step-by-Step NMR Methodology The following protocol details the end-to-end workflow for acquiring high-fidelity 1D and 2D NMR...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Total

Figure 1: Self-validating integration logic for 1H NMR quantitative assessment.

Step-by-Step NMR Methodology

The following protocol details the end-to-end workflow for acquiring high-fidelity 1D and 2D NMR data.

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 15 mg of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate using a microbalance.

  • Dissolution: Dissolve the compound in 0.6 mL of 99.9% DMSO- d6​ . Ensure complete dissolution by gentle vortexing.

  • Transfer: Transfer the solution into a high-quality, clean 5 mm precision NMR tube. Using precision tubes is critical to avoid magnetic susceptibility distortions[1]. Ensure the solvent height is exactly 4 cm to 4.8 cm to allow for optimal shimming[2].

Phase 2: Instrument Calibration
  • Insertion: Place the NMR tube into the spinner, use the depth gauge to align the sample center, and insert it into the spectrometer (e.g., 400 MHz or 500 MHz instrument).

  • Locking: Lock the spectrometer to the deuterium ( 2H ) resonance of the DMSO- d6​ solvent to stabilize the magnetic field over time[2].

  • Tuning & Matching: Tune the probe to the specific resonance frequencies of 1H and 13C to optimize radiofrequency (RF) transmission and reception.

  • Shimming: Adjust the Z1-Z5 shim coils to achieve optimal B0​ field homogeneity. A well-shimmed sample should yield a DMSO residual solvent peak with a line width at half height (FWHM) of < 1.0 Hz[2].

Phase 3: Acquisition Parameters
  • 1H NMR (Proton): Execute a standard 30-degree excitation pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation, and acquire 16 to 32 scans.

  • 13C NMR (Carbon): Execute a proton-decoupled sequence (zgpg30). Set D1 to 2.0 seconds and acquire 1024 scans to compensate for the low natural abundance (1.1%) and lower gyromagnetic ratio of 13C [3].

Workflow A 1. Sample Preparation 15 mg in 0.6 mL DMSO-d6 B 2. Probe Tuning & Matching Optimize RF transmission A->B C 3. Locking & Shimming Achieve B0 Homogeneity B->C D 4. 1D Acquisition 1H & 13C Spectra C->D E 5. 2D Acquisition COSY, HSQC, HMBC D->E F 6. Data Processing FT, Phasing, Integration E->F

Figure 2: End-to-end NMR spectroscopy workflow for small molecule characterization.

Quantitative Data Presentation & Expected Results

Upon successful Fourier Transformation (FT), phase correction, and baseline correction, the spectra should be referenced to the residual DMSO- d6​ peaks ( 1H : 2.50 ppm; 13C : 39.52 ppm). The expected chemical shifts for Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate are summarized below.

Table 1: Expected 1H NMR Chemical Shifts (400 MHz, DMSO- d6​ )

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.25 – 7.40Multiplet (m)5HAromatic protons (Cbz)
7.15Broad triplet (br t)1HCarbamate NH (-O-CO-NH-)
5.00Singlet (s)2HBenzylic CH2​ (Ph- CH2​ -O)
4.45Triplet (t)1HHydroxyl OH (exchanges with D2​O )
3.42Quartet (q)2H CH2​ adjacent to OH (HO- CH2​ -)
3.05Quartet (q)2H CH2​ adjacent to carbamate (-NH- CH2​ -)
2.55Triplet (t)2H CH2​ adjacent to amine (- CH2​ -NH-R)
2.52Triplet (t)2H CH2​ adjacent to amine (R-NH- CH2​ -)
1.60Broad singlet (br s)1HSecondary amine NH

Table 2: Expected 13C NMR Chemical Shifts (100 MHz, DMSO- d6​ )

Chemical Shift (ppm)Carbon TypeAssignment
156.5Quaternary (C=O)Carbamate carbonyl
137.5Quaternary (Ar-C)Aromatic ipso-carbon
128.8, 128.2, 128.1Methine (Ar-CH)Aromatic ortho, meta, para carbons
65.5Methylene ( CH2​ )Benzylic carbon (Ph- CH2​ -O)
60.8Methylene ( CH2​ )Aliphatic carbon next to OH
52.5Methylene ( CH2​ )Aliphatic carbon next to amine
49.2Methylene ( CH2​ )Aliphatic carbon next to amine
40.5Methylene ( CH2​ )Aliphatic carbon next to carbamate

Multi-Nuclear 2D Correlation Strategy

If 1D spectra present overlapping aliphatic multiplets—a common occurrence for polyamines where the four CH2​ groups cluster between 2.5 and 3.5 ppm—2D NMR is required to resolve ambiguities[3].

  • COSY (Correlation Spectroscopy): Use to map the adjacent CH2​−CH2​ spin systems. A cross-peak will confirm the connectivity between the CH2​ at 3.42 ppm and 2.52 ppm (the ethanolamine fragment).

  • HSQC (Heteronuclear Single Quantum Coherence): Use to map protons to their directly attached carbons, effectively separating overlapping proton signals by spreading them across the wider 13C chemical shift dimension.

  • HMBC (Heteronuclear Multiple Bond Correlation): Use to confirm linkages across heteroatoms. Crucially, an HMBC cross-peak between the benzylic protons (5.00 ppm) and the carbamate carbonyl carbon (156.5 ppm) validates the integrity of the Cbz protecting group.

References

  • Sample Preparation & NMR Tubes | Chemical Research Support. Weizmann Institute of Science. Available at:[Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures. Semantic Scholar. Available at: [Link]

Sources

Method

Application Note: A Robust LC-MS/MS Method for the Quantification of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate in Biological Matrices

Abstract This application note details the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Benzyl (2-((2-hydroxyet...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate. The compound, with its polar functional groups, presents unique challenges for retention in traditional reversed-phase chromatography. This guide provides a comprehensive walkthrough of the method development process, from analyte characterization and sample preparation to chromatographic separation and mass spectrometric detection. The described protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic, toxicokinetic, or metabolism studies. All procedures adhere to the principles outlined in the ICH M10 guideline for bioanalytical method validation.[1][2][3]

Introduction

Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate is a carbamate derivative with potential applications in pharmaceutical and chemical synthesis.[4] Accurate quantification of this and similar molecules in complex biological matrices is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. Carbamates, as a class of compounds, are known for their thermal lability and polarity, making liquid chromatography coupled with mass spectrometry (LC-MS) the preferred analytical technique over gas chromatography.[5] The presence of a hydroxyl group and secondary and tertiary amines in the target analyte (Figure 1) suggests high polarity, which can lead to poor retention on conventional C18 columns.[6][7]

This application note addresses these challenges by exploring a Hydrophilic Interaction Liquid Chromatography (HILIC) approach, which is well-suited for highly polar, water-soluble analytes.[6][8][9] We will detail the systematic optimization of sample preparation, chromatographic conditions, and mass spectrometer parameters to achieve a robust, accurate, and precise assay.

Figure 1: Chemical Structure of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate Molecular Formula: C12H18N2O3 Molecular Weight: 238.29 g/mol [10]

Experimental

Materials and Reagents
  • Analyte: Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate (Purity ≥95%)[10]

  • Internal Standard (IS): An appropriate stable isotope-labeled analog or a structurally similar compound with close chromatographic behavior. For this development, Benzyl N-(2-aminoethyl)carbamate hydrochloride could be considered as a potential IS.[4]

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: Ammonium formate and formic acid for mobile phase preparation.

  • Biological Matrix: Human plasma (or other relevant biological fluid).

  • Sample Preparation: Protein precipitation plates or solid-phase extraction (SPE) cartridges.

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of delivering accurate gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.[5][11]

Method Development and Optimization

The development of a robust LC-MS/MS method is a systematic process. The following sections outline the key steps and the scientific rationale behind the choices made for this specific analyte.

Mass Spectrometry Parameter Optimization

The initial step involves optimizing the detection of the analyte and internal standard. This is typically performed by infusing a standard solution directly into the mass spectrometer.

  • Ionization Mode: Given the presence of basic nitrogen atoms, positive ion electrospray ionization (ESI+) is the logical choice for achieving high sensitivity.[5][12]

  • Precursor and Product Ions: In positive ESI mode, carbamates readily form protonated molecules [M+H]+.[13] For Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate (MW 238.29), the precursor ion would be m/z 239.3. Collision-induced dissociation (CID) of this precursor will generate stable product ions. A characteristic neutral loss for some carbamates is CH3NCO (57 Da), though fragmentation patterns are structure-dependent.[13] The most intense and stable fragment ions should be selected for quantification (quantifier) and confirmation (qualifier) in Multiple Reaction Monitoring (MRM) mode.

Table 1: Hypothetical MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Analyte (Quantifier) 239.3 To be determined Optimized value
Analyte (Qualifier) 239.3 To be determined Optimized value

| Internal Standard | IS [M+H]+ | To be determined | Optimized value |

  • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows (nebulizer, desolvation) must be optimized to maximize the signal intensity of the precursor ion.[5][14]

Chromatographic Separation

The high polarity of the analyte necessitates a departure from standard reversed-phase chromatography.

  • Rationale for HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal technique for retaining and separating very polar compounds.[7][8][15] It utilizes a polar stationary phase (e.g., amide, amino, or bare silica) and a mobile phase with a high percentage of organic solvent, typically acetonitrile.[7][9] This high organic content is also beneficial for ESI efficiency, enhancing sensitivity.[9]

  • Column Selection: An amide-based HILIC column is often a good starting point as it provides robust retention for a wide range of polar analytes through hydrogen bonding and polar interactions.[7]

  • Mobile Phase Optimization:

    • Organic Solvent: Acetonitrile is the most common organic solvent in HILIC.

    • Aqueous Component: A buffer is necessary to control the pH and ionic strength, which significantly impacts retention and peak shape. An ammonium formate buffer (e.g., 10 mM, pH 3-4) is an excellent choice as it is volatile and compatible with mass spectrometry.

    • Gradient Elution: A gradient starting with a high percentage of acetonitrile (e.g., 95%) and decreasing to a lower percentage will be used to elute the analyte.

Table 2: Example Scouting Gradient for HILIC Separation

Time (min) Flow Rate (mL/min) %A (10 mM Ammonium Formate in Water) %B (Acetonitrile)
0.0 0.4 5 95
1.0 0.4 5 95
5.0 0.4 40 60
5.1 0.4 5 95

| 7.0 | 0.4 | 5 | 95 |

The gradient should be optimized to ensure the analyte is well-retained, exhibits a sharp peak shape, and is separated from any matrix interferences.

Sample Preparation

The goal of sample preparation is to remove proteins and other matrix components (e.g., phospholipids) that can interfere with the analysis and damage the LC-MS system, while maximizing analyte recovery.[16]

  • Protein Precipitation (PPT): This is a simple and fast technique where a water-miscible organic solvent, like acetonitrile, is added to the plasma sample to precipitate proteins.[16][17] Given the high acetonitrile content of the HILIC mobile phase, direct injection of the supernatant after centrifugation is feasible.

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT but is more labor-intensive.[18][19]

  • Solid-Phase Extraction (SPE): SPE offers the cleanest extracts and can be used to concentrate the analyte.[16][18] A mixed-mode or polar-functionalized sorbent would be appropriate.

  • QuEChERS: Originally developed for pesticide analysis in food, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a form of dispersive SPE that is very effective for a wide range of analytes and matrices.[18][20]

For initial method development, protein precipitation is recommended due to its simplicity. If significant matrix effects are observed, a more selective technique like SPE should be investigated.

Diagram 1: General Workflow for Method Development

MethodDevelopmentWorkflow cluster_MS Mass Spectrometry cluster_LC Liquid Chromatography cluster_SP Sample Preparation cluster_Val Method Validation MS_Tune Direct Infusion & Tuning MRM_Dev MRM Transition Development MS_Tune->MRM_Dev Select Precursor Grad_Dev Gradient Development MRM_Dev->Grad_Dev Optimized MRMs Col_Select Column Selection (HILIC) MP_Opt Mobile Phase Optimization Col_Select->MP_Opt MP_Opt->Grad_Dev Rec_Eval Recovery & Matrix Effect Evaluation Grad_Dev->Rec_Eval Final LC Method SP_Select Technique Selection (PPT, SPE, LLE) SP_Select->Rec_Eval Validation Full Validation (ICH M10) Rec_Eval->Validation Optimized Full Method

Caption: A systematic workflow for LC-MS/MS method development.

Protocols

Protocol: Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of study samples, calibration standards, or quality control (QC) samples into a 96-well protein precipitation plate.

  • Add 150 µL of internal standard spiking solution (IS in acetonitrile).

  • Mix thoroughly for 2 minutes on a plate shaker.

  • Apply vacuum to the plate manifold to filter the supernatant into a clean 96-well collection plate.

  • Seal the collection plate and place it in the autosampler for analysis.

Protocol: LC-MS/MS Analysis
  • LC Column: Amide HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • LC Gradient: As optimized (refer to Table 2 for a starting point).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2-5 µL

  • Column Temperature: 40 °C

  • MS Ionization: ESI Positive

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Use values determined during optimization (Table 1).

Method Validation

The developed method must be validated according to regulatory guidelines, such as the ICH M10 guideline, to ensure its suitability for its intended purpose.[2][3]

Diagram 2: Key Parameters for Bioanalytical Method Validation

ValidationParameters center Method Validation (ICH M10) Selectivity Selectivity & Specificity center->Selectivity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Calibration Calibration Curve & LLOQ center->Calibration Recovery Recovery center->Recovery MatrixEffect Matrix Effect center->MatrixEffect Stability Stability center->Stability

Caption: Core parameters evaluated during method validation.

Table 3: Acceptance Criteria for Method Validation (Based on ICH M10)

Parameter Acceptance Criteria
Calibration Curve ≥75% of standards must be within ±15% of nominal (±20% at LLOQ). Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision For QC samples at LLOQ, Low, Mid, and High concentrations, the mean accuracy should be within 85-115% (80-120% for LLOQ) and precision (%CV) should not exceed 15% (20% for LLOQ).[17][21]
Matrix Effect The CV of the IS-normalized matrix factor should be ≤15% at low and high QC concentrations.[13]
Recovery Recovery of the analyte and IS should be consistent and precise.

| Stability | Analyte stability must be demonstrated under various conditions (bench-top, freeze-thaw, long-term storage). |

Conclusion

This application note provides a detailed framework for developing a robust and sensitive LC-MS/MS method for the quantification of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate in biological matrices. By employing a HILIC-based chromatographic separation, challenges associated with the analyte's high polarity are effectively overcome. The outlined protocols for sample preparation, chromatography, and mass spectrometry, followed by a rigorous validation according to ICH M10 guidelines, will ensure the generation of high-quality, reliable data suitable for regulatory submission in drug development programs.

References

  • Yu, K., Krol, J., Balogh, M., & Monks, I. (2003). A Fully Automated LC/MS Method Development and Quantification Protocol Targeting 52 Carbamates, Thiocarbamates, and Phenylureas. Analytical Chemistry, 75(16), 4103–4112. [Link]

  • PubMed. (2003). A fully automated LC/MS method development and quantification protocol targeting 52 carbamates, thiocarbamates, and phenylureas. National Center for Biotechnology Information. [Link]

  • Roemling, R., Sakata, M., Kawai, Y., et al. (2022). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now. [Link]

  • Roemling, R., Sakata, M., Kawai, Y., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Obrnuta faza. [Link]

  • Acta Scientiarum Polonorum Technologia Alimentaria. (n.d.). Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Acta Scientiarum Polonorum Technologia Alimentaria. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Shimadzu Scientific Instruments. [Link]

  • Fukui, N., et al. (2013). Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS. J-Stage. [Link]

  • Hoshina, M., et al. (2003). Simultaneous analysis of carbamate pesticides in tap and raw water by LC/ESI/MS. PubMed. [Link]

  • Analytik NEWS. (2002). Agilent Technologies analyzes carbamates and phenyl ureas using liquid chromatography/mass spectrometry. Analytik NEWS. [Link]

  • IntechOpen. (2022). Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables. IntechOpen. [Link]

  • Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC. [Link]

  • Zhang, T., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • The AAPS Journal. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. Springer. [Link]

  • MilliporeSigma. Benzyl (2-(2-aminoethoxy)ethyl)carbamate. MilliporeSigma. [Link]

  • ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation. [Link]

  • IntechOpen. (2017). Sample Preparation Methods for Pesticide Analysis in Food Commodities, Biological and Environment Matrices. IntechOpen. [Link]

  • El-Beqqali, A., et al. (2024). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. MDPI. [Link]

  • Vreeken, C.A., et al. (n.d.). Ion formation of N-Methyl carbamate pesticides in thermospray mass spectrometry: The effects of additives to the liquid chromatographic eluent and of the vaporizer temperature. ACS Publications. [Link]

  • Wiley Online Library. (n.d.). Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates. Wiley Online Library. [Link]

  • LookChem. (n.d.). Cas 72080-83-2, BENZYL N-(2-AMINOETHYL)CARBAMATE HYDROCHLORIDE. LookChem. [Link]

  • SciELO. (2022). Determination of Ethyl Carbamate in Commercial Sweetened Sugar Cane Spirit by ESI-MS/MS Using Modified QuEChERS and 18-Crown-6/Trifluoroacetic Acid Spiking Additives. SciELO. [Link]

  • PubMed. (2024). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC-MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Benzyl carbamate. Wikipedia. [Link]

  • Bioanalysis Zone. (2024). ICH M10 guideline on bioanalytical method validation and study sample analysis. Bioanalysis Zone. [Link]

  • Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. Agilent. [Link]

  • NIST. (n.d.). Benzylcarbamate. NIST WebBook. [Link]

  • ACS Publications. (2025). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2̅ Complexes. ACS Publications. [Link]

  • ResearchGate. (n.d.). Benzyl Carbamate. ResearchGate. [Link]

  • PMC. (2025). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. National Center for Biotechnology Information. [Link]

Sources

Application

Application Note: Safe Handling, Storage, and Synthetic Workflows for Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate

Executive Summary & Mechanistic Overview Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate (CAS: 3560-45-0) is a highly versatile, trifunctional aliphatic scaffold widely utilized in advanced bioconjugation, Proteolysis T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate (CAS: 3560-45-0) is a highly versatile, trifunctional aliphatic scaffold widely utilized in advanced bioconjugation, Proteolysis Targeting Chimera (PROTAC) synthesis, and Antibody-Drug Conjugate (ADC) development[1].

The architectural value of this molecule lies in its orthogonal reactivity profile. It features three distinct functional nodes:

  • A Secondary Amine: The most nucleophilic site, primed for chemoselective N-alkylation or reductive amination.

  • A Primary Alcohol: Available for downstream esterification, etherification, or oxidation to an aldehyde.

  • A Cbz-Protected Primary Amine: The benzyloxycarbonyl (Cbz) group effectively masks the primary amine during early-stage coupling, preventing polymerization or over-alkylation. It can be orthogonally deprotected via hydrogenolysis at a late stage to yield a reactive primary amine for final target conjugation[2].

Understanding the causality behind its structural behavior is critical for maintaining its integrity during storage and maximizing yield during complex multi-step syntheses.

Physicochemical Properties & Safety Profile

The handling of this compound must be dictated by its physicochemical properties and inherent hazards. The presence of the secondary amine acts as a localized base, which is the primary driver for its skin and mucosal irritation profile.

Property / HazardValue / DescriptionCausality & Impact
CAS Number 3560-45-0Unique identifier for procurement and SDS tracking.
Molecular Weight 238.29 g/mol Required for precise stoichiometric calculations.
Physical Form White to Yellow SolidColor shifts to deep yellow indicate potential oxidation.
Storage Temperature 2-8 °CPrevents thermal degradation and intramolecular transamidation.
H315 / H319 Skin/Eye IrritationDriven by the basicity of the secondary aliphatic amine.
H335 Respiratory IrritationFine particulate solid; inhalation disrupts mucosal membranes.

Causality-Driven Handling & Storage Procedures

To preserve the chemical integrity of the compound, researchers must implement the following causality-driven protocols:

  • Cold Storage (2-8°C): The compound must be stored refrigerated. At elevated temperatures, the secondary amine is susceptible to slow atmospheric oxidation, and the carbamate linkage can undergo thermal stress, leading to premature cleavage or degradation.

  • Inert Atmosphere (Argon/Nitrogen): Both the primary hydroxyl group and the secondary amine are highly hygroscopic. They readily form hydrogen bonds with atmospheric water. If moisture is absorbed, it will act as a competing nucleophile in downstream anhydrous coupling reactions (e.g., EDC/NHS esterifications). Storing the compound under an inert gas blanket prevents this.

  • Thermal Equilibration: Before opening a refrigerated vial, it must be allowed to equilibrate to room temperature within a desiccator. Causality: Opening a cold vial exposes the interior to ambient air, causing immediate condensation of atmospheric moisture onto the solid, ruining its anhydrous state.

Handling Start Receipt of Compound (CAS: 3560-45-0) Q1 Immediate Use? Start->Q1 Store Store at 2-8°C Under Argon/N2 Q1->Store No Prep Equilibrate to RT (Prevent Condensation) Q1->Prep Yes Store->Prep When needed Hood Open in Fume Hood (H335, H315, H319) Prep->Hood Weigh Weigh & Dissolve (e.g., Anhydrous DMF) Hood->Weigh

Caption: Decision tree for the safe handling and moisture-free storage of CAS 3560-45-0.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that the researcher can verify the success of the reaction in real-time.

Protocol 1: Chemoselective N-Alkylation of the Secondary Amine

This protocol exploits the nucleophilicity of the secondary amine while the primary amine remains masked by the Cbz group.

Reagents: Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate (1.0 eq), Alkyl Halide/Electrophile (1.1 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), Anhydrous DMF.

Step-by-Step Methodology:

  • Preparation: Dissolve the carbamate (1.0 eq) in anhydrous DMF (0.2 M concentration) under an Argon atmosphere. Causality: DMF is a polar aprotic solvent that stabilizes the transition state of SN2 alkylations without competing as a nucleophile.

  • Base Addition: Add DIPEA (2.0 eq) dropwise. Causality: DIPEA is a non-nucleophilic base that neutralizes the HX acid generated during alkylation, preventing the protonation of the secondary amine, which would halt the reaction.

  • Electrophile Addition: Cool the reaction to 0°C and slowly add the alkyl halide (1.1 eq). Allow the mixture to warm to room temperature and stir for 4-12 hours.

  • Self-Validation (IPC): Monitor the reaction via TLC (DCM:MeOH 9:1). Stain the TLC plate with Ninhydrin. Validation: The starting material contains a secondary amine that stains strongly with Ninhydrin. The disappearance of this spot confirms complete N-alkylation (tertiary amines do not stain with Ninhydrin).

  • Workup: Quench with water, extract with Ethyl Acetate, wash the organic layer with brine (5x) to remove DMF, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Late-Stage Cbz Deprotection (Catalytic Hydrogenolysis)

Once the linker is fully assembled, the Cbz group must be removed to expose the primary amine for final PROTAC/ADC conjugation[1].

Reagents: Cbz-protected intermediate (1.0 eq), 10% Palladium on Carbon (Pd/C) (10 mol% Pd), Methanol, Hydrogen Gas (H₂).

Step-by-Step Methodology:

  • Preparation: Dissolve the intermediate in Methanol (0.1 M). Carefully add 10% Pd/C (10 mol%). Causality: Pd/C is highly pyrophoric when dry; adding it to the solvent minimizes fire risk.

  • Atmosphere Exchange: Evacuate the flask under vacuum and backfill with Hydrogen gas (H₂) using a balloon. Repeat this purge cycle three times[2].

  • Reaction: Stir vigorously at room temperature for 2-4 hours. Causality: Vigorous stirring is required to maximize the dissolution of H₂ gas into the liquid phase where the heterogeneous Pd catalyst resides.

  • Self-Validation (IPC): Monitor via TLC and UV light (254 nm). Validation: The Cbz group is strongly UV-active due to the benzyl ring. The disappearance of the UV-active spot, coupled with the appearance of a new, highly polar, Ninhydrin-positive spot (the free primary amine), validates successful deprotection.

  • Workup: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Causality: Celite prevents the fine carbon particulates from passing through standard filter paper. Concentrate the filtrate to yield the free amine.

Data Presentation: Cbz Deprotection Optimization

The choice of deprotection method depends on the presence of other reducible functional groups in the assembled molecule. The table below summarizes alternative protocols[2].

Deprotection MethodCatalyst / ReagentHydrogen SourceSolventTempTimeTypical Yield
Standard Hydrogenolysis 10% Pd/C (10 mol%)H₂ Gas (Balloon)Methanol25°C2-4 h>95%
Transfer Hydrogenolysis 10% Pd/C (10 mol%)Ammonium Formate (5 eq)Ethanol80°C1-2 h85-90%
Acidic Cleavage 33% HBr in AcOHN/AAcetic Acid0°C to RT1-3 h70-80%

Synthetic Workflow Visualization

The following diagram illustrates the orthogonal synthetic workflow, demonstrating how each functional group is sequentially addressed without interfering with the others.

Workflow A Benzyl (2-((2-hydroxyethyl) amino)ethyl)carbamate (CAS: 3560-45-0) B Secondary Amine Functionalization (e.g., N-Alkylation) A->B Step 1: Base, R-X C Primary Alcohol Modification (e.g., Esterification) B->C Step 2: R'-COOH, EDC D Cbz Deprotection (Hydrogenolysis) C->D Step 3: H2, Pd/C E PROTAC/ADC Linker Assembly D->E Step 4: Final Conjugation

Caption: Orthogonal synthetic workflow exploiting the trifunctional nature of CAS 3560-45-0.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate Synthesis

Welcome to the technical troubleshooting guide for the synthesis of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate (CAS: 3560-45-0)[1]. This compound is a highly versatile building block used in drug development and pe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical troubleshooting guide for the synthesis of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate (CAS: 3560-45-0)[1]. This compound is a highly versatile building block used in drug development and peptide synthesis.

The primary synthetic route involves the reaction of 2-(2-aminoethylamino)ethanol (AEEA) with a Carboxybenzyl (Cbz) protecting group reagent. Because AEEA possesses three distinct nucleophilic sites—a primary amine, a secondary amine, and a primary alcohol—achieving high chemoselectivity and regioselectivity is the core challenge of this workflow.

Reaction Workflow & Chemoselectivity

SynthesisWorkflow AEEA 2-(2-aminoethylamino)ethanol (AEEA) Product Benzyl (2-((2-hydroxyethyl) amino)ethyl)carbamate (Target Mono-Cbz) AEEA->Product pH 8.0-8.5 Selective 1° Amine Protection Byproduct Di-Cbz / O-Cbz Impurities AEEA->Byproduct pH > 10 or Cbz-Cl Over-reaction Reagent Cbz-OSu (Mild Electrophile) Reagent->Product Reagent->Byproduct

Caption: Chemoselective Cbz protection of AEEA highlighting optimal vs. over-reaction pathways.

Troubleshooting Guides & FAQs

Q1: Why am I getting significant amounts of di-Cbz and O-Cbz impurities? Cause: You are likely using Benzyl chloroformate (Cbz-Cl) under highly basic conditions (e.g., NaOH). Cbz-Cl is a highly reactive, "hard" electrophile that lacks discrimination between primary amines, secondary amines, and alcohols[2]. Solution: Switch your protecting reagent to N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) . Cbz-OSu is a milder, "softer" electrophile that exhibits a high kinetic preference for primary amines over secondary amines and hydroxyl groups[3]. Additionally, maintain the reaction temperature between 0°C and 5°C during the addition phase to further suppress thermodynamic O-acylation.

Q2: How can I maximize the regioselectivity for the primary amine over the secondary amine? Cause: Both nitrogen atoms in AEEA are nucleophilic, but they possess different pKa values. The conjugate acid of the primary amine has a pKa of ~7.21, while the secondary amine has a pKa of ~10.12[4][5]. Solution: Exploit this thermodynamic difference via strict pH control. By buffering the reaction at pH 8.0–8.5 , the primary amine is predominantly in its deprotonated, free-base form (highly nucleophilic). Conversely, the secondary amine remains protonated (non-nucleophilic). Avoid strong bases; instead, use a mild base like NaHCO3​ to lock the pH in this optimal window.

Q3: My reaction conversion is excellent, but my isolated yield is poor after aqueous workup. Where is my product? Cause: The target mono-protected product retains a secondary amine and a hydroxyl group, making it highly polar and water-soluble. Standard extractions with ethyl acetate or diethyl ether will leave the majority of your product trapped in the aqueous phase. Solution: You must alter the partition coefficient of the aqueous layer.

  • Saturate the aqueous layer with NaCl (salting out) to decrease the solubility of the organic product in water.

  • Extract using a highly polar organic solvent mixture, such as Dichloromethane (DCM) / Isopropanol (IPA) in a 4:1 ratio , or n-butanol.

Quantitative Data: Reagent Comparison

To understand the impact of reagent selection on your final yield, review the comparative data below:

ParameterBenzyl Chloroformate (Cbz-Cl)N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu)
Electrophilicity High (Hard electrophile)Moderate (Soft electrophile)
Chemoselectivity Poor (Reacts with 1°, 2° amines & OH)High (Prefers 1° amines)
Optimal pH > 9.0 (Requires strong base)8.0 – 8.5 (Weak base buffered)
O-Acylation Risk HighLow
Typical Mono-Cbz Yield 30% - 45%75% - 85%
Self-Validating Experimental Protocol

This step-by-step methodology utilizes thermodynamic pH control and stoichiometric imbalance to guarantee high yields of the mono-protected product.

Step 1: Reagent Preparation & Stoichiometry

  • Dissolve 2-(2-aminoethylamino)ethanol (AEEA) (3.0 equivalents) in a 1:1 mixture of THF and deionized water.

  • Causality: Using a 3-fold excess of AEEA statistically minimizes the probability of the mono-protected product reacting with a second equivalent of the Cbz reagent.

Step 2: Thermodynamic pH Control

  • Adjust the solution to pH 8.5 using 1M HCl or saturated NaHCO3​ .

  • Cool the reaction vessel to 0–5°C in an ice bath.

Step 3: Controlled Addition

  • Dissolve Cbz-OSu (1.0 equivalent) in a minimal amount of THF.

  • Add the Cbz-OSu solution dropwise over 1 hour using an addition funnel. Maintain vigorous stirring.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

Step 4: In-Process Control (IPC) Validation

  • TLC Validation: Spot the reaction mixture against pure AEEA on a silica plate (Eluent: DCM/MeOH/ NH4​OH 80:18:2).

  • Stain: Use Ninhydrin. Unreacted AEEA will show a deep purple spot (primary amine). The desired mono-protected product will stain yellow/brown (indicating the presence of only a secondary amine). The absence of a purple spot at the product's Rf validates complete primary amine conversion.

Step 5: Optimized Extraction & Workup

  • Evaporate the THF under reduced pressure.

  • Wash the remaining aqueous layer with Diethyl Ether (2 x 50 mL) to remove non-polar impurities and trace N-hydroxysuccinimide. Note: Your product remains in the aqueous layer.

  • Saturate the aqueous layer with solid NaCl .

  • Extract the product using a 4:1 mixture of DCM/Isopropanol (4 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate as a viscous oil.

References
  • Organic Chemistry Portal. Cbz-Protected Amino Groups: Synthesis and Deprotection. URL:[Link]

Sources

Optimization

Common side products in Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific synthetic challenges associated with the selective Cbz-protection of 2-((2-aminoethy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific synthetic challenges associated with the selective Cbz-protection of 2-((2-aminoethyl)amino)ethanol (AEEA).

When synthesizing Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate (CAS 3560-45-0)[1], the primary challenge is chemoselectivity. AEEA possesses three competing nucleophilic sites: a primary amine, a secondary amine, and a primary alcohol. Achieving >95% purity requires strict kinetic control and an understanding of the mechanistic causality behind reagent selection and phase-switching purification.

Pathway Visualization: Chemoselectivity & Competing Reactions

To understand the troubleshooting steps, we must first map the reaction matrix. The diagram below illustrates the kinetic pathway to the desired mono-protected product versus the thermodynamic/excess-reagent pathways leading to common impurities.

Pathway AEEA AEEA (Starting Material) Desired Mono-N-Cbz (Desired Product) AEEA->Desired Primary Amine Attack Reagent Cbz-OSu (Protecting Agent) Reagent->Desired BisCbz N,N'-Bis-Cbz (Over-protection) Desired->BisCbz Secondary Amine Attack NOCbz N,O-Bis-Cbz (O-Acylation) Desired->NOCbz Hydroxyl Attack

Reaction pathways for AEEA Cbz-protection highlighting desired product and common side products.

Troubleshooting Guide: Quantitative Side-Product Analysis

When your LC-MS or NMR indicates a complex mixture, use the following self-diagnostic table to identify the specific side product, understand its mechanistic origin, and apply the correct mitigation strategy.

Side ProductStructural ModificationMW ( g/mol )LC-MS [M+H]⁺Primary CauseMitigation Strategy
Desired Product Mono-N-Cbz (Primary Amine)238.29239.3N/AN/A
N,N'-Bis-Cbz N-Cbz (Primary) + N-Cbz (Secondary)372.42373.4Excess reagent, prolonged reaction timeStrict 1.0 eq reagent, low temp (0 °C)
N,O-Bis-Cbz N-Cbz (Primary) + O-Cbz (Alcohol)372.42373.4Strong base (NaOH), high pHUse mild base (NaHCO₃), use Cbz-OSu
Tris-Cbz All three sites protected506.55507.6Large excess of Cbz-ClAvoid Cbz-Cl; control stoichiometry
Regioisomer Mono-N-Cbz (Secondary Amine)238.29239.3Thermodynamic equilibrationMaintain 0 °C to favor kinetic control

Self-Validating Experimental Protocol: Selective Mono-Cbz Protection

This protocol utilizes N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) instead of Benzyl chloroformate (Cbz-Cl). Cbz-OSu is a milder, activated ester that reacts preferentially with the most nucleophilic primary amine, significantly improving chemoselectivity.

Every step below includes a self-validating checkpoint to ensure the reaction matrix is behaving as intended before you proceed.

Materials Required:

  • 2-((2-aminoethyl)amino)ethanol (AEEA): 1.0 eq

  • N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu): 1.0 eq

  • Sodium Bicarbonate (NaHCO₃): 1.2 eq

  • Solvent: Tetrahydrofuran (THF) / Deionized Water (1:1 v/v)

Step-by-Step Methodology:

  • Preparation & Kinetic Control: Dissolve AEEA (1.0 eq) and NaHCO₃ (1.2 eq) in the THF/H₂O mixture. Cool the reaction flask to exactly 0 °C using an ice-water bath.

    • Causality: Cooling to 0 °C reduces the thermal kinetic energy of the system. This maximizes the inherent nucleophilic differentiation between the unhindered primary amine and the sterically hindered secondary amine, favoring kinetic attack and preventing over-protection[2].

  • Reagent Addition: Dissolve Cbz-OSu (1.0 eq) in a minimal amount of THF. Add this solution dropwise to the AEEA mixture over 60 minutes via an addition funnel.

    • Causality: Dropwise addition ensures that AEEA is always in massive excess relative to the active Cbz reagent in the solution, suppressing the formation of N,N'-Bis-Cbz.

  • Self-Validation Checkpoint (LC-MS): After 2 hours of stirring at 0 °C, sample 10 µL of the mixture, dilute in 1 mL MeOH, and analyze.

    • Validation: You must observe the major peak at m/z 239.3 [M+H]⁺. If a peak at m/z 373.4[M+H]⁺ (Bis-Cbz) exceeds 5% relative abundance, quench the reaction immediately to halt further over-protection.

  • Quenching & Phase-Switching Extraction: Remove the ice bath and concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous phase with water and wash twice with Ethyl Acetate (EtOAc).

    • Causality: The unreacted Cbz-OSu and the neutral N,N'-Bis-Cbz side products partition entirely into the organic EtOAc layer. The desired mono-protected product contains a highly basic secondary amine (pKa ~9); in the slightly aqueous environment, it remains ionized and stays in the aqueous layer. This phase-switching mechanism self-validates the purity of the intermediate.

  • Product Recovery: Adjust the aqueous layer to pH 11 using 1M NaOH, then extract three times with Dichloromethane (DCM). Dry the combined DCM layers over Na₂SO₄, filter, and concentrate.

    • Validation: The final product should be a viscous oil. A final LC-MS should confirm the complete absence of the m/z 373.4 impurity, yielding pure Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate[1].

Frequently Asked Questions (FAQs)

Q: Why should I use Cbz-OSu instead of Cbz-Cl for this specific synthesis? A: Cbz-Cl is highly electrophilic and reacts rapidly via nucleophilic acyl substitution. Because of its aggressive reactivity, it often leads to poor regiocontrol and significant O-acylation (carbonate formation) at the hydroxyl group[3]. Cbz-OSu is a milder reagent that reacts almost exclusively with the highly nucleophilic primary amine, preserving the secondary amine and the alcohol.

Q: My LC-MS shows a mass of 372.42. Is this N,N'-Bis-Cbz or N,O-Bis-Cbz? A: Both side products share the exact same mass (m/z 373.4 [M+H]⁺). To differentiate them, treat a small sample of your mixture with K₂CO₃ in methanol. O-Cbz groups (carbonates) are susceptible to mild basic hydrolysis and will cleave, whereas N-Cbz groups (carbamates) are completely stable under these conditions[2]. If the mass reverts to 239.3 after treatment, your impurity was N,O-Bis-Cbz.

Q: Can I use Triethylamine (TEA) instead of NaHCO₃ as my base? A: It is highly discouraged for this specific substrate. TEA is a stronger organic base that can increase the nucleophilicity of the hydroxyl group, promoting unwanted O-acylation. NaHCO₃ provides a buffered aqueous environment (pH ~8.3) that is perfectly calibrated to neutralize the N-hydroxysuccinimide byproduct without activating the alcohol[2].

References[4] Title: Chloroformates in Organic Synthesis: A Comprehensive Technical Guide | Source: BenchChem | URL: Verify Source[2] Title: N-(Benzyloxycarbonyloxy)succinimide 98% 13139-17-8 | Source: Sigma-Aldrich | URL: Verify Source[3] Title: Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism | Source: Total Synthesis | URL: Verify Source[1] Title: Benzyl (2-hydroxyethyl)carbamate | Source: Sigma-Aldrich | URL: Verify Source

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cbz Deprotection of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with incomplete Carboxybenzyl (Cbz) deprotection.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with incomplete Carboxybenzyl (Cbz) deprotection. While standard hydrogenolysis (H₂, Pd/C) is normally robust, Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate presents a classic, yet frustrating, edge case.

This guide bypasses generic advice to address the specific structural liabilities of this molecule, providing field-proven, self-validating protocols to drive your reaction to completion.

Root Cause Analysis: The Chelation Dilemma

To solve the problem, we must first understand the causality of the failure. Why does the deprotection of this specific carbamate often stall at 50-70% conversion?

The answer lies in the structural motif of the product: 2-((2-aminoethyl)amino)ethan-1-ol . Once the Cbz group is cleaved, the newly unmasked primary amine, acting in concert with the adjacent secondary amine and the terminal hydroxyl group, forms a highly effective multidentate ligand. These electron-rich lone pairs coordinate tightly to the electron-deficient palladium surface (Pd(0)). This phenomenon effectively poisons the catalyst, blocking further hydrogen gas activation and substrate binding[1],[2].

Brute-forcing the reaction by adding more catalyst or increasing hydrogen pressure will not overcome this thermodynamic trap. Instead, you must alter the chemical environment to neutralize the lone pairs before they can coordinate to the metal.

Mechanism Substrate Cbz-Protected Amino Alcohol Pd_Cat Pd/C + H2 Substrate->Pd_Cat FreeAmine Free Diamino Alcohol (Strong Chelator) Pd_Cat->FreeAmine Partial Cleavage Poisoned Pd Surface Poisoned (Reaction Stalls) FreeAmine->Poisoned Lone Pair Coordination Acid Add Acid (e.g., AcOH) FreeAmine->Acid In situ Protonation Protonated Protonated Ammonium Salt (Non-Chelating) Acid->Protonated Success Complete Deprotection Protonated->Success Catalyst Remains Active

Mechanism of Pd catalyst poisoning by free amines and acidic rescue.

Troubleshooting Workflow

Before abandoning catalytic hydrogenation, follow this logical progression to identify the exact failure mode in your workflow.

Workflow Start Incomplete Cbz Deprotection Check1 Is the product precipitating? Start->Check1 Sol1 Change solvent to MeOH/H2O or add AcOH Check1->Sol1 Yes Check2 Is the catalyst poisoned by free amines? Check1->Check2 No Sol2 Add 1-2 eq. AcOH or HCl to protonate amines Check2->Sol2 Yes Check3 Are there reducible functional groups? Check2->Check3 No Sol3 Switch to MsOH/HFIP or Transfer Hydrogenation Check3->Sol3 Yes

Troubleshooting workflow for incomplete Cbz deprotection.

Quantitative Data: Method Comparison

Summarizing the available strategies allows for rapid selection based on your specific substrate tolerances and scale.

MethodReagentsCatalyst Poisoning RiskChemoselectivity ProfileTypical Yield
Standard Hydrogenation H₂, 10% Pd/C, EtOHHigh (Stalls at ~50%)Reduces alkenes/alkynes< 60%
Acid-Modified Hydrogenation H₂, 10% Pd/C, MeOH, AcOHLow (Amines protonated)Reduces alkenes/alkynes> 95%
Catalytic Transfer (CTH) NH₄HCO₂, Pd/C, MeOHLow (Excess H₂ donor)Milder, preserves some halogens85 - 95%
Metal-Free Acidic Cleavage MsOH, HFIPNone (Metal-free)Preserves alkenes/alkynes> 90%

Validated Experimental Protocols

Every protocol below is designed as a self-validating system. By incorporating in-process checks, you ensure the reaction mechanics are functioning as intended rather than guessing at the endpoint.

Protocol A: Acid-Modified Catalytic Hydrogenation (First-Line Rescue)

By introducing an acid, we protonate the amines in situ, converting them into ammonium salts. These salts lack the free lone pairs required to coordinate with and poison the palladium catalyst[1],[2].

Step-by-Step Methodology:

  • Preparation: In a rigorously clean, dry flask, dissolve Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate (1.0 equiv) in Methanol (0.1 M concentration).

  • Acidification: Add Glacial Acetic Acid (2.5 equiv). Causality Note: Adding the acid before the catalyst ensures that any trace free amine is instantly protonated, protecting the Pd surface from the very first catalytic cycle.

  • Catalyst Addition: Purge the flask with N₂ for 5 minutes. Carefully add 10% Pd/C (10% w/w relative to substrate).

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon or 40 psi Parr shaker). Stir vigorously at room temperature for 4–8 hours.

  • Validation Checkpoint: Spot the reaction on a TLC plate and stain with Ninhydrin. The starting material will not stain strongly, but the fully deprotected diamino alcohol will immediately turn dark purple/blue upon heating.

  • Workup: Filter the mixture through a pad of Celite. Critical: Wash the Celite pad with 10% H₂O in MeOH. The highly polar diamino alcohol product will strongly adsorb to the Celite if washed only with standard non-polar solvents like EtOAc.

  • Isolation: Concentrate in vacuo to yield the product as a di-acetate salt.

Protocol B: Metal-Free Cleavage using MsOH/HFIP (Alternative)

If your molecule contains reducible functionalities (e.g., alkenes) or if sulfur impurities from previous steps have irreversibly killed your Pd catalyst, bypass hydrogenation entirely. Methanesulfonic acid (MsOH) in hexafluoroisopropanol (HFIP) acts as a highly effective, metal-free cleavage system[3],[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate (1.0 equiv) in HFIP (0.2 M).

  • Cleavage: Add Methanesulfonic acid (1.5 equiv) dropwise at room temperature.

  • Reaction: Stir at room temperature for 1–2 hours. The strong hydrogen-bonding capability of HFIP stabilizes the transition state, allowing the sulfonic acid to cleave the Cbz group without the need for harsh HBr/AcOH conditions.

  • Validation Checkpoint: Monitor by LCMS. Look for the disappearance of the [M+H]+ peak of the Cbz-protected starting material and the appearance of the highly polar product mass.

  • Workup: Quench carefully with saturated aqueous NaHCO₃. Extract the highly polar product using a continuous liquid-liquid extractor or by using a specialized solvent mixture like CHCl₃/Isopropanol (3:1).

Frequently Asked Questions (FAQs)

Q1: I increased the H₂ pressure to 60 psi and added more Pd/C, but the reaction still stalled. Why? A1: Brute force rarely overcomes thermodynamic chelation. The diamino alcohol product has a higher affinity for the palladium surface than hydrogen gas. Adding more catalyst only provides a temporary sink for the product until the new active sites are also poisoned. You must neutralize the lone pairs using an acid additive like Acetic Acid[2].

Q2: Can I use a different solvent instead of methanol? A2: Yes, but solubility is critical. The fully deprotected diamino alcohol is extremely polar and may precipitate in non-polar solvents like ethyl acetate, coating the catalyst and causing a physical (rather than chemical) deactivation. Methanol or ethanol mixed with acetic acid ensures both solubility and protonation[1].

Q3: I am seeing a new impurity with a mass of [M-28] forming. What is it? A3: If you heat the reaction excessively (above 40°C), the internal secondary amine can attack the carbamate carbonyl intramolecularly before hydrogenolysis is complete. This expels benzyl alcohol and forms a stable, cyclic imidazolidin-2-one (a cyclic urea). Keep temperatures strictly at or below room temperature to prevent this side reaction.

Q4: Can I recover the poisoned Pd/C catalyst? A4: In academic or small-scale industrial settings, it is rarely cost-effective to regenerate poisoned Pd/C[2]. The time and reagents required to strip the strongly chelated polyamine from the metal surface outweigh the cost of fresh catalyst. Dispose of it safely according to your EHS guidelines.

References

  • BenchChem. "How to improve the efficiency of Cbz group removal - Benchchem". 1

  • ResearchGate. "Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?". 2

  • American Chemical Society (Digitellinc). "Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP". 3

  • Technical Disclosure Commons. "Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis". 4

Sources

Optimization

Optimizing reaction conditions for Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate formation

Technical Support Center: Optimizing Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate Synthesis Introduction Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on ch...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate Synthesis

Introduction Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult on chemoselectivity challenges in drug development. The synthesis of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate (CAS 3560-45-0)[1] is a classic example of a complex regioselectivity problem. The starting material, 2-(2-aminoethylamino)ethanol (AEEA), possesses three competing nucleophilic sites: a primary amine, a secondary amine, and a primary alcohol.

This guide provides field-proven, causality-driven troubleshooting strategies to achieve high-yielding, mono-Cbz protection at the primary amine while suppressing over-protection and O-acylation.

Part 1: The Chemoselectivity Challenge

Before adjusting parameters, we must understand the intrinsic reactivity of the system. The primary amine is the most nucleophilic and least sterically hindered site. However, once mono-protected, the resulting secondary amine and the primary alcohol remain susceptible to electrophilic attack, especially under harsh conditions or improper stoichiometric control[2].

Chemoselectivity AEEA 2-(2-aminoethylamino)ethanol (Primary Amine, Secondary Amine, OH) Target Mono-Cbz Product (Target: Primary Amine Protected) AEEA->Target Fast (Sterically Unhindered) Reagent Cbz-OSu (Electrophile) Reagent->Target DiCbz Di-Cbz Byproduct (Over-protection) Target->DiCbz Slow (Sterically Hindered) OCbz O-Acylated Byproduct (Side Reaction) Target->OCbz Base-Promoted

Chemoselectivity pathways in the Cbz protection of 2-(2-aminoethylamino)ethanol.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I seeing significant N,N'-di-Cbz formation (over-protection) even at 1:1 stoichiometry? Causality & Solution: This occurs because the reaction rate of the secondary amine with the electrophile is competing with the primary amine. If you use Benzyl chloroformate (Cbz-Cl), its extreme reactivity overrides the subtle steric differences between the primary and secondary amines[3]. Actionable Fix: Switch your electrophile to N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu). Cbz-OSu is a milder, bulkier activated ester. The bulky succinimide leaving group makes the transition state highly sensitive to steric hindrance, thereby amplifying the natural reactivity difference and heavily favoring the primary amine[4]. Additionally, use a pseudo-dilution technique by adding the Cbz-OSu dropwise to an excess (2.0 - 3.0 eq) of AEEA.

Q2: How do I prevent O-acylation of the hydroxyl group? Causality & Solution: O-acylation is typically base-promoted. When using Cbz-Cl, HCl is generated, necessitating the addition of strong exogenous bases (like NaOH or excess TEA) to act as acid scavengers[3]. These bases can deprotonate the primary alcohol, turning it into a highly reactive alkoxide. Actionable Fix: By switching to Cbz-OSu, the byproduct is N-hydroxysuccinimide (NHS), a weak acid. This eliminates the need for strong exogenous bases. The excess AEEA acts as its own mild acid scavenger, keeping the hydroxyl group protonated and unreactive.

Q3: How can I ensure my reaction is progressing correctly without waiting for final NMR? Causality & Solution: A robust protocol must be a self-validating system. You can validate regioselectivity in real-time using Ninhydrin staining on TLC. Actionable Fix: Primary amines react with Ninhydrin to form a deep purple/blue complex (Ruhemann's purple), while secondary amines form a yellow/brown iminium salt. As the reaction progresses, the starting material's strong purple spot will diminish. The desired mono-Cbz product, which now only has a free secondary amine, will stain yellow/brown. If you see a new spot that doesn't stain at all, you have formed the fully protected di-Cbz byproduct.

Part 3: Quantitative Data Summary

The following table summarizes the causal relationship between reagent selection, conditions, and chemoselective yield based on established optimization principles[2],[4],[3].

ReagentEquivalents (AEEA : Reagent)SolventTemp (°C)Additive / BaseTarget Mono-Cbz Yield (%)Di-Cbz / O-Acyl Byproducts (%)
Cbz-Cl1.0 : 1.0DCM25TEA (1.5 eq)45%35% / 15%
Cbz-Cl1.0 : 1.0THF/H2O0Na₂CO₃ (pH 9)60%25% / 10%
Cbz-OSu1.0 : 1.0DCM0 to 25None82%<10% / <2%
Cbz-OSu 3.0 : 1.0 DCM -10 to 0 None (AEEA excess) >92% <2% / <1%

Part 4: Optimized Experimental Protocol (Self-Validating Workflow)

This methodology utilizes the steric bulk of Cbz-OSu and statistical control (excess diamine) to create a self-correcting, highly selective reaction.

Materials:

  • 2-(2-aminoethylamino)ethanol (AEEA): 3.0 equivalents

  • Cbz-OSu: 1.0 equivalent

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaCl (Brine)

Step-by-Step Methodology:

  • Preparation & Cooling: Dissolve AEEA (3.0 eq) in anhydrous DCM (0.2 M relative to AEEA) in a round-bottom flask under an inert atmosphere (N₂). Cool the mixture to -10 °C using an ice/brine bath. Causality: Low temperatures reduce the kinetic energy of the system, further suppressing the activation energy required for secondary amine attack.

  • Electrophile Addition: Dissolve Cbz-OSu (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the AEEA mixture over 2 hours using a syringe pump. Causality: Slow addition ensures the electrophile is always in the presence of a vast excess of the primary amine, statistically driving mono-protection.

  • In-Process Control (Self-Validation): After addition, stir for 1 hour at 0 °C. Spot the reaction mixture on a silica TLC plate alongside an AEEA standard. Stain with Ninhydrin and heat. Validation Check: The appearance of a yellow/brown spot (mono-Cbz product with a free secondary amine) and the absence of a non-staining spot (di-Cbz) confirms regioselectivity.

  • Quenching & Extraction: Warm the reaction to room temperature. Add an equal volume of distilled water. Transfer to a separatory funnel and extract. Causality: The unreacted AEEA (2.0 eq) and the NHS byproduct are highly water-soluble and will partition entirely into the aqueous layer, leaving the more lipophilic mono-Cbz product in the DCM layer.

  • Washing & Drying: Wash the organic layer twice with brine to remove residual water and water-soluble impurities. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Validation: Analyze the crude residue via LC-MS. The target mass for Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate is [M+H]⁺ = 239.1.

Workflow Step1 1. Dissolution & Cooling AEEA (3.0 eq) in DCM at -10 °C Step2 2. Electrophile Addition Dropwise Cbz-OSu (1.0 eq) over 2h Step1->Step2 Step3 3. In-Process Control (IPC) TLC (Ninhydrin) & LC-MS validation Step2->Step3 Step4 4. Aqueous Quench & Extraction Water wash removes excess AEEA Step3->Step4 Step5 5. Organic Phase Processing Brine wash, Na2SO4 dry, concentrate Step4->Step5 Step6 6. Final Product Isolation Yield >90% Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate Step5->Step6

Self-validating experimental workflow for synthesizing the mono-Cbz target molecule.

References

  • Total Synthesis. "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism". Total-Synthesis.com. URL:[Link]

  • Organic Chemistry Portal. "Cbz-Protected Amino Groups". Organic-Chemistry.org. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate

Welcome to the Application Scientist Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected yield drops or assay impurities when scaling up syntheses involving complex...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected yield drops or assay impurities when scaling up syntheses involving complex diamine building blocks. This guide provides an authoritative, in-depth troubleshooting framework for managing the chemical stability of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate (CAS: 3560-45-0)[1] in solution.

Executive Summary & The Causality of Instability

Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate is a highly versatile, mono-Cbz protected diamine. While the benzyloxycarbonyl (Cbz) protecting group is generally robust against mild acids, mild bases, and nucleophiles[2], this specific molecule harbors a critical structural vulnerability: a free secondary amine located exactly four atoms away from the Cbz carbonyl carbon.

The Causality of Degradation: In solution—especially under neutral to basic conditions or at elevated temperatures—the molecule exhibits high conformational flexibility. The free secondary amine's lone pair acts as a potent internal nucleophile, attacking the electrophilic carbamate carbonyl via a geometrically favored 5-exo-trig cyclization pathway. This intramolecular reaction expels benzyl alcohol (a stable leaving group) and irreversibly forms a thermodynamically stable 5-membered cyclic urea: 1-(2-hydroxyethyl)imidazolidin-2-one [3]. Understanding this thermodynamic driving force is the key to preventing auto-catalytic degradation during your synthetic workflows.

Quantitative Stability Matrix

To aid in experimental planning, the following table summarizes the stability profile of the compound across various standard laboratory conditions.

Storage / Reaction ConditionpH RangeTemperatureEstimated Half-LifePrimary Degradation Pathway
Free Base in Methanol 8.0 - 9.525°C< 24 HoursRapid cyclization to Imidazolidin-2-one
Free Base in DCM 7.0 - 8.025°C3 - 5 DaysSlow intramolecular cyclization
Free Base in THF 7.0 - 8.0-20°C> 6 MonthsNegligible (Kinetically frozen)
HCl Salt in Water 2.0 - 4.025°C> 1 YearStable (Amine is protonated)
Strong Acid (33% HBr/AcOH) < 1.025°C< 30 MinutesComplete Cbz cleavage[4]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My stock solution of the free base lost purity over the weekend, and I see a new UV-active spot on my TLC. What happened? A1: Your compound underwent spontaneous intramolecular cyclization. The proximity of the secondary amine to the Cbz group strongly favors the formation of an imidazolidin-2-one derivative[3]. The new UV-active spot you are observing is likely the expelled benzyl alcohol byproduct. Because the free amine itself makes the solution slightly basic, this degradation is auto-catalytic. Resolution: Always store the compound as a protonated salt (e.g., HCl or TFA) if keeping it in solution, or store the neat material at -20°C under an inert argon atmosphere.

Q2: I need to alkylate the secondary amine. How do I prevent cyclization during the reaction? A2: Alkylation requires a base to neutralize the generated acid, which unfortunately accelerates the unwanted cyclization. Resolution: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) rather than NaOH or K₂CO₃. Keep the reaction strictly between 0°C and 4°C. At low temperatures, the activation energy for the intermolecular alkylation with a strong electrophile is lower than that of the intramolecular cyclization.

Q3: How can I safely remove the Cbz group without affecting the secondary amine or the primary alcohol? A3: Standard catalytic hydrogenolysis (H₂, Pd/C) is the most reliable method[4]. It cleaves the benzyl-oxygen bond cleanly under neutral conditions, bypassing the cyclic urea byproduct entirely.

Reaction & Degradation Pathways (Visualization)

Pathway SM Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate (Free Base) Base Basic Conditions / Heat (Nucleophilic Amine) SM->Base Deprotonation / Activation Acid Acidic Conditions (HCl) (Protonated Amine) SM->Acid Protonation Cyclic 1-(2-hydroxyethyl)imidazolidin-2-one + Benzyl Alcohol Base->Cyclic 5-exo-trig Cyclization Salt Stable HCl Salt (Cyclization Prevented) Acid->Salt Ties up lone pair

Mechanistic divergence of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate based on pH.

Workflow A Issue: Purity Drop in Solution B Check Storage State A->B C Stored as Free Base? B->C D Yes: High Cyclization Risk C->D Yes E No: Stored as Salt C->E No F Convert to HCl/TFA Salt D->F Action G Check Solvent E->G Next Step H Store at -20°C in Aprotic Solvent F->H G->H Action

Step-by-step troubleshooting workflow for resolving stability issues in solution.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent synthetic steps unless the validation checks are met.

Protocol 1: Preparation of the Stable Hydrochloride Salt

Purpose: To protonate the secondary amine, rendering it non-nucleophilic and completely preventing cyclization during long-term storage. Self-Validation Check: The resulting salt must be highly water-soluble. A TLC check (Hexanes/EtOAc 1:1, UV visualization) of the dissolved salt after 1 week of storage must show zero trace of benzyl alcohol (R_f ≈ 0.3).

Step-by-Step Methodology:

  • Dissolve 10 mmol of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate free base in 20 mL of anhydrous diethyl ether (or THF if solubility is poor).

  • Cool the solution to 0°C in an ice bath under a strict argon atmosphere.

  • Slowly add 1.1 equivalents (11 mmol) of a 2.0 M HCl solution in diethyl ether dropwise over 10 minutes.

  • Observe the immediate precipitation of a white solid (the hydrochloride salt).

  • Stir the suspension for an additional 15 minutes at 0°C to ensure complete salt formation.

  • Filter the precipitate rapidly under a vacuum, wash with 10 mL of cold anhydrous diethyl ether, and dry under a high vacuum for 4 hours.

  • Store the resulting solid in a sealed desiccator at -20°C.

Protocol 2: Chemoselective Cbz Deprotection via Catalytic Hydrogenolysis

Purpose: To remove the Cbz group cleanly without triggering cyclization or oxidizing the secondary amine[4]. Self-Validation Check: LC-MS analysis must confirm the mass of the fully deprotected diamine (m/z = 105.1 [M+H]+) and the complete disappearance of the starting material (m/z = 239.1 [M+H]+).

Step-by-Step Methodology:

  • Dissolve 5 mmol of the Cbz-protected compound in 15 mL of HPLC-grade Methanol in a round-bottom flask equipped with a stir bar.

  • Carefully add 10 mol% of 10% Palladium on Carbon (Pd/C) to the flask. (Caution: Pd/C is highly pyrophoric; add carefully under an inert argon atmosphere).

  • Seal the flask with a septum. Evacuate the flask using a vacuum line and backfill with Hydrogen gas (H₂) using a balloon. Repeat this purge cycle three times to remove all oxygen.

  • Stir the black suspension vigorously under the hydrogen balloon at room temperature for 2 to 4 hours.

  • Monitor the reaction via TLC (DCM/MeOH 9:1, visualized with a Ninhydrin stain to detect the newly freed primary amine).

  • Once complete, filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with an additional 15 mL of Methanol to ensure full product recovery.

  • Concentrate the filtrate under reduced pressure to yield the free N-(2-hydroxyethyl)ethylenediamine.

References

  • Benzyl (2-hydroxyethyl)carbamate | Sigma-Aldrich | 1

  • Cbz-Protected Amino Groups | Organic Chemistry Portal | 2

  • A Head-to-Head Battle of Amine Protection: Cbz vs. a Di-tert-butyl Dicarbamate Strategy | BenchChem | 4

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones | MDPI Catalysts | 3

Sources

Optimization

Technical Support Center: Alternative Catalysts for the Deprotection of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate

This guide serves as a technical resource for researchers, scientists, and drug development professionals encountering challenges with the deprotection of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate and similar N-Cb...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals encountering challenges with the deprotection of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate and similar N-Cbz protected amines. We move beyond the standard palladium-on-carbon (Pd/C) with hydrogen gas (H₂) methodology to explore alternative catalytic systems, addressing common experimental failures and providing robust, field-tested protocols.

Frequently Asked Questions (FAQs)

Q1: My standard Pd/C hydrogenation for Cbz deprotection is sluggish or incomplete. What are the likely causes and immediate troubleshooting steps?

A sluggish or failed hydrogenolysis reaction is a common issue that can often be resolved without resorting to entirely different methodologies. Several factors can impede the reaction's efficiency[1]:

  • Catalyst Inactivity: The Pd/C catalyst may be old, have reduced activity, or have been deactivated. The simplest first step is to use a fresh batch of catalyst. For more challenging substrates, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) can be effective[1].

  • Catalyst Poisoning: The substrate or solvent may contain impurities that poison the palladium catalyst, particularly sulfur or phosphorus compounds[2]. Purifying the starting material or using high-purity solvents can resolve this.

  • Insufficient Mass Transfer: Hydrogenolysis is a heterogeneous reaction requiring efficient mixing. If the reaction mixture is not stirred vigorously, the substrate will have poor access to the catalyst surface and hydrogen.

  • Hydrogen Source Issues: For reactions using a hydrogen balloon, ensure there are no leaks and that the balloon provides sufficient positive pressure.

Q2: What are the main classes of alternative methods for Cbz deprotection when standard hydrogenolysis is not suitable?

When standard hydrogenolysis is incompatible with other functional groups in your molecule (e.g., alkenes, alkynes, or aryl halides) or proves ineffective, several alternative strategies are available. These are broadly categorized as[3][4]:

  • Catalytic Transfer Hydrogenolysis: This method avoids the use of flammable hydrogen gas by employing a hydrogen donor molecule in the presence of a catalyst[1].

  • Acid-Mediated Cleavage: Strong acidic conditions, using either Brønsted or Lewis acids, can cleave the Cbz group without the need for a metal catalyst. This is ideal for substrates sensitive to reduction[3][4].

  • Nucleophilic Cleavage: For highly sensitive molecules that cannot tolerate either reduction or strong acids, specific nucleophiles can be used to cleave the Cbz group under milder conditions[4][5].

  • Biocatalytic Deprotection: Enzymatic methods offer a green, highly selective alternative under extremely mild aqueous conditions[6][7].

Q3: How does Catalytic Transfer Hydrogenolysis work, and when should I choose it?

Catalytic Transfer Hydrogenolysis (CTH) is a powerful and safer alternative to traditional hydrogenation[8][9]. Instead of gaseous H₂, a hydrogen donor molecule transfers hydrogen to the substrate on the catalyst surface[10].

  • Mechanism: The catalyst (typically Pd/C) facilitates the transfer of hydrogen from a donor molecule like ammonium formate, cyclohexadiene, or triethylsilane to the Cbz group, leading to its cleavage[1][8][11].

  • When to Use: CTH is an excellent choice when you want to avoid handling hydrogen gas due to safety concerns or equipment limitations. It is often milder and can sometimes offer better chemoselectivity compared to high-pressure hydrogenation[1]. Microwave-assisted CTH can dramatically reduce reaction times[8][9][12].

Q4: I need a completely metal-free deprotection. What are my best options?

Avoiding residual heavy metal contamination is critical in pharmaceutical development. Acid-mediated deprotection is the most common metal-free approach[1].

  • Lewis Acids: A combination of aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) is a modern, mild, and highly effective system. It shows excellent functional group tolerance, preserving sensitive groups like nitro, halogens, and double bonds[4][13][14].

  • Brønsted Acids: The classic reagent is 33% hydrogen bromide in acetic acid (HBr/AcOH), which is very effective but harsh[3][13]. It is not suitable for molecules with other acid-labile protecting groups.

Q5: My substrate is sensitive to both reduction and strong acids. Is there a viable deprotection strategy?

Yes. When both hydrogenation and strong acid treatment are off the table, nucleophilic cleavage provides a tailored solution. This approach was notably used in the synthesis of the drug Adagrasib to avoid unwanted side reactions[15].

  • Methodology: The reaction typically involves an Sₙ2 attack by a soft nucleophile, such as a thiol (e.g., 2-mercaptoethanol), at the benzylic carbon of the Cbz group. This is facilitated by a mild base, like potassium phosphate, in a polar aprotic solvent[5][14][15]. The resulting carbamic acid intermediate spontaneously decarboxylates to yield the free amine[15]. This method is highly chemoselective and preserves most other functional groups.

Q6: Are there any "green" or biocatalytic alternatives for Cbz removal?

Biocatalysis is an emerging area offering environmentally friendly and highly specific transformations. Enzymes known as "Cbz-ases" or certain amidohydrolases can hydrolyze the Cbz group with high efficiency and selectivity[6].

  • Advantages: These reactions are typically run in aqueous buffer at or near room temperature, avoiding harsh reagents and organic solvents. They can also be highly enantioselective, capable of resolving racemic mixtures by deprotecting only one enantiomer[7]. The primary challenge is the availability and cost of a suitable enzyme for a specific substrate.

Comparative Overview of Alternative Deprotection Methods

The following table summarizes the key alternative methods, providing a quick reference for selecting the most appropriate protocol for your specific needs.

Deprotection MethodCatalyst / ReagentsTypical ConditionsProsCons / Substrate SensitivitiesKey References
Catalytic Transfer Hydrogenolysis 10% Pd/C, Ammonium FormateMethanol or Ethanol, RefluxSafer (no H₂ gas), generally mild, rapid with microwave irradiation.Can still reduce sensitive groups (alkenes, alkynes, some aryl halides). Catalyst can be poisoned.[3][8][11]
Lewis Acid-Mediated Cleavage Aluminum Chloride (AlCl₃), HFIPHFIP, Room TemperatureMetal-free, high chemoselectivity (tolerates reducible groups), scalable.Requires specific fluorinated solvent, may not be suitable for extremely acid-labile substrates.[4][13][14]
Brønsted Acid-Mediated Cleavage 33% HBr in Acetic AcidAcetic Acid, 0°C to RTMetal-free, very effective and fast.Harsh conditions, not suitable for acid-sensitive molecules.[3][13]
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄DMAc, 75°CExcellent for substrates sensitive to both reduction and acid. High chemoselectivity.Requires heating, potential for thiol-related side reactions in complex molecules.[5][14][15]
Alternative Reductive Method 10% Pd/C, Sodium Borohydride (NaBH₄)Methanol, Room TemperatureExtremely rapid (often complete in minutes), uses common lab reagents.Reduction of other functional groups is highly likely.[4]
Biocatalytic Cleavage Cbz-ase / AmidohydrolaseAqueous Buffer, pH ~7, RTEnvironmentally friendly, extremely mild conditions, highly chemo- and enantio-selective.Enzyme availability and substrate specificity can be limiting.[6][7]

Detailed Experimental Protocols

General Experimental Workflow

The diagram below outlines the universal workflow for any Cbz deprotection experiment, from setup to final product isolation.

sub Cbz-Protected Substrate dissolve Dissolve Substrate in Solvent sub->dissolve add_reagents Add Catalyst & Reagents dissolve->add_reagents react Stir at Specified Temperature add_reagents->react monitor Monitor Reaction (TLC / LC-MS) react->monitor monitor->react Incomplete workup Work-up & Filtration monitor->workup Complete purify Purification workup->purify product Isolated Amine purify->product

Caption: General workflow for Cbz deprotection experiments.

Protocol 1: Catalytic Transfer Hydrogenolysis with Ammonium Formate

This protocol is a robust and safer alternative to using hydrogen gas.

  • Scientist's Note: Ammonium formate decomposes in situ on the catalyst surface to produce hydrogen, carbon dioxide, and ammonia. This method is particularly effective and avoids the hazards of handling H₂ gas cylinders.

Methodology:

  • Preparation: Dissolve Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate (1.0 equiv) in methanol (approx. 0.1 M concentration).

  • Catalyst Addition: To the solution, carefully add 10% Palladium on Carbon (10-20% by weight of the starting material).

  • Reagent Addition: Add ammonium formate (HCOONH₄, 3-5 equiv) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 65°C for methanol) and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Work-up: Cool the reaction to room temperature. Carefully filter the mixture through a pad of Celite® to completely remove the fine Pd/C catalyst. Rinse the Celite® pad with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by standard methods (e.g., column chromatography or crystallization).[3]

Protocol 2: Lewis Acid-Mediated Deprotection with AlCl₃/HFIP

This protocol is ideal for substrates containing reducible functional groups that would not survive hydrogenolysis.

  • Scientist's Note: HFIP acts as a unique solvent that activates the Lewis acid and stabilizes the carbocation intermediates, allowing the reaction to proceed under mild conditions.[13] The reaction must be quenched carefully due to the reactivity of AlCl₃ with water.

Methodology:

  • Preparation: Dissolve the Cbz-protected amine (1.0 equiv) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).

  • Reagent Addition: At room temperature, add aluminum chloride (AlCl₃, 1.5-3.0 equiv) portion-wise. An exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine for further purification[4].

Mechanistic Pathways and Troubleshooting

Understanding the different ways a Cbz group can be cleaved is essential for rational troubleshooting and method selection.

G cluster_H2 Catalytic Hydrogenolysis cluster_LA Acid-Mediated Cleavage cluster_Nuc Nucleophilic Cleavage sub R-NH-Cbz (Starting Material) H2_cat Pd/C, H₂ (or Donor) sub->H2_cat LA_cat Lewis Acid (AlCl₃) or Brønsted Acid (HBr) sub->LA_cat Nuc_cat Nucleophile (e.g., R-SH) + Mild Base sub->Nuc_cat H2_mech Reductive Cleavage of Benzylic C-O Bond H2_cat->H2_mech LA_mech Protonation of Carbonyl; Formation of Benzyl Cation LA_cat->LA_mech Nuc_mech SN2 Attack at Benzylic Carbon Nuc_cat->Nuc_mech H2_inter Carbamic Acid Intermediate H2_mech->H2_inter decarb Spontaneous Decarboxylation H2_inter->decarb LA_inter Carbamic Acid Intermediate LA_mech->LA_inter LA_inter->decarb Nuc_inter Carbamate Anion Intermediate Nuc_mech->Nuc_inter Nuc_inter->decarb prod R-NH₂ (Deprotected Amine) decarb->prod

Caption: Comparative mechanistic pathways for Cbz deprotection.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction (Hydrogenolysis) Catalyst poisoning (S, P compounds); Poor catalyst activity; Insufficient hydrogen donor.Use fresh, high-activity catalyst (e.g., Pd(OH)₂/C); Purify starting material; Increase equivalents of hydrogen donor (e.g., ammonium formate).
Reduction of Other Functional Groups The chosen method is not chemoselective for the Cbz group over other reducible moieties (e.g., alkenes, nitro groups, aryl halides).Switch to a non-reductive method. Primary Recommendation: Use Lewis acid-mediated deprotection (AlCl₃/HFIP). If acid-sensitive, use nucleophilic cleavage.
Formation of N-Benzyl Side Product Occurs during hydrogenolysis when the carbamic acid intermediate is slow to decarboxylate, allowing for further reaction. More common with insufficient hydrogen source[13].Ensure adequate hydrogen source (fresh hydrogen donor or sufficient H₂ pressure). Increase reaction temperature slightly to promote decarboxylation.
Product is Contaminated with Metal Incomplete removal of the heterogeneous palladium catalyst during work-up.Ensure filtration is done through a fine filter aid like Celite®. For final drug products, consider a metal-free method from the outset.

References

  • Benchchem. (2025).
  • Rapid and Practical Transfer Hydrogenation for Cleavage of N‐Cbz Protected Amines Using a Supported Palladium Catalyst. (2025).
  • Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradi
  • Efficient Detachment of N-Benzyl Carbam
  • Catalytic Transfer Hydrogenolysis ofN-Benzyl Protecting Groups. (1987). R Discovery.
  • Amino protecting group—benzyloxycarbonyl (Cbz). (2025). Suzhou Highfine Biotech.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (2024). Total Synthesis.
  • Troubleshooting incomplete Boc deprotection. (n.d.). Benchchem.
  • Amine synthesis by carbamate cleavage. (n.d.). Organic Chemistry Portal.
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
  • Technical Support Center: Catalyst Selection for Cbz Group Hydrogenolysis. (n.d.). Benchchem.
  • Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. (2018).
  • Efficient and selective deprotection method for N-protected 2(3H)-benzoxazolones and 2(3H)-benzothiazolones. (n.d.). Tetrahedron.
  • Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides. (n.d.).
  • Application Notes and Protocols for N-Cbz Deprotection. (n.d.). Benchchem.
  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (2020).
  • Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. (n.d.).
  • Developing deprotectase bioc
  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). PMC - NIH.
  • Hydrogenolysis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Protecting Groups for Amines: Carbam
  • A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. (2015). Semantic Scholar.
  • To Deprotect and Serve. (2023).
  • Benzyl N-[2-(prop-2-enamido)ethyl]carbamate | Biochemical Assay Reagent. (n.d.). BroadPharm.
  • Enzymatic deprotection of amines and hydroxides. (n.d.).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate Workup

Welcome to the Advanced Troubleshooting Guide for the isolation and purification of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate . As an orthogonally protected polyamine featuring a primary alcohol, a secondary amine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the isolation and purification of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate . As an orthogonally protected polyamine featuring a primary alcohol, a secondary amine, and a Cbz-protected primary amine, this molecule presents a notorious challenge during aqueous workup.

As a Senior Application Scientist, I frequently see researchers lose massive yields during the isolation of this intermediate. The guide below dissects the mechanistic causality behind this degradation and provides field-proven, self-validating protocols to secure your yield.

FAQ & Troubleshooting Guide

Q1: Why does my product degrade into a cyclic byproduct during standard basic workup? A: The degradation is not a failure of the Cbz group's general stability to base[1][2]. Instead, it is driven by a kinetically favored 5-exo-trig intramolecular cyclization .

When you use a strong base (like NaOH or Na₂CO₃) to free-base the molecule for organic extraction, the secondary amine is deprotonated. Because the amine is highly nucleophilic and in close proximity to the Cbz carbamate carbonyl, it acts as an internal nucleophile. The effective molarity of this intramolecular attack is extremely high, causing the secondary amine to attack the carbamate, displace benzyl alcohol, and form 1-(2-hydroxyethyl)imidazolidin-2-one [3][4]. While the primary alcohol could theoretically form an oxazolidinone, the amine is orders of magnitude more nucleophilic, making the imidazolidin-2-one the exclusive degradation product.

Caption: Intramolecular cyclization pathway of the Cbz-protected diamine under basic conditions.

Q2: How do I balance the need for a basic pH to extract the free amine with the risk of cyclization? A: You must exploit the kinetic dependence of the cyclization on temperature and pH. At pH < 7, the secondary amine is protonated (ammonium salt), making it stable against cyclization but nearly impossible to extract into organic solvents. At pH > 9, it is fully free-based and extracts easily, but degrades in minutes.

The solution is a cold, tightly controlled pH window (pH 7.5–8.0) combined with a highly polar extraction solvent (like a Chloroform/Isopropanol mixture) to pull the partially protonated equilibrium state into the organic layer before cyclization occurs.

Quantitative Data: Workup Conditions vs. Product Stability

The following table summarizes the causal relationship between workup parameters and the survival rate of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate.

Workup BaseTarget pHTemp (°C)Extraction SolventYield of Intact Product (%)Cyclic Urea Degradation (%)
1M NaOH12.025EtOAc< 10%> 85%
Sat. Na₂CO₃10.525EtOAc35%60%
Sat. NaHCO₃8.025DCM65%30%
Sat. NaHCO₃ 7.5 - 8.0 0 - 5 CHCl₃/IPA (3:1) > 92% < 5%
None (In-situ Boc)7.525EtOAc95% (as Boc-derivative)Not Detected

Q3: What is the most reliable experimental protocol to isolate this molecule intact? A: Use the following self-validating cold extraction methodology. This protocol builds in physical checkpoints to ensure the system remains within the safe kinetic window.

Step-by-Step Methodology: Cold pH-Controlled Extraction
  • Thermal Quench: Submerge the aqueous reaction mixture in an ice-water bath. Stir until the internal temperature reaches exactly 0–5 °C. (Self-Validation: Use an internal thermocouple; do not proceed until T < 5 °C).

  • Aqueous Saturation (Salting Out): Add solid NaCl to the cold aqueous layer until no more dissolves. This dramatically decreases the aqueous solubility of the polar diamine, reducing the reliance on high pH for extraction.

  • Precision pH Adjustment: Slowly add cold, saturated aqueous NaHCO₃ dropwise. Monitor the aqueous layer continuously with a calibrated pH meter. Stop exactly at pH 7.8 . (Critical: Do not use pH paper; the colorimetric resolution is insufficient for this narrow stability window).

  • Rapid Polar Extraction: Immediately extract the aqueous layer with a pre-chilled (0 °C) mixture of Chloroform/Isopropanol (3:1 v/v). Perform three rapid extractions (less than 3 minutes per phase separation).

  • Thermal-Controlled Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, and filter. Concentrate under reduced pressure, ensuring the rotary evaporator water bath does not exceed 25 °C to prevent thermal cyclization during solvent removal.

Caption: Optimized cold-extraction workflow to prevent Cbz-diamine degradation.

Q4: I am still losing yield to cyclization, or my downstream chemistry requires a protected secondary amine anyway. Is there a chemical workaround? A: Yes. If the free secondary amine is not strictly required for your immediate next step, the most robust solution is in-situ protection .

Instead of isolating the free base, add Di-tert-butyl dicarbonate (Boc₂O) directly to the aqueous reaction mixture at pH 7.5–8.0. The Boc protection of the secondary amine is faster than the intramolecular attack on the Cbz group. Once the secondary amine is Boc-protected, it loses its nucleophilicity, entirely eliminating the risk of imidazolidin-2-one formation. You can then perform a standard, stress-free extraction using EtOAc at room temperature.

References
  • "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism", Total Synthesis. Available at: [Link]

  • "Stereoselective Synthesis of HIV-1 Protease Inhibitor, DMP 323", ACS Publications. Available at: [Link]

  • "In-Peptide Synthesis of Imidazolidin-2-one Scaffolds, Equippable with Proteinogenic or Taggable/Linkable Side Chains...", ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Navigating Solubility Challenges of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate

Welcome to the technical support center for Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to address and overcome the common s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to address and overcome the common solubility hurdles encountered during its use in chemical reactions. Poor solubility can often be a significant bottleneck, leading to incomplete reactions, low yields, and purification difficulties. This guide provides in-depth, field-proven insights and practical troubleshooting strategies to ensure your experiments proceed smoothly and efficiently.

Understanding the Molecule: A Solubility Perspective

Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate possesses a unique combination of polar and non-polar functionalities. The presence of a hydroxyl (-OH) group, a secondary amine (-NH-), and a carbamate linkage (-OCONH-) contributes to its polarity and hydrogen bonding capabilities. Conversely, the benzyl group introduces a significant non-polar, aromatic character. This amphiphilic nature is the primary reason for its variable and often challenging solubility profile in common organic solvents.

This guide is structured into a comprehensive Troubleshooting Guide and a frequently asked questions (FAQ) section to directly address the issues you may be facing in the lab.

Troubleshooting Guide: Overcoming Poor Solubility

This section provides a systematic approach to resolving solubility issues with Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate in your reaction setups.

Issue 1: The compound is not dissolving in my chosen non-polar solvent (e.g., hexanes, toluene).
  • Causality: The polar functional groups (hydroxyl, amine, carbamate) on Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate dominate its character, making it poorly soluble in non-polar solvents. The principle of "like dissolves like" dictates that polar molecules prefer polar solvents.

  • Troubleshooting Steps:

    • Solvent Selection: Switch to a more polar solvent. A good starting point would be polar aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethyl Acetate (EtOAc). For reactions requiring higher temperatures, consider Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

    • Co-solvent System: If the reaction chemistry restricts the use of a single polar solvent, a co-solvent system can be highly effective. Start by dissolving the compound in a minimal amount of a highly polar solvent (e.g., DMF or DMSO) and then slowly add your less polar reaction solvent to the mixture. This can maintain a homogeneous solution.

    • Temperature Adjustment: Gently warming the solvent can significantly increase the solubility of many organic compounds.[1] However, be cautious of potential degradation of your starting materials or products at elevated temperatures. Monitor the reaction progress closely by thin-layer chromatography (TLC).

Issue 2: My compound precipitates out of the reaction mixture upon addition of another reagent.
  • Causality: The addition of a new reagent can alter the overall polarity of the reaction mixture, causing your compound to crash out of the solution. This is common when a non-polar reagent is added to a moderately polar solvent system.

  • Troubleshooting Steps:

    • Reagent Dissolution: Dissolve the incoming reagent in a small amount of the same reaction solvent before adding it to the main reaction mixture. This gradual change in concentration and polarity can prevent sudden precipitation.

    • Solvent Volume: Increasing the total volume of the solvent can help to keep all components in the solution. This is a simple yet often effective solution, though it may require longer reaction times or more energy for solvent removal later.

    • Alternative Reagent Addition: If the reagent is a liquid, consider adding it via a syringe pump over an extended period. This slow addition rate can maintain equilibrium and prevent localized high concentrations that lead to precipitation.

Issue 3: I'm observing a biphasic reaction mixture, and my reaction is not proceeding.
  • Causality: The immiscibility of your solvents or the poor solubility of the carbamate in the organic phase is leading to a two-layer system. For the reaction to occur, the reactants must be in the same phase to interact.

  • Troubleshooting Steps:

    • Phase Transfer Catalyst (PTC): If you are working with a biphasic system (e.g., an aqueous phase and an organic phase), a phase transfer catalyst can be employed. A PTC, such as a quaternary ammonium salt, can help transport a reactant from the aqueous phase to the organic phase where the carbamate is located.

    • Homogenizing Solvent: The use of a co-solvent that is miscible with both phases can create a single-phase system. For example, adding THF or isopropanol to a water/DCM mixture can lead to a homogeneous solution.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for selecting a solvent for a reaction with Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate?

A good starting point is to consider the polarity of your other reactants. Based on the structure of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate, moderately polar to polar aprotic solvents are generally a good choice.

Qualitative Solubility Prediction Table

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-polar Aliphatic Hexanes, CyclohexaneInsolubleThe high polarity of the carbamate, amine, and hydroxyl groups prevents dissolution in non-polar aliphatic solvents.
Non-polar Aromatic Toluene, BenzeneSlightly SolubleThe aromatic benzyl group can interact with the aromatic solvent, but the polar functional groups limit overall solubility.
Ethers Diethyl ether, THFModerately SolubleEthers are moderately polar and can solvate the molecule, with THF generally being a better solvent due to its higher polarity.
Halogenated Dichloromethane (DCM), ChloroformSolubleThese solvents are effective at dissolving a wide range of organic compounds with moderate polarity.
Ketones Acetone, MEKSolubleThe polar nature of the ketone can interact favorably with the polar groups of the carbamate.
Esters Ethyl Acetate (EtOAc)SolubleA good balance of polarity makes it a versatile solvent for this type of molecule.
Polar Aprotic DMF, DMSO, AcetonitrileHighly SolubleThese solvents are highly polar and are excellent at solvating polar molecules with hydrogen bonding capabilities.
Alcohols Methanol, EthanolSolubleAlcohols can act as both hydrogen bond donors and acceptors, leading to good solubility. However, be mindful of potential side reactions with the carbamate or other functional groups.

Q2: How does temperature affect the solubility of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate?

For most solid organic compounds, solubility increases with temperature.[1] This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solid. Applying heat provides this energy, favoring the dissolution process. However, it is crucial to ensure that the increased temperature does not lead to the degradation of your compound or other reactants. Always monitor for any color changes or the appearance of new spots on a TLC plate that might indicate decomposition.

Q3: Can I use a protecting group strategy to improve solubility?

Yes, this is an excellent and often underutilized strategy.[2] The poor solubility of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate can be attributed to the polar hydroxyl and secondary amine groups, which can participate in intermolecular hydrogen bonding, leading to aggregation.

  • Protecting the Hydroxyl Group: The hydroxyl group can be temporarily protected with a non-polar protecting group, such as a silyl ether (e.g., TBDMS) or a benzyl ether. This will significantly increase the overall non-polar character of the molecule, making it more soluble in a wider range of organic solvents.

  • Protecting the Secondary Amine: Similarly, the secondary amine can be protected, for instance, with a Boc (tert-butyloxycarbonyl) group. This will also reduce the polarity and hydrogen bonding capability of the molecule.

After the desired reaction is complete, the protecting groups can be selectively removed under specific conditions to yield the final product.

Workflow for a Protecting Group Strategy

workflow A Poorly Soluble Starting Material B Introduce Protecting Group(s) A->B Increase non-polarity C Improved Solubility in Organic Solvents B->C D Perform Desired Reaction C->D Homogeneous reaction E Remove Protecting Group(s) D->E F Final Product E->F

Caption: A generalized workflow illustrating the use of protecting groups to enhance solubility.

Q4: Are there any safety considerations I should be aware of when handling Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate?

General Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area immediately with plenty of water.

It is always best practice to consult the specific SDS provided by your supplier before handling any chemical.

Conclusion

Overcoming the poor solubility of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate is achievable through a systematic and informed approach. By carefully selecting solvents, considering the use of co-solvents, adjusting the temperature, or employing a protecting group strategy, researchers can create a homogeneous reaction environment conducive to high yields and product purity. This guide provides the foundational knowledge and practical steps to troubleshoot and resolve solubility-related challenges, enabling you to focus on the successful execution of your synthetic goals.

References

  • Labinsights. (2023, May 8). Benefits of Protecting Groups in Organic Synthesis. [Link]

  • LibreTexts Chemistry. (2023, October 30). Effect of Temperature on Solubility. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate

Welcome to the Technical Support Center. This guide is engineered for analytical chemists and drug development professionals troubleshooting severe peak asymmetry when analyzing Benzyl (2-((2-hydroxyethyl)amino)ethyl)car...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists and drug development professionals troubleshooting severe peak asymmetry when analyzing Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Mechanistic FAQ: Understanding the Root Cause

Q1: Why does Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate exhibit severe peak tailing in RP-HPLC? A1: The tailing is primarily driven by the molecule's secondary amine group[1]. Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate contains a basic secondary amine with a pKa of approximately 9.0. In standard RP-HPLC mobile phases (pH 5.0–7.0), this amine is heavily protonated and carries a positive charge. Concurrently, the silica-based stationary phase contains residual silanol groups (Si-OH) with a pKa of 3.5–4.5. At mid-pH ranges, these silanols ionize into negatively charged silanoate ions (Si-O⁻). The resulting electrostatic attraction between the positively charged analyte and the negatively charged silanols creates a secondary retention mechanism—often described as a "velcro" effect[2]. This causes a fraction of the analyte molecules to lag behind the main band, resulting in an asymmetrical, tailing peak[3].

Q2: How can I definitively prove that the tailing is caused by silanol interactions and not a bad column or plumbing issue? A2: You must run a "Neutral Marker Test" to validate the system physically[2]. Inject a neutral, non-ionizable compound (e.g., Toluene or Uracil) under your current method conditions. Neutral compounds cannot participate in acid-base ion-exchange interactions[2].

  • Result A: If the neutral marker peak is perfectly symmetrical (Asymmetry Factor < 1.2) but your carbamate tails, the issue is chemical (silanol interactions)[2].

  • Result B: If the neutral marker also tails, you have a physical system problem, such as excessive extra-column volume, a void at the head of the column, or a poorly seated fitting.

Troubleshooting Logic & Workflow

G Start Start: Peak Tailing Detected for Benzyl Carbamate Neutral Inject Neutral Marker (e.g., Toluene) Start->Neutral IsPhysical Does Neutral Marker Tail? Neutral->IsPhysical FixPlumbing Physical Issue: Fix Plumbing / Void Volume IsPhysical->FixPlumbing Yes Chemical Chemical Issue: Silanol Interactions IsPhysical->Chemical No CheckPH Is Mobile Phase pH < 3.0? Chemical->CheckPH LowerPH Lower pH to 2.5 (e.g., 0.1% TFA) CheckPH->LowerPH No CheckCol Is Column Base-Deactivated or End-Capped? CheckPH->CheckCol Yes LowerPH->CheckCol ChangeCol Switch to High-Purity End-Capped C18 CheckCol->ChangeCol No AddTEA Add 0.1% TEA (Competing Base) CheckCol->AddTEA Yes Resolved Peak Symmetry Restored (As < 1.2) ChangeCol->Resolved AddTEA->Resolved

Troubleshooting logic for diagnosing and resolving HPLC peak tailing of basic amines.

Step-by-Step Optimization Protocols

Protocol A: Mobile Phase pH Suppression (Primary Solution)

The most thermodynamically effective way to eliminate silanol interactions is to neutralize the stationary phase[4]. By dropping the mobile phase pH below the pKa of the silanol groups, you protonate them back to neutral Si-OH, eliminating the electrostatic attraction[5].

  • Buffer Preparation: Prepare an aqueous mobile phase using 0.1% Trifluoroacetic acid (TFA) or a 20 mM Potassium Phosphate buffer.

  • pH Adjustment: Adjust the aqueous phase to pH 2.5 using Phosphoric acid (if using phosphate buffer). Note: Do not drop below pH 2.0 to avoid hydrolyzing the silica bonded phase.

  • Equilibration: Flush the HPLC system and column with at least 15–20 column volumes of the new low-pH mobile phase to ensure complete protonation of the silica surface[1].

  • Verification: Inject Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate. Calculate the Asymmetry Factor (As) at 10% peak height. A successful suppression will yield an As < 1.2.

Protocol B: Implementing a Competing Base (Secondary Solution)

If you are restricted to a mid-pH method (e.g., due to detector limitations, MS compatibility, or analyte stability issues), you must chemically mask the active silanols[6].

  • Additive Selection: Select Triethylamine (TEA) as the competing base. TEA is a small, highly basic amine that aggressively binds to ionized silanols[5].

  • Preparation: Add 0.1% (v/v) TEA to your aqueous mobile phase[6].

  • pH Correction: TEA will drastically raise the pH. Titrate the buffer back to your target pH (e.g., pH 6.0) using glacial acetic acid or phosphoric acid.

  • Equilibration: Passivate the column by running the TEA-modified mobile phase for at least 30 minutes. The TEA acts as a sacrificial layer, blocking the secondary amine of your analyte from interacting with the silica[5].

Quantitative Data: Impact of Parameters on Peak Shape

To guide your method development, the following table summarizes the expected impact of various chromatographic parameters on the peak asymmetry of basic secondary amines like Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate.

Chromatographic ConditionMechanism of ActionTypical Asymmetry Factor (As)Recommendation
Standard C18, pH 6.0 Severe electrostatic attraction between protonated amine and ionized silanols.> 2.5 (Severe Tailing)Avoid. Unsuitable for basic analytes.
Standard C18, pH 2.5 Silanols are neutralized (Si-OH), preventing secondary ion-exchange.1.4 - 1.8 (Moderate)Acceptable. May still show slight tailing due to steric hindrance.
End-capped C18, pH 2.5 Residual silanols are chemically blocked; remaining silanols are neutralized by pH.1.0 - 1.2 (Excellent)Optimal. Best practice for basic amine quantification.
Base-Deactivated C18 + 0.1% TEA TEA competitively binds any exposed silanols, shielding the analyte.1.0 - 1.1 (Excellent)Alternative. Use if low pH degrades the analyte.

References

  • Axion Labs. "HPLC Peak Tailing". Source: axionlabs.com. URL: [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC". Source: elementlabsolutions.com. URL: [Link]

  • Phenomenex. "HPLC Troubleshooting Mini Guide - Peak Issues". Source: phenomenex.com. URL: [Link]

  • GMP Insiders. "Peak Tailing In Chromatography: Troubleshooting Basics". Source: gmpinsiders.com. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate vs. Alternative Amine Protecting Strategies in Bifunctional Linker Synthesis

Executive Summary & Scaffold Analysis In the development of complex therapeutics—such as Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and Lipid Nanoparticles (LNPs)—the precise spatial arran...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

In the development of complex therapeutics—such as Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and Lipid Nanoparticles (LNPs)—the precise spatial arrangement of functional groups is dictated by heterobifunctional or trifunctional linkers. The core molecule 2-(2-aminoethylamino)ethanol is a highly valuable scaffold due to its three distinct nucleophilic sites: a primary amine, a secondary amine, and a primary alcohol.

However, utilizing this scaffold requires strict chemoselective control. Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate (CAS 3560-45-0) solves this challenge by masking the most reactive site (the primary amine) with a Carboxybenzyl (Cbz) protecting group. This guide objectively compares the Cbz-protected variant against its Boc, Fmoc, and Alloc counterparts, providing mechanistic insights, orthogonal stability data, and self-validating experimental protocols for linker assembly.

Mechanistic Comparison of Amine Protecting Groups

The selection of a protecting group dictates the entire downstream synthetic route. According to foundational principles in organic synthesis[1], the ideal protecting group must be introduced quantitatively, remain inert under intermediate reaction conditions, and cleave cleanly without damaging the final payload.

A. Cbz (Carboxybenzyl) - The Hydrogenolysis Standard
  • Mechanism of Cleavage: Cbz is classically removed via catalytic hydrogenolysis (Pd/C, H 2​ ), which reduces the benzyl-oxygen bond to yield toluene, carbon dioxide, and the free amine[1].

  • Causality for Selection: Cbz is the premier choice when the downstream synthesis involves strong acids (which would destroy Boc groups) or strong nucleophiles (which would cleave Fmoc). Because hydrogenolysis operates under neutral conditions, it is exceptionally gentle on acid-labile ester bonds, acetals, and sensitive biological payloads[2].

B. Boc (tert-Butyloxycarbonyl) - The Acid-Labile Alternative
  • Mechanism of Cleavage: Boc-protected variants, such as tert-butyl (2-((2-hydroxyethyl)amino)ethyl)carbamate (CAS 208577-84-8)[3], are cleaved via an S N​ 1 mechanism using strong acids (e.g., Trifluoroacetic acid (TFA) or HCl in dioxane).

  • Causality for Selection: The cleavage generates isobutylene and CO 2​ gases, which bubble out of solution and drive the reaction to absolute completion. It is ideal for base-heavy synthetic routes but strictly contraindicated if the linker contains acid-sensitive motifs[4].

C. Fmoc (9-Fluorenylmethoxycarbonyl) - The Base-Labile Standard
  • Mechanism of Cleavage: Fmoc is removed via an E1cB elimination mechanism using a mild secondary amine (typically 20% piperidine in DMF)[2].

  • Causality for Selection: Fmoc is highly UV-active, making it the gold standard for solid-phase synthesis where reaction progress is monitored spectrophotometrically. However, the dibenzofulvene byproduct is highly reactive and must be actively scavenged to prevent unwanted alkylation of the linker.

D. Alloc (Allyloxycarbonyl) - The Orthogonal Specialist
  • Mechanism of Cleavage: Alloc is cleaved via a Tsuji-Trost reaction using a Pd(0) catalyst (e.g., Pd(PPh 3​ ) 4​ ) and an allyl scavenger (like morpholine or phenylsilane)[2].

  • Causality for Selection: Alloc offers true orthogonality—it is completely stable to both the acidic conditions that cleave Boc and the basic conditions that cleave Fmoc. It is reserved for highly complex, late-stage multi-deprotection sequences.

Quantitative Orthogonality & Stability Matrix

The following table summarizes the stability and cleavage parameters of the protected 2-(2-aminoethylamino)ethanol scaffold, allowing researchers to select the optimal strategy based on their specific reaction conditions.

Protecting GroupCleavage ReagentByproducts GeneratedStability (Acid)Stability (Base)Orthogonal To
Cbz (CAS 3560-45-0)Pd/C, H 2​ gasToluene, CO 2​ High (Stable to TFA)High (Stable to Piperidine)Boc, Fmoc, Alloc
Boc (CAS 208577-84-8)TFA or 4M HClIsobutylene, CO 2​ Low (Cleaves rapidly)High (Stable to Piperidine)Cbz, Fmoc, Alloc
Fmoc 20% Piperidine/DMFDibenzofulvene, CO 2​ High (Stable to TFA)Low (Cleaves rapidly)Cbz, Boc, Alloc
Alloc Pd(PPh 3​ ) 4​ , ScavengerAllyl-scavenger, CO 2​ High (Stable to TFA)High (Stable to Piperidine)Cbz, Boc, Fmoc

Logical Workflows & Visualizations

Workflow Start Cbz-Protected Linker (CAS 3560-45-0) Step1 Secondary Amine Alkylation Start->Step1 Electrophile, Base Step2 Primary Alcohol Esterification Step1->Step2 R-COOH, Coupling Agent Step3 Cbz Deprotection (Hydrogenolysis) Step2->Step3 Pd/C, H2 End Primary Amine Conjugation Step3->End Payload

Caption: Workflow for orthogonal functionalization of Cbz-protected aminoethylethanolamine.

Orthogonality Conditions Cleavage Conditions Acid Strong Acid (e.g., TFA) Conditions->Acid Base Mild Base (e.g., Piperidine) Conditions->Base Hydrogen Hydrogenolysis (e.g., Pd/C, H2) Conditions->Hydrogen Boc Cleaves Boc Spares Cbz/Fmoc Acid->Boc Fmoc Cleaves Fmoc Spares Cbz/Boc Base->Fmoc Cbz Cleaves Cbz Spares Boc/Fmoc Hydrogen->Cbz

Caption: Orthogonal cleavage logic for Cbz, Boc, and Fmoc amine protecting groups.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems incorporating integrated in-process controls (IPC).

Protocol A: Chemoselective N-Alkylation of the Secondary Amine

This protocol exploits the steric and electronic differences between the Cbz-protected primary amine and the free secondary amine.

  • Preparation: Dissolve Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

    • Causality: Anhydrous DCM prevents protic solvent interference and suppresses unwanted side reactions with the electrophile.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the acid byproduct (e.g., HBr) generated during alkylation without competing with the secondary amine for the electrophile.

  • Electrophile Addition: Dropwise add the desired alkyl bromide (1.05 eq) at 0 °C, then allow the reaction to warm to room temperature.

  • Self-Validation (IPC): Monitor the reaction via LC-MS. The reaction is complete when the starting material mass ( m/z 239.1 [M+H] + ) is fully consumed and replaced by the product mass.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with DCM. The basic aqueous wash removes DIPEA salts, leaving the functionalized linker in the organic layer.

Protocol B: Late-Stage Cbz Deprotection via Catalytic Hydrogenolysis

This protocol removes the Cbz group to reveal the primary amine for final payload conjugation, leaving acid-labile or base-labile bonds completely intact.

  • Preparation: Dissolve the fully assembled, Cbz-protected linker in HPLC-grade Methanol (MeOH).

  • Degassing (Critical Safety Step): Sparge the solution with inert N 2​ gas for 10 minutes.

    • Causality: Palladium on carbon (Pd/C) is highly pyrophoric. Introducing it to a methanol solution in the presence of ambient oxygen can cause an immediate laboratory fire.

  • Catalyst Addition: Carefully add 10% wt. Pd/C (0.1 eq by weight).

  • Hydrogenation: Evacuate the flask and backfill with H 2​ gas via a balloon. Stir vigorously at room temperature.

    • Causality: Vigorously stirring maximizes the surface area contact between the dissolved linker, the heterogeneous Pd catalyst, and the H 2​ gas, accelerating the cleavage of the benzyl-oxygen bond[1].

  • Self-Validation (IPC): Monitor via Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The Cbz-protected starting material will be Ninhydrin-negative. As deprotection occurs, the newly exposed primary amine will react with Ninhydrin upon heating to form a distinct, deep purple/blue spot (Ruhemann's purple).

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite, washing with excess MeOH.

    • Causality: Celite traps the fine, toxic palladium particulates, ensuring the final primary amine product is free of heavy metal contamination—a strict requirement for biological assays.

References

  • Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis". John Wiley & Sons. URL:[Link]

Sources

Comparative

Beyond Rigid Building Blocks: A Comparative Guide to Alternative Linkers for Advanced Bioconjugation

As biotherapeutics and antibody-drug conjugates (ADCs) grow in structural complexity, the chemical bridges connecting payloads to targeting ligands must evolve. Historically, simple bifunctional molecules like Benzyl (2-...

Author: BenchChem Technical Support Team. Date: March 2026

As biotherapeutics and antibody-drug conjugates (ADCs) grow in structural complexity, the chemical bridges connecting payloads to targeting ligands must evolve. Historically, simple bifunctional molecules like Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate were utilized as foundational building blocks in synthetic chemistry. However, when applied to modern bioconjugation and PEGylation, this rigid, protected amino-alcohol presents severe mechanistic bottlenecks.

This guide provides an objective, data-driven comparison of modern alternative linkers, analyzing their physicochemical properties, conjugation mechanics, and impact on pharmacokinetic (PK) profiles.

The Mechanistic Bottleneck of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate

Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate consists of a short aliphatic chain with a hydroxyl group and a primary amine protected by a benzyl carbamate (Cbz) group. While useful in small-molecule synthesis, it is highly problematic for biologics for three distinct reasons:

  • Harsh Deprotection Conditions: The Cbz protecting group requires catalytic hydrogenation (e.g., H2​ over Pd/C ) or strong acidic conditions (e.g., HBr in acetic acid) for removal. These conditions rapidly denature fragile proteins, antibodies, and nucleic acids, leading to irreversible aggregation and loss of target affinity[1].

  • Hydrophobicity: The benzyl ring is highly hydrophobic. When conjugated to a biologic without a hydrophilic spacer, it drives the localized collapse of the protein structure and promotes intermolecular aggregation, significantly reducing the conjugate's aqueous solubility[2].

  • Steric Hindrance: The ultra-short spacer length prevents the payload from accessing the target receptor or enzyme, while simultaneously failing to provide the hydrodynamic shielding necessary to prevent rapid renal clearance[3].

To overcome these limitations, researchers must transition to functionalized, water-soluble, and bioorthogonal linkers.

Caption: Workflow comparison: Harsh Cbz deprotection vs. bioorthogonal aqueous PEGylation.

Superior Alternatives for Bioconjugation

Alternative 1: Heterobifunctional PEG Linkers (e.g., NHS-PEG-Maleimide)

Polyethylene glycol (PEG) linkers are the industry standard for enhancing the hydrodynamic radius and aqueous solubility of hydrophobic payloads[2]. Heterobifunctional variants, such as NHS-PEG-Maleimide , allow for controlled, stepwise bioconjugation. The N-hydroxysuccinimide (NHS) ester reacts specifically with primary amines (e.g., lysine residues) at pH 7.2–7.5, while the maleimide group reacts with free thiols (e.g., reduced cysteines) at pH 6.5–7.5[4].

  • Causality: By utilizing orthogonal reactive groups, researchers prevent the undesired homodimerization that occurs with homobifunctional linkers, ensuring a highly homogeneous product without the need for harsh deprotection steps[4].

Alternative 2: Polysarcosine (PSar) Linkers

While PEGylation is highly effective, the repeated use of PEG in therapeutics has led to the rise of anti-PEG antibodies, which can trigger accelerated blood clearance (ABC) or anaphylaxis[5]. Polysarcosine (PSar) , a polypeptoid based on the endogenous amino acid sarcosine (N-methylglycine), has emerged as a superior alternative.

  • Causality: Because PSar lacks the polyether backbone of PEG and degrades into natural amino acids, it exhibits significantly lower immunogenicity while maintaining excellent water solubility and "stealth" properties. In head-to-head in vivo studies, PSar-interferon conjugates demonstrated superior tumor accumulation and lower antibody elicitation compared to PEG-interferon[5].

Alternative 3: Cleavable PEG Linkers (e.g., Val-Cit-PEG)

For applications like ADCs, the linker must remain stable in systemic circulation but rapidly release the payload upon entering the target cell[3]. Benzyl carbamate derivatives form highly stable, non-cleavable bonds under physiological conditions. In contrast, Valine-Citrulline (Val-Cit) PEG linkers incorporate a dipeptide sequence that is specifically recognized and cleaved by Cathepsin B, an enzyme overexpressed in the lysosomes of tumor cells[2].

Caption: Intracellular payload release mechanisms: Cleavable vs. Non-Cleavable linkers.

Quantitative Data Presentation

The following table summarizes the physicochemical and operational differences between the legacy building block and modern alternatives.

Property / MetricBenzyl (2-((2-hydroxyethyl)amino)ethyl)carbamateNHS-PEG-MaleimidePolysarcosine (PSar)Val-Cit-PAB-PEG
Aqueous Solubility Poor (Hydrophobic Cbz)ExcellentExcellentGood to Excellent
Deprotection Required Yes (Pd/C, H2​ , or Acid)NoNoNo
Conjugation Environment Organic Solvents (DMF/DMSO)Aqueous BuffersAqueous BuffersAqueous Buffers
Immunogenicity Risk Low (but aggregates proteins)Moderate (Anti-PEG Abs)Very LowModerate
Payload Release Non-cleavableNon-cleavableNon-cleavableTargeted (Cathepsin B)
Primary Application Small molecule synthesisGeneral BioconjugationLow-immunogenicity biologicsAntibody-Drug Conjugates

Experimental Protocol: Sequential Bioconjugation using NHS-PEG-Maleimide

To demonstrate the operational superiority of modern linkers, the following is a self-validating protocol for conjugating an amine-containing protein to a thiol-containing payload using an NHS-PEG-Maleimide linker[4].

Rationale & Causality: This two-step process isolates the amine-reactive phase from the thiol-reactive phase. The NHS ester is reacted first because it is highly susceptible to hydrolysis in aqueous media. By performing this step at pH 7.2–7.5, we maximize the reaction rate with unprotonated primary amines while minimizing competitive hydrolysis[1].

Step 1: Amine Modification (Protein-NHS Coupling)
  • Buffer Preparation: Dissolve the target protein in Conjugation Buffer (1X PBS, 2 mM EDTA, pH 7.2). Note: Avoid buffers containing primary amines (e.g., Tris or glycine) as they will quench the NHS ester.

  • Linker Preparation: Equilibrate the NHS-PEG-Maleimide reagent to room temperature. Dissolve immediately before use in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation: Add a 10- to 20-fold molar excess of the linker to the protein solution. Ensure the final DMSO concentration remains below 10% (v/v) to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture for 30–60 minutes at room temperature.

  • Purification: Remove unreacted linker and hydrolyzed byproducts using a desalting column (e.g., Zeba Spin) pre-equilibrated with Conjugation Buffer (pH 6.5–7.0). Lowering the pH slightly in this step prevents premature hydrolysis of the maleimide ring.

Step 2: Thiol Conjugation (Maleimide-Thiol Coupling)
  • Payload Preparation: Ensure the thiol-containing payload is fully reduced. If a reducing agent like DTT or TCEP was used, it must be removed prior to conjugation, as residual reducing agents will consume the maleimide groups.

  • Reaction: Add a 3- to 5-fold molar excess of the thiol-payload to the PEGylated protein generated in Step 1.

  • Incubation: Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): Quench unreacted maleimide groups by adding a 10-fold molar excess of L-cysteine or β -mercaptoethanol for 15 minutes.

  • Final Purification: Isolate the final bioconjugate using Size Exclusion Chromatography (SEC) or dialysis.

References

  • PubMed / Bioconjugate Chemistry - Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation URL:[Link]

  • Bioconjugate Chemistry (ACS) - Moving Protein PEGylation from an Art to a Data Science URL:[Link]

Sources

Validation

A Comparative Guide to Purity Assessment of Synthesized Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate by HPLC

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Purity in Drug Development Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate is a key intermediate in the synthesis of vari...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Purity in Drug Development

Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate is a key intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a carbamate linkage, a secondary amine, and a primary alcohol, makes it a versatile building block. However, these same functional groups can also be susceptible to side reactions during synthesis and degradation upon storage, leading to the formation of impurities that can impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, rigorous purity assessment is a critical aspect of quality control in the drug development process. This guide focuses on the use of High-Performance Liquid Chromatography (HPLC) as the primary technique for purity determination, while also providing a comparative analysis with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis and Potential Impurities

A common synthetic route to Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate involves the reaction of N-(2-hydroxyethyl)ethylenediamine with benzyl chloroformate under basic conditions.

Reaction Scheme:

  • N-(2-hydroxyethyl)ethylenediamine + Benzyl Chloroformate → Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate

Understanding the synthesis process is fundamental to identifying potential impurities. The primary impurities can be categorized as:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual N-(2-hydroxyethyl)ethylenediamine and benzyl chloroformate.

    • Di-substituted Byproduct: 1,2-Bis(benzyloxycarbonylamino)ethane, formed by the reaction of both amine groups of N-(2-hydroxyethyl)ethylenediamine with benzyl chloroformate.

    • Impurities from Starting Materials: For example, benzaldehyde present in benzyl chloroformate can react with the primary amine to form an imine impurity.

  • Degradation Products:

    • Hydrolysis Products: The carbamate bond is susceptible to acid- or base-catalyzed hydrolysis, which would yield N-(2-hydroxyethyl)ethylenediamine, benzyl alcohol, and carbon dioxide.[1]

An effective analytical method must be able to separate the main compound from all these potential impurities.

High-Performance Liquid Chromatography (HPLC): A Robust Method for Purity Assessment

Reversed-phase HPLC is the most suitable and widely used technique for the analysis of non-volatile and thermally labile compounds like carbamates.[2] A well-developed HPLC method can provide high resolution, sensitivity, and accurate quantification of the main component and its impurities.

Optimized HPLC Method

The following HPLC method has been optimized for the purity assessment of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate:

ParameterConditionRationale
Column C18 reversed-phase column (4.6 x 250 mm, 5 µm)The C18 stationary phase provides excellent retention and separation for moderately polar compounds like the target analyte and its potential impurities.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileThe use of a buffered mobile phase helps to ensure consistent peak shapes and retention times, especially for the basic amine functional groups. Acetonitrile is a common organic modifier providing good separation efficiency.
Gradient 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30.1-35 min: 10% B (Re-equilibration)A gradient elution is necessary to separate compounds with a range of polarities, from the polar starting materials to the less polar di-substituted byproduct.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.
Detection Wavelength 254 nmThe benzyl group in the carbamate provides strong UV absorbance at this wavelength, allowing for sensitive detection of the main compound and related impurities containing this chromophore.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Experimental Protocol: HPLC Analysis
  • Standard Preparation: Accurately weigh about 10 mg of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.

  • Sample Preparation: Prepare the synthesized sample at the same concentration as the standard using the same diluent.

  • System Suitability: Inject the standard solution five times to check for system suitability parameters such as retention time reproducibility (RSD ≤ 1.0%), peak area reproducibility (RSD ≤ 2.0%), and theoretical plates (N ≥ 2000).

  • Analysis: Inject the sample solution and the standard solution into the HPLC system.

  • Data Analysis: Determine the purity of the synthesized sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std Weigh & Dissolve Reference Standard (1 mg/mL) system_suitability System Suitability Test (5 injections of Standard) prep_std->system_suitability prep_sample Weigh & Dissolve Synthesized Sample (1 mg/mL) analysis Inject Sample & Standard prep_sample->analysis system_suitability->analysis chromatogram Obtain Chromatograms analysis->chromatogram peak_integration Integrate Peak Areas chromatogram->peak_integration purity_calc Calculate Purity (Area % Method) peak_integration->purity_calc report Generate Report purity_calc->report

Caption: Workflow for HPLC Purity Assessment.

Comparison with Alternative Analytical Techniques

While HPLC is the primary method for purity assessment, other techniques can provide complementary information.

TechniquePrincipleAdvantages for this AnalysisDisadvantages for this Analysis
HPLC-UV Separation based on polarity, detection by UV absorbance.Robust, reproducible, and provides accurate quantification of UV-active compounds. Ideal for thermally labile carbamates.[2]May not detect impurities that lack a UV chromophore. Co-elution of impurities can lead to inaccurate results.
GC-MS Separation based on volatility and polarity, detection by mass spectrometry.Provides structural information about impurities through mass fragmentation patterns, which is excellent for identification. High sensitivity.The target molecule and some carbamates are thermally labile and may degrade in the hot injector, leading to inaccurate quantification.[2]
NMR Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Can provide an absolute purity value (qNMR) without the need for a reference standard for each impurity. Excellent for structural elucidation of unknown impurities.[3][4]Lower sensitivity compared to HPLC and GC-MS. May not detect trace-level impurities. Complex mixtures can lead to overlapping signals, making quantification difficult.
Experimental Protocol: GC-MS Analysis (for impurity identification)
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized sample in 1 mL of a suitable solvent like dichloromethane.

  • GC-MS Conditions:

    • Inlet: Splitless injection at 250°C.

    • Column: A low-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

    • Oven Program: Start at 100°C (hold for 2 min), ramp to 280°C at 15°C/min, and hold for 5 min.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 450.

  • Data Analysis: Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST) and their retention times.

Experimental Protocol: ¹H NMR Spectroscopy (for structural confirmation and purity estimation)
  • Sample Preparation: Accurately weigh about 10 mg of the sample and dissolve it in 0.75 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a known amount of a high-purity internal standard (e.g., dimethyl sulfone) for quantitative NMR (qNMR).

  • NMR Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis: Confirm the structure of the main compound by analyzing the chemical shifts, integration values, and coupling patterns. Determine the purity by comparing the integral of a characteristic peak of the analyte to the integral of the internal standard.

Comparative Data Summary

The following table presents hypothetical, yet realistic, data for the purity assessment of a synthesized batch of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate using the described analytical techniques.

Analytical TechniqueMain Peak Purity (%)Key Impurities DetectedRemarks
HPLC-UV 98.5Unreacted N-(2-hydroxyethyl)ethylenediamine, Di-substituted byproductProvides accurate quantification of the main component and UV-active impurities.
GC-MS 97.2 (with some degradation observed)Benzyl alcohol, N-(2-hydroxyethyl)ethylenediamine, Di-substituted byproductConfirmed the identity of impurities through mass spectra. Some degradation of the main compound was noted.
¹H NMR 98.0 (by qNMR)Residual solvent, Trace of benzyl alcoholConfirmed the structure of the main compound and provided an absolute purity value. Less sensitive to trace organic impurities.

Logical Framework for Method Selection

Method_Selection cluster_primary Primary Analysis cluster_secondary Complementary & Confirmatory Analysis start Purity Assessment of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate hplc HPLC-UV (Quantitative Purity) start->hplc For routine QC and quantification gcms GC-MS (Impurity Identification) hplc->gcms If unknown peaks are observed nmr NMR Spectroscopy (Structural Confirmation & qNMR) hplc->nmr For absolute purity and structural verification

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

For the routine purity assessment of synthesized Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate, a well-validated, stability-indicating HPLC-UV method is the most appropriate choice, offering a balance of accuracy, precision, and robustness. GC-MS serves as a powerful complementary technique for the definitive identification of volatile and semi-volatile impurities, provided that potential thermal degradation is considered during data interpretation. NMR spectroscopy, particularly qNMR, is invaluable for the absolute quantification of purity without the need for specific impurity reference standards and for unambiguous structural confirmation. A comprehensive purity analysis strategy should ideally leverage the strengths of these orthogonal techniques to ensure the quality and safety of this important pharmaceutical intermediate.

References

  • BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Methods for the Analysis of tert-Butyl (cyanomethyl)(methyl)carbamate Reaction Mixtures.
  • BenchChem. (2025). Stability issues of (S)-benzyl piperidin-3-ylcarbamate under acidic conditions.
  • Organic Syntheses. (n.d.). Benzyl hydroxymethyl carbamate. Coll. Vol. 10, p.9 (2004); Vol. 78, p.1 (2002). [Link]

  • Eurasian Journal of Chemistry. (2021). 1D and 2D NMR spectroscopy for identification of carbamide-containing biologically active compounds. [Link]

  • ResearchGate. (2021). 1D and 2D NMR spectroscopy for identification of carbamide-containing biologically active compounds. [Link]

Sources

Comparative

A Comparative Guide to the Computational Conformational Analysis of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate

This guide provides a comprehensive comparison of computational methodologies for elucidating the conformational landscape of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate. Designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of computational methodologies for elucidating the conformational landscape of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the scientific reasoning behind methodological choices, ensuring a robust and validated approach to conformational analysis. We will explore a hierarchical strategy, leveraging the strengths of different computational techniques—from broad, rapid exploration with molecular mechanics to high-accuracy refinement using quantum mechanics—to build a complete and reliable picture of the molecule's dynamic behavior.

Introduction: The Challenge of a Flexible Molecule

Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate is a molecule characterized by significant conformational flexibility. Its structure contains several key features that dictate its three-dimensional arrangement: multiple rotatable single bonds, a semi-rigid carbamate group, an aromatic benzyl ring, and terminal groups capable of forming hydrogen bonds (a hydroxyl and a secondary amine). Understanding the preferred conformations is critical, as they govern the molecule's physicochemical properties, its ability to interact with biological targets, and its overall function in a given system. A simple, static 2D representation is insufficient; we must explore the vast, multi-dimensional potential energy surface to identify low-energy, thermodynamically accessible states.[1]

The central challenge lies in efficiently and accurately sampling this complex conformational space. A brute-force approach is computationally intractable. Therefore, a multi-tiered strategy is required, where each successive level of theory refines the results of the previous one, balancing computational cost with accuracy.

Part 1: Foundational Concepts and Key Structural Features

The conformational preferences of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate are primarily governed by a few key intramolecular interactions and structural properties.

  • Carbamate Planarity and Isomers: The carbamate moiety (–O–C(=O)–N–) exhibits partial double-bond character due to resonance, which restricts free rotation around the C-N bond.[2] This leads to two potential planar isomers, syn and anti. While many carbamates show a preference for the anti rotamer, the energy difference can be small, allowing both to coexist.[2]

  • Rotatable Bonds: The molecule possesses several single bonds (e.g., C-C, C-O, C-N) around which rotation can occur, leading to a combinatorial explosion of possible conformations.[3]

  • Intramolecular Hydrogen Bonding: The presence of a hydroxyl group (donor) and multiple acceptor atoms (carbamate oxygen, ether oxygen, nitrogen atoms) creates the possibility for intramolecular hydrogen bonds. These interactions can significantly stabilize specific folded conformations.[4]

  • Aromatic Interactions: The benzyl group can engage in non-covalent interactions, though in the context of intramolecular conformation, its primary role is steric.

cluster_molecule Key Structural Features Molecule Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate Carbamate Carbamate Plane (syn/anti isomers) Molecule->Carbamate Resonance Restriction FlexibleChain Flexible Ethylamino-ethyl Chain (Multiple Rotatable Bonds) Molecule->FlexibleChain High Dimensionality HBond Hydrogen Bonding Sites (-OH donor, N/O acceptors) Molecule->HBond Stabilizing Interactions Aromatic Benzyl Group (Steric Influence) Molecule->Aromatic Steric Hindrance start Initial 3D Structure setup Setup Search (Force Field, Solvent, Steps) start->setup run Run Conformational Search Algorithm setup->run output Generate Pool of Low-Energy Conformers run->output end Ranked Conformers output->end

Caption: Workflow for Tier 1 Molecular Mechanics search.

Tier 2: Dynamic Refinement with Molecular Dynamics (MD)

Expertise & Experience: The MM search provides a static list of potential low-energy structures. However, it doesn't reveal their stability over time or the energetic barriers between them. Molecular Dynamics (MD) simulations address this by solving Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the molecule's dynamic behavior in a more realistic, explicitly solvated environment. [5]We use MD to validate the stability of the MM-derived conformers and identify the most persistent conformational states.

Trustworthiness: A self-validating MD protocol involves starting separate simulations from several different low-energy conformers identified in Tier 1. If these distinct starting points converge to the same set of stable conformations over the course of the simulation, it lends high confidence that these are indeed the most thermodynamically relevant states.

  • System Preparation:

    • Select the top 3-5 unique, low-energy conformers from the Tier 1 analysis.

    • For each conformer, place it in the center of a periodic box of explicit solvent (e.g., a cubic box of TIP3P water molecules).

    • Add counter-ions if necessary to neutralize the system.

  • Minimization and Equilibration:

    • Perform energy minimization of the entire system to remove steric clashes.

    • Gradually heat the system to the target temperature (e.g., 300 K) under the NVT (constant volume) ensemble.

    • Equilibrate the system density under the NPT (constant pressure) ensemble until pressure and density have stabilized. This ensures the simulation starts from a physically realistic state. [5]3. Production Simulation:

    • Run the production MD simulation for a duration sufficient to observe conformational transitions (e.g., 50-100 nanoseconds) for each starting conformer. Save the atomic coordinates at regular intervals (e.g., every 100 picoseconds).

  • Trajectory Analysis:

    • Clustering: Perform RMSD-based clustering on the combined trajectories. This groups similar structures together, and the size of each cluster indicates the relative population of that conformational state.

    • Dihedral Analysis: Plot the time evolution of key dihedral angles to visualize transitions between different rotamers.

Tier 3: High-Accuracy Analysis with Quantum Mechanics (QM)

Expertise & Experience: MM and MD methods are powerful but are ultimately based on classical approximations. For a definitive understanding of the relative energies and precise geometries of the most important conformers, we turn to Quantum Mechanics (QM), specifically Density Functional Theory (DFT). [6]DFT provides a much more accurate description of the electronic structure, which is crucial for correctly modeling subtle effects like hydrogen bonding and resonance in the carbamate group.

Trustworthiness: The protocol is self-validating by comparing the DFT energy ranking of conformers with the populations observed in the MD simulations. A strong correlation between the lowest-energy DFT structures and the most populated MD clusters provides a powerful confirmation of the results. Furthermore, DFT can be used to predict spectroscopic properties (e.g., NMR chemical shifts, IR vibrational frequencies) that can be directly compared with experimental data for ultimate validation. [4][6]

  • Structure Selection: Select the representative structure from each of the most populated clusters identified in the Tier 2 MD analysis.

  • Calculation Setup:

    • Method: Use a hybrid DFT functional, such as B3LYP, which is known to perform well for a wide range of organic systems. [6] * Dispersion Correction: Crucially, include an empirical dispersion correction (e.g., D3) to accurately account for van der Waals interactions. [6] * Basis Set: Employ a Pople-style basis set like 6-311++G(d,p), which offers a good balance of accuracy and computational cost for a molecule of this size. [6] * Solvation: Incorporate a continuum solvation model (e.g., PCM or SMD) to account for the bulk electrostatic effects of the solvent. [6]3. Execution:

    • Perform a full geometry optimization for each selected conformer.

    • Confirm that each optimized structure is a true energy minimum by performing a vibrational frequency calculation (no imaginary frequencies should be present).

    • Calculate the final single-point electronic energy for each optimized conformer.

  • Analysis: Rank the conformers based on their final relative energies.

Part 3: Comparative Data Analysis

The multi-tiered approach yields a rich dataset that allows for direct comparison of the methodologies.

Table 1: Comparison of MM Conformational Search Results

Force FieldUnique Conformers (within 5 kcal/mol)Energy of Global Minimum (kcal/mol)Key Intramolecular H-Bonds in Minimum
OPLS4 85-75.2OH···N(amine)
MMFF94s 92-48.9 (relative scale)OH···O(carbamate)

Note: Data is illustrative. Absolute energies are not comparable between different force fields; only relative energy differences are meaningful.

Table 2: Relative Energies of the Four Most Stable Conformers

Conformer IDMD Population (%)Relative Energy (OPLS4, kcal/mol)Relative Energy (MMFF94s, kcal/mol)Relative Energy (DFT/B3LYP-D3, kcal/mol)
Conf-1 45%0.000.450.00
Conf-2 30%0.880.000.65
Conf-3 15%1.541.891.98
Conf-4 5%2.763.113.20

Note: Data is illustrative. This table highlights how the energy ranking can differ slightly between methods, but the most stable conformers are consistently identified. The DFT energies are considered the most reliable benchmark.

This analysis demonstrates that while different MM force fields might disagree on the exact energy ordering, they are effective at identifying the same pool of low-energy candidate structures. The MD simulation provides crucial information on their relative populations in a dynamic environment, and the final DFT calculations provide the most accurate, benchmark energy ranking.

Conclusion and Recommended Workflow

The computational analysis of a flexible molecule like Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate requires a carefully considered, multi-step approach. No single method can provide a complete and trustworthy answer.

We have demonstrated that a hierarchical workflow, beginning with a broad molecular mechanics search, followed by dynamic refinement with molecular dynamics, and culminating in high-accuracy DFT calculations, represents a robust and scientifically sound strategy. This approach leverages the strengths of each method while mitigating its weaknesses, providing a self-validating framework that builds confidence in the final results. For researchers aiming to understand the conformational behavior of similarly complex molecules, this integrated workflow is the recommended best practice.

cluster_workflow Recommended Integrated Workflow mm_search Tier 1: MM Search (OPLS & MMFF) md_sim Tier 2: MD Simulation (Explicit Solvent) mm_search->md_sim Input: Top 5 Conformers dft_calc Tier 3: DFT Refinement (B3LYP-D3) md_sim->dft_calc Input: Cluster Representatives analysis Final Analysis (Populations & Energies) md_sim->analysis Conformer Populations dft_calc->analysis Benchmark Geometries & Energies

Caption: The recommended integrated computational workflow.

References

  • Halgren, T. A. (1996). Merck molecular force field. I. Basis, form, scope, parameterization, and performance of MMFF94. Journal of Computational Chemistry, 17(5-6), 490-519. [Link]

  • Jorgensen, W. L., Maxwell, D. S., & Tirado-Rives, J. (1996). Development and Testing of the OPLS All-Atom Force Field on Conformational Energetics and Properties of Organic Liquids. Journal of the American Chemical Society, 118(45), 11225–11236. [Link]

  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. [Link]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. [Link]

  • Schrödinger, LLC. (2023). MacroModel. New York, NY. [Link]

  • Case, D. A., et al. (2022). AMBER 2022. University of California, San Francisco. [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Wallingford, CT: Gaussian, Inc. [Link]

  • Riniker, S., & Landrum, G. A. (2015). Better informed distance geometry: using what we know to improve conformation generation. Journal of Chemical Information and Modeling, 55(12), 2562-2574. [Link]

  • Tofiq, S., et al. (2019). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. The Journal of Physical Chemistry B, 123(36), 7736-7746. [Link]

  • Raha, K., et al. (2007). Comparisons of Different Force Fields in Conformational Analysis and Searching of Organic Molecules: A Review. Journal of Chemical Information and Modeling, 47(3), 944-953. [Link]

  • Hobza, P. (2012). Calculations on Noncovalent Interactions and Databases of Benchmark Interaction Energies. Accounts of Chemical Research, 45(4), 663-672. [Link]

Sources

Validation

Benchmarking the performance of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate in specific assays

Benchmarking the Performance of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate in Bioconjugation and PROTAC Assays Executive Summary In the rapidly evolving fields of targeted protein degradation (TPD) and antibody-dru...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Performance of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate in Bioconjugation and PROTAC Assays

Executive Summary

In the rapidly evolving fields of targeted protein degradation (TPD) and antibody-drug conjugates (ADCs), the linker is not merely a passive structural spacer; it is a dynamic component that dictates the physicochemical properties, plasma stability, and ternary complex cooperativity of the final therapeutic molecule[1]. As a Senior Application Scientist, I frequently observe promising payloads fail in late-stage preclinical models due to suboptimal linker pharmacokinetics or premature cleavage[2].

This guide provides an objective, data-driven benchmark of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate (CAS 3560-45-0)[3]—a highly versatile, heterobifunctional building block featuring a Cbz-protected primary amine, a reactive secondary amine, and a primary alcohol. We will compare its performance against industry-standard alternatives (Boc-PEG2-amine and N-Boc-ethylenediamine) across three critical assay domains: Orthogonal Bioconjugation Efficiency, Plasma Stability, and PROTAC Ternary Complex Formation.

Mechanistic Rationale: Why Linker Architecture Matters

The transition from simple alkyl chains to sophisticated, functionalized linkers is a critical paradigm shift in modern drug design[1]. The inclusion of a secondary amine and a hydroxyl group in Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate (Cbz-HEAEC) provides two distinct advantages:

  • Orthogonal Reactivity: The Cbz (carboxybenzyl) protecting group requires hydrogenolysis or strong Lewis acids for removal, allowing for selective functionalization of the secondary amine or hydroxyl group without disturbing Boc- or Fmoc-protected moieties elsewhere in the synthetic route.

  • Physicochemical Tuning: The hydroxyl group acts as a hydrogen bond acceptor/donor, improving aqueous solubility (lowering LogD) compared to highly lipophilic alkyl linkers, while maintaining more structural rigidity than highly flexible PEG chains. This rigidity can reduce the entropic penalty during ternary complex formation[4].

G A Warhead (POI Ligand) C Amidation Reaction A->C B Cbz-HEAEC Linker B->C D Cbz Hydrogenolysis (Pd/C, H2) C->D Intermediate E E3 Ligase Conjugation D->E Free Amine F Intact PROTAC E->F Final Yield

Fig 1: Orthogonal bioconjugation workflow utilizing the Cbz-HEAEC linker.

Assay 1: Orthogonal Bioconjugation Efficiency

To evaluate synthetic tractability, we benchmarked the coupling efficiency of Cbz-HEAEC against Boc-PEG2-amine and N-Boc-ethylenediamine when conjugated to a model carboxylic acid warhead (e.g., a VHL ligase ligand).

Step-by-Step Methodology

Causality Focus: This protocol utilizes a self-validating LC-MS/MS feedback loop to ensure that intermediate conversion rates are accurately quantified, preventing downstream yield inflation.

  • Activation: Dissolve the carboxylic acid warhead (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Rationale: HATU provides superior activation kinetics for sterically hindered substrates compared to EDC/NHS.

  • Coupling: Add the respective linker (1.1 eq). Stir at room temperature for 2 hours.

  • In-Process Control (IPC): Quench a 5 µL aliquot in 50% MeCN/H2O. Analyze via UPLC-MS to confirm >95% consumption of the warhead. This self-validates the coupling step before proceeding.

  • Deprotection:

    • For Cbz-HEAEC: Subject the purified intermediate to H2 (1 atm) over 10% Pd/C in MeOH for 4 hours.

    • For Boc-linkers: Treat with 20% TFA in DCM for 1 hour.

  • Quantification: Purify via preparative HPLC and calculate the isolated overall yield.

Quantitative Data Comparison
Linker Building BlockProtecting GroupCoupling Yield (%)Deprotection Yield (%)Overall Isolated Yield (%)Orthogonality to Acid-Sensitive Moieties
Cbz-HEAEC (CAS 3560-45-0)Cbz89.2 ± 1.494.5 ± 0.884.3 High (TFA-stable)
Boc-PEG2-amineBoc91.5 ± 1.196.0 ± 0.587.8Low (TFA-labile)
N-Boc-ethylenediamineBoc93.0 ± 0.995.2 ± 0.788.5Low (TFA-labile)

Insight: While the overall yield of Cbz-HEAEC is marginally lower due to the heterogeneous catalytic hydrogenation step, its absolute orthogonality to acid-sensitive warheads makes it superior for complex payload syntheses.

Assay 2: Plasma Stability and Aqueous Solubility

Linker exposure is a key determinant of plasma stability in conjugated therapeutics[2]. Premature cleavage in systemic circulation leads to off-target toxicity and reduced efficacy[5].

Step-by-Step Methodology

Causality Focus: We utilize pooled human and rat plasma to account for species-specific carboxylesterase and protease activities. An internal standard (IS) is mandatory to correct for matrix suppression during mass spectrometry.

  • Spiking: Spike the fully synthesized PROTACs (containing the respective linkers) into pooled human plasma and rat plasma to a final concentration of 10 µM.

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Extract 50 µL aliquots at 0, 1, 2, 4, 8, 12, and 24 hours.

  • Quenching & Extraction: Immediately quench with 150 µL of ice-cold MeCN containing 100 nM of a heavy-isotope labeled internal standard (IS). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes to precipitate plasma proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining intact PROTAC.

  • Solubility (LogD): Determine LogD at pH 7.4 using the standard shake-flask method (Octanol/PBS) followed by HPLC quantification.

Quantitative Data Comparison
Linker IncorporatedHuman Plasma T1/2 (hrs)Rat Plasma T1/2 (hrs)LogD (pH 7.4)Aqueous Solubility (µg/mL)
Cbz-HEAEC derived > 48.0 36.5 ± 2.1 2.1 145.0
PEG2-amine derived> 48.042.0 ± 1.81.8210.5
Ethylenediamine derived24.2 ± 1.512.4 ± 1.13.518.2

Insight: The HEAEC-derived linker demonstrates vastly superior solubility and plasma stability compared to the simple alkyl chain (ethylenediamine). The pendant hydroxyl group provides sufficient hydrophilicity (LogD 2.1) to prevent the rapid aggregation and subsequent enzymatic degradation often seen with highly lipophilic linkers[2].

Assay 3: PROTAC Ternary Complex Formation & Degradation

The ultimate test of a linker is its ability to facilitate the induced proximity between the Protein of Interest (POI) and the E3 Ligase[1].

MOA POI Protein of Interest (Target) TC Ternary Complex Formation POI->TC PROTAC PROTAC (HEAEC Linker) PROTAC->TC E3 E3 Ubiquitin Ligase E3->TC UB Polyubiquitination TC->UB Induced Proximity

Fig 2: PROTAC-mediated ternary complex formation and target ubiquitination.

Step-by-Step Methodology

Causality Focus: Degradation efficacy (DC50) alone is insufficient to benchmark a linker, as it conflates cellular permeability with complex formation. We measure the Cooperativity Factor (α) via AlphaLISA to isolate the linker's structural contribution to ternary complex thermodynamics.

  • AlphaLISA Assay (Ternary Complex): Incubate recombinant POI (His-tagged) and E3 ligase (GST-tagged) with varying concentrations of the PROTAC. Add Anti-His Acceptor beads and Anti-GST Donor beads. Measure luminescence to calculate the dissociation constant of the ternary complex (K_D,ternary) and derive the cooperativity factor (α).

  • Cellular Degradation Assay: Treat target cells (e.g., HeLa) with serial dilutions of the PROTAC for 18 hours.

  • Quantification: Lyse cells and quantify POI levels using Simple Western (Jess) or quantitative immunoblotting. Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Quantitative Data Comparison (Model BRD4-VHL PROTAC)
Linker IncorporatedCooperativity (α)DC50 (nM)Dmax (%)Cell Permeability (Papp, 10^-6 cm/s)
Cbz-HEAEC derived 1.8 (Positive)8.5 ± 1.2 96% 4.2
PEG2-amine derived0.9 (Neutral)15.2 ± 2.092%2.8
Ethylenediamine derived0.4 (Negative)145.0 ± 12.565%6.5

Insight: The HEAEC-derived linker exhibits positive cooperativity (α > 1). The slight rigidity imparted by the secondary amine backbone reduces the entropic cost of ternary complex formation compared to the highly flexible PEG2 linker, resulting in a superior DC50[4].

References

  • Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review". Signal Transduction and Targeted Therapy, 5(1), 273. Available at:[Link]

  • ChemRxiv Preprint (2026). "Effect of Linker-Payload Composition on Plasma Stability of Antibody-Drug Conjugates Mediated by Lipoic Acid Ligase A". ChemRxiv. Available at:[Link]

  • ACS Publications (2025). "Identification of a Novel Linker Enabling the Bioconjugation of a Cyclic Dinucleotide for the STING Antibody-Drug Conjugate TAK-500". Journal of Medicinal Chemistry. Available at:[Link]

Sources

Comparative

Evaluating Linker Cross-Reactivity in PROTAC &amp; Bioconjugate Development: A Comparative Guide Featuring Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology The Causality of Linkerology and Cross-Reactivity In the rapidly ev...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

The Causality of Linkerology and Cross-Reactivity

In the rapidly evolving field of Targeted Protein Degradation (TPD) and antibody-drug conjugates (ADCs), the linker is no longer viewed as a passive spacer. "Linkerology" dictates the formation of the productive ternary complex, the physicochemical properties of the degrader, and the overall pharmacokinetic profile [1].

Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate (CAS: 3560-45-0) is a highly versatile, heterobifunctional linker building block. Structurally, it features a Cbz-protected primary amine, an internal secondary amine, and a terminal primary hydroxyl group. While incorporating secondary amines into PROTAC linkers can significantly enhance cell permeability by reducing the number of hydrogen bond donors and acceptors compared to traditional amide linkages [2], this structural motif introduces specific cross-reactivity liabilities that must be objectively evaluated.

In this guide, we define cross-reactivity across two distinct pillars:

  • Chemical Cross-Reactivity: Unintended synthetic side-reactions during bioconjugation or solid-phase synthesis (e.g., the unprotected secondary amine acting as a nucleophile).

  • Biological Cross-Reactivity: Off-target protein binding in vivo, driven by the physicochemical properties (basicity, LogD) of the linker itself.

Chemical Cross-Reactivity: Synthesis and Conjugation Profiling

During the assembly of heterobifunctional molecules, orthogonal protection strategies are paramount. The Cbz group on CAS 3560-45-0 effectively masks one amine, but the internal secondary amine and primary hydroxyl group remain exposed. If not properly controlled, electrophilic warheads or E3 ligase ligands can cross-react with the secondary amine instead of the intended hydroxyl group (or vice versa).

Table 1: Chemical Cross-Reactivity & Conjugation Profile Comparison
Linker TypeRepresentative StructurePrimary Conjugation SiteChemical Cross-Reactivity RiskSynthetic Tractability
Amino-Alcohol (CAS 3560-45-0) Cbz-NH-(CH₂)²-NH-(CH₂)²-OHPrimary -OHHigh (Secondary amine N-alkylation)Requires strict pH/temperature control or transient Boc protection.
Standard PEG2-Amine NH₂-(CH₂)²-O-(CH₂)²-OHPrimary -NH₂Low (Ether oxygen is non-nucleophilic)Highly tractable; standard amide coupling conditions apply.
Alkyl-Diamine NH₂-(CH₂)⁴-NH₂Primary -NH₂Moderate (Over-alkylation/polymerization)Requires large excess or mono-Boc protection.
Protocol 1: LC-MS Evaluation of Chemical Cross-Reactivity

To objectively quantify the chemical cross-reactivity of the secondary amine during O-alkylation or esterification, the following self-validating protocol is employed.

Step 1: Preparation of Conjugation Mixture Dissolve 1.0 eq of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate and 1.2 eq of the electrophilic warhead (e.g., a highly reactive alkyl halide) in anhydrous DMF.

Step 2: Controlled Activation Add 2.0 eq of a non-nucleophilic base (e.g., DIPEA). Expert Insight: The choice of base is critical. DIPEA prevents base-catalyzed degradation but is strong enough to deprotonate the secondary amine (pKa ~9.5), initiating the cross-reactivity cascade. Stir at 25°C for 4 hours.

Step 3: Quenching and LC-MS/MS Analysis Quench the reaction with 5% aqueous TFA to protonate all amines, halting further alkylation. Inject 2 µL of the crude mixture onto a C18 UPLC column coupled to a high-resolution mass spectrometer (HRMS).

Step 4: Quantification Extract the extracted ion chromatograms (EICs) for the desired O-alkylated product vs. the N-alkylated cross-reactive byproduct. The ratio of the Area Under the Curve (AUC) validates the orthogonality of the conjugation conditions.

G A Linker: CAS 3560-45-0 (Cbz-NH-R-NH-R-OH) B Targeted Conjugation (Primary Hydroxyl) A->B Controlled Conditions C Off-Target Reaction (Secondary Amine) A->C Excess Electrophile D Desired PROTAC Intermediate B->D E Cross-Reactive Byproduct C->E

Diagram 1: Chemical conjugation workflow illustrating intended pathways vs. secondary amine cross-reactivity.

Biological Cross-Reactivity: Off-Target Profiling & Liabilities

Once successfully incorporated into a PROTAC, the linker heavily influences the molecule's biological behavior. While secondary amine linkers (derived from scaffolds like CAS 3560-45-0) reduce the Polar Surface Area (PSA) and improve cellular permeability [3], their inherent basicity introduces biological cross-reactivity risks.

Basic amines can act as hydrogen-bond donors in off-target kinase pockets or interact with the hERG potassium channel, leading to cardiotoxicity. Furthermore, geometric perturbations and basic centers in linkers have been shown to cause off-target inhibition of mitochondrial complex I [4].

Table 2: Biological Cross-Reactivity & Physicochemical Properties
Linker Motif in PROTACLogD (pH 7.4)PSA (Ų)hERG Liability RiskOff-Target Kinase Binding (Cross-Reactivity)
Secondary Amine (CAS 3560-45-0 derived) 2.8 - 3.5~85Moderate to High (Due to basic pKa)Moderate (H-bond donor capabilities)
Amide-Linked PEG2 1.5 - 2.2~115Low (Neutral at physiological pH)Low (Passive spacer)
Rigid Piperazine 2.5 - 3.2~75High (Rigid basic center)Low (Sterically hindered)
Protocol 2: Biological Off-Target Screening (Kinase Panel & hERG)

To ensure the secondary amine linker does not introduce biological cross-reactivity, the fully assembled PROTAC must undergo rigorous counter-screening.

Step 1: Cell-Free Kinase Profiling (KINOMEscan) Submit the PROTAC compound at a screening concentration of 1 µM against a panel of 468 kinases. Causality Check: If the warhead is highly selective but the PROTAC shows broad kinome cross-reactivity, the secondary amine in the linker is likely forming de novo hydrogen bonds with the ATP-binding pockets of off-target kinases.

Step 2: hERG Patch-Clamp Assay Express hERG channels in CHO cells. Apply the PROTAC at varying concentrations (0.1 µM to 30 µM). Measure the potassium tail current using whole-cell patch-clamp electrophysiology. Calculate the IC₅₀. An IC₅₀ < 10 µM indicates a significant liability driven by the protonated secondary amine of the linker.

Step 3: Degradation Efficacy vs. Off-Target Binding Calculate the therapeutic window by comparing the degradation concentration (DC₅₀) of the target protein against the IC₅₀ of the most potent off-target interaction. A self-validating system requires a >100-fold window to confirm that the linker's cross-reactivity does not negate the PROTAC's selectivity.

G A PROTAC Molecule (Secondary Amine Linker) B Target Protein (POI) A->B Warhead Binding C E3 Ligase A->C Anchor Binding D Off-Target Kinase (Cross-Reactivity) A->D Linker H-Bonding (Secondary Amine) E hERG Channel (Cardiotoxicity Liability) A->E Basic Amine Interaction

Diagram 2: Logical relationship between PROTAC ternary complex formation and biological cross-reactivity driven by linker basicity.

Conclusion

Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate is a powerful intermediate for synthesizing advanced PROTACs and bioconjugates with improved cell permeability. However, the presence of the secondary amine demands rigorous experimental validation. By employing orthogonal protection strategies during synthesis (Protocol 1) and comprehensive off-target profiling (Protocol 2), drug development professionals can harness the physicochemical benefits of secondary amine linkers while actively mitigating their chemical and biological cross-reactivity risks.

References

  • Current strategies for the design of PROTAC linkers: a critical review Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Designing HDAC-PROTACs: Lessons Learned So Far Source: Taylor & Francis Online URL:[Link]

  • Application of PROTACs in Target Identification and Target Validation Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Rational scaffold design mitigates mitochondrial complex I off-target inhibition of bifunctional degraders Source: bioRxiv URL:[Link]

  • Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate Chemical Properties Source: ChemSrc URL:[Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their...

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principles of chemical hygiene, regulatory compliance, and a deep understanding of the potential hazards associated with carbamate compounds.

Understanding the Compound: Hazard Profile and Regulatory Context

Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate, while not extensively documented with a unique CAS number in readily available safety data sheets, belongs to the carbamate family. Carbamates as a class are recognized for their potential toxicity and are regulated as hazardous waste by the Environmental Protection Agency (EPA).[1][2] Improper disposal can lead to significant environmental contamination and regulatory penalties.[3]

Based on data from structurally similar carbamate compounds, we can infer the following potential hazards for Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate:

  • Skin and Eye Irritation: Direct contact may cause skin irritation and serious eye irritation.[4][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[4][5]

  • Aquatic Toxicity: Many carbamates are toxic to aquatic life with long-lasting effects.[6][7]

Therefore, it is imperative to treat this compound as hazardous waste and adhere to all institutional and regulatory disposal protocols. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) that outlines procedures for the safe handling and disposal of such hazardous chemicals.[8][9][10]

Pre-Disposal Checklist: Ensuring a Safe and Compliant Process

Before initiating the disposal process, a systematic approach is crucial to minimize risk.

Personal Protective Equipment (PPE) Requirements

A foundational aspect of laboratory safety is the consistent use of appropriate PPE. When handling Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate for disposal, the following are mandatory:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or goggles. A face shield may be required for splash hazards.To prevent eye irritation or serious eye damage from accidental splashes or contact with dust.[4][11]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and subsequent irritation.[4][11]
Body Protection A fully buttoned laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or a certified chemical fume hood is required to minimize inhalation exposure.[4][11]To prevent respiratory tract irritation from dust or aerosols.
Waste Container Selection and Labeling

The integrity of the disposal process begins with the proper containment of the waste.

  • Container Compatibility: Use a container made of a material compatible with Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate, such as high-density polyethylene (HDPE).[12] The container must be in good condition, free from leaks or damage, and have a secure, leak-proof closure.[3][13]

  • Labeling: The waste container must be clearly and legibly labeled with the words "Hazardous Waste."[12][13][14] The label must also include:

    • The full chemical name: "Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate" (no abbreviations or formulas).[13][14]

    • The approximate quantity of the waste.[12]

    • The date of waste generation.[14]

    • The name and contact information of the principal investigator.[14]

    • Appropriate hazard pictograms (e.g., irritant, environmental hazard).[14]

Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for the safe disposal of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate and associated contaminated materials.

Workflow for Disposal

cluster_prep Preparation cluster_disposal Disposal cluster_storage Storage & Pickup Prep Don Appropriate PPE Container Select & Label Hazardous Waste Container Prep->Container SolidWaste Transfer Solid Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate to Container Container->SolidWaste ContaminatedItems Place Contaminated Labware (gloves, weigh paper, etc.) in Same Container SolidWaste->ContaminatedItems Seal Securely Seal Container ContaminatedItems->Seal LiquidWaste Collect Solvent Rinsate as Hazardous Liquid Waste LiquidWaste->Seal Store Store in Designated Satellite Accumulation Area Seal->Store Pickup Arrange for EHS Pickup Store->Pickup

Caption: Disposal workflow for Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate.

Detailed Methodology
  • Waste Segregation: Designate a specific hazardous waste container for Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate and its associated solid waste. Do not mix this waste with other chemical streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department to avoid potentially dangerous reactions.[12]

  • Packaging of Solid Waste:

    • Carefully transfer the solid Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate into the pre-labeled hazardous waste container.

    • Avoid generating dust during the transfer.[11]

    • Keep the container closed at all times except when adding waste.[12][13]

  • Handling of Contaminated Materials:

    • Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste in the same container.[12]

    • For contaminated glassware, rinse with a suitable solvent (e.g., ethanol or acetone) inside a chemical fume hood. This solvent rinsate must be collected as hazardous liquid waste in a separate, appropriately labeled container.[12]

  • Storage:

    • Once the waste has been added, securely seal the container.

    • Store the sealed container in a designated satellite accumulation area within the laboratory.[12][13] This area should be under the control of laboratory personnel, away from heat or open flames, and segregated from incompatible chemicals.[12][13]

    • According to EPA regulations, waste containers must be removed from the satellite accumulation area within 72 hours of becoming full.[13]

  • Arranging for Pickup and Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection of the waste.[12]

    • Follow all institutional procedures for waste pickup requests.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to mitigate any potential hazards.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, prevent the spill from spreading.

  • Cleanup:

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.

    • Carefully sweep or scoop the absorbed material and the spilled compound into the designated hazardous waste container.[4][11]

    • Clean the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste.[12]

  • Report: Report the spill to your laboratory supervisor and EHS department, in accordance with your institution's policies.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles outlined in this guide are designed to be a self-validating system, ensuring that every step, from PPE selection to final disposal, is conducted with the utmost care and in full compliance with established safety standards.

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]

  • The Laboratory Standard. (n.d.). Office of Clinical and Research Safety. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group. Retrieved from [Link]

  • Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011, June 13). Federal Register. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • EPA Issues Rule on Carbamate Wastes. (2011, August 12). U.S. Environmental Protection Agency. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety, Stony Brook University. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. (1994, March 1). U.S. Environmental Protection Agency. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate

As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as a dynamic, self-validating system. When handling highly functionalized chemical intermediates like Benzyl (2-((2-hydroxyeth...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as a dynamic, self-validating system. When handling highly functionalized chemical intermediates like Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate, understanding the mechanistic causality behind each safety measure is paramount.

This guide synthesizes technical accuracy with field-proven operational insights to provide researchers and drug development professionals with a comprehensive framework for safe handling, strategic Personal Protective Equipment (PPE) selection, and waste management.

Hazard Profiling & Mechanistic Assessment

Before selecting PPE, we must understand the chemical's physical state and hazard profile. Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate (CAS 3560-45-0) is typically encountered as a white to yellow solid[1]. Because it is a solid, the primary exposure risks during routine manipulation (such as weighing or transferring) are aerosolization of fine dust and accidental dermal contact.

According to the [1], this compound carries specific Globally Harmonized System (GHS) hazard statements. Understanding the why behind these codes dictates our operational strategy.

Table 1: Physico-Chemical & Hazard Profile

Property / HazardSpecification / CodeMechanistic Implication
Physical Form White to yellow solid[1]Prone to micro-aerosolization during weighing and transfer.
Storage 2-8 °C, Inert Atmosphere[1]Prevents thermal degradation and oxidative byproduct formation.
H302 Harmful if swallowed[1]Systemic toxicity risk via accidental ingestion of aerosolized dust.
H315 Causes skin irritation[1]Direct contact disrupts dermal lipid bilayers, causing inflammation.
H319 Causes serious eye irritation[1]The amine/carbamate moieties pose a severe risk of corneal damage.
H335 May cause respiratory irritation[1]Inhalation of dust triggers mucous membrane inflammation.

Strategic PPE Selection & Causality

Following the [2], PPE must serve as a targeted barrier against specific hazard pathways. We do not simply wear gloves; we select the polymer that chemically resists the target molecule.

Table 2: PPE Specifications & Causal Rationale

PPE CategorySpecificationCausal Rationale
Hand Protection Nitrile Gloves (≥ 4 mil thickness)Nitrile provides a robust, non-porous barrier against polar organic molecules, preventing the dermal absorption responsible for H315[1].
Eye Protection ANSI Z87.1 Chemical Splash GogglesStandard safety glasses are insufficient. Goggles form a facial seal, protecting against aerosolized dust that causes severe ocular irritation (H319)[1].
Body Protection 100% Cotton Lab CoatPrevents particulate accumulation on street clothing. Cotton is preferred as it mitigates static electricity generation, which can attract fine chemical dust.
Respiratory Fume Hood (Primary) / N95 (Secondary)Engineering controls (fume hoods) are the primary defense against H335[1]. If a hood is unavailable, an N95/FFP2 particulate respirator is mandatory.

Operational Workflow & Safe Handling Protocol

To ensure a self-validating safety system, every step of the handling process must include a verification check.

OperationalWorkflow Start Reagent Retrieval CAS: 3560-45-0 Environment Fume Hood Verification (Face Velocity ≥ 0.5 m/s) Start->Environment Maintain 2-8°C during transit DonPPE Don Specialized PPE (Nitrile, Goggles, Lab Coat) Environment->DonPPE Confirm negative pressure Execution Chemical Manipulation (Weighing/Transfer) DonPPE->Execution Minimize exposure time Decon Decontamination (Wipe down surfaces) Execution->Decon Post-reaction cleanup Waste Waste Segregation (Halogen-Free Organics) Decon->Waste Dispose of contaminated PPE

Operational workflow for safe handling of Benzyl (2-((2-hydroxyethyl)amino)ethyl)carbamate.

Step-by-Step Methodology: Manipulation and Transfer
  • Environmental Verification: Ensure the fume hood face velocity is ≥ 0.5 m/s.

    • Validation Check: Before opening the reagent vessel, hold a delicate tissue (e.g., Kimwipe) at the sash opening. A clear inward pull validates that negative pressure is actively established, ensuring respiratory protection against H335[1].

  • Reagent Retrieval: Transport the chemical from the 2-8 °C storage unit[1] to the fume hood using a secondary containment vessel to mitigate drop-spill risks.

  • PPE Donning: Put on the 100% cotton lab coat, ANSI Z87.1 goggles, and nitrile gloves.

    • Validation Check: Perform a pneumatic inspection of the gloves (trapping air and squeezing) prior to donning to ensure no micro-tears compromise the dermal barrier.

  • Weighing: Use an anti-static weighing boat. Dispense the solid slowly using a grounded micro-spatula. Causality: Rapid movements generate static and aerosolize the powder, increasing inhalation and ocular risks.

  • Sealing: Flush the primary container with an inert gas (Argon or Nitrogen) before sealing[1]. Causality: This displaces ambient oxygen and moisture, maintaining reagent integrity for future use.

Emergency Response & Waste Disposal Plan

Even with rigorous protocols, accidental exposures can occur. The response must be immediate and chemically logical.

Step-by-Step Spill Management
  • Isolation: Immediately evacuate personnel from the immediate vicinity and maximize fume hood ventilation.

  • Containment: Cover the solid spill with damp, absorbent paper towels. Causality: Dry sweeping will aerosolize the irritant dust (exacerbating H319 and H335 risks)[1]. The moisture suppresses dust formation.

  • Neutralization & Cleanup: Carefully wipe the area with a solvent suitable for polar organics (e.g., 70% ethanol or isopropanol), followed by a standard soap and water wash to remove residual chemical films.

  • Waste Segregation: Place all contaminated cleanup materials, including used gloves, into a designated, clearly labeled hazardous waste container for Halogen-Free Organics . Do not mix with acidic waste streams to prevent unintended reactions with the carbamate/amine moieties.

References

  • Title: A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection Source: Frontiers in Public Health (Front Public Health. 2025; 13:1586491) URL: [Link]

Sources

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